Propargyl-Tos
Description
The exact mass of the compound 3-Butynyl p-toluenesulfonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116062. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
but-3-ynyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S/c1-3-4-9-14-15(12,13)11-7-5-10(2)6-8-11/h1,5-8H,4,9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOASOOVVADOKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30297461 | |
| Record name | 3-Butynyl p-toluenesulfonate | |
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Molecular Weight |
224.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23418-85-1 | |
| Record name | 3-Butynyl p-toluenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23418-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Butynyl p-toluenesulfonate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023418851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23418-85-1 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Butynyl p-toluenesulfonate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | but-3-yn-1-yl 4-methylbenzene-1-sulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Propargyl Tosylate: A Comprehensive Technical Guide for Advanced Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propargyl tosylate (prop-2-yn-1-yl 4-methylbenzenesulfonate) is a highly versatile and reactive trifunctional reagent extensively utilized in organic synthesis. This technical guide provides an in-depth overview of its chemical properties, synthesis, and diverse applications, with a particular focus on its role in medicinal chemistry and drug development. Detailed experimental protocols for its synthesis and key transformations, including nucleophilic substitution, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and Sonogashira coupling, are presented. This guide aims to serve as a comprehensive resource for researchers leveraging the unique reactivity of propargyl tosylate in the design and synthesis of complex molecular architectures.
Introduction
Propargyl tosylate, systematically named prop-2-yn-1-yl 4-methylbenzenesulfonate, is an organic compound featuring a terminal alkyne, a methylene (B1212753) group, and a tosylate leaving group.[1] This unique combination of functional groups makes it a valuable building block for the introduction of the propargyl moiety into a wide range of molecules. The tosylate group is an excellent leaving group, rendering the adjacent methylene carbon highly susceptible to nucleophilic attack. Simultaneously, the terminal alkyne provides a handle for further functionalization through reactions such as "click chemistry" and cross-coupling reactions.[1]
In the realm of drug discovery and development, the propargyl group is a privileged structural motif found in numerous biologically active compounds. Its incorporation can lead to enhanced binding affinity, improved metabolic stability, and novel pharmacological activities. Propargyl tosylate serves as a key reagent for introducing this functionality, enabling the synthesis of diverse compound libraries for biological screening. It is considered a safer and more stable alternative to the highly shock-sensitive and thermally unstable propargyl bromide.[2]
Chemical and Physical Properties
Propargyl tosylate is a colorless to brown liquid at room temperature.[1] A summary of its key chemical and physical properties is provided in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₀O₃S | [1] |
| Molecular Weight | 210.25 g/mol | |
| CAS Number | 6165-76-0 | [1] |
| Appearance | Clear colorless to brown liquid | [1] |
| Density | 1.215 g/mL at 20 °C | |
| Refractive Index | n20/D 1.530 | |
| Solubility | Soluble in chloroform, dichloromethane, DMSO, ethyl acetate. Insoluble in water. | [1] |
| Storage | 2-8°C |
Spectroscopic Data
The structural characterization of propargyl tosylate is typically achieved through nuclear magnetic resonance (NMR) spectroscopy.
| Nucleus | Chemical Shift (δ) / ppm | Coupling Constant (J) / Hz | Multiplicity | Reference |
| ¹H NMR (500 MHz, CDCl₃) | 7.76 | 8.0 | d | [2] |
| 7.30 | 8.5 | d | [2] | |
| 4.65 | 2.5 | d | [2] | |
| 2.49 | 2.5 | t | [2] | |
| 2.47 | - | s | [2] | |
| ¹³C NMR (125 MHz, CDCl₃) | 145.3 | - | - | [2] |
| 133.1 | - | - | [2] | |
| 130.0 | - | - | [2] | |
| 128.2 | - | - | [2] | |
| 77.4 | - | - | [2] | |
| 75.4 | - | - | [2] | |
| 57.44 | - | - | [2] | |
| 21.8 | - | - | [2] |
Synthesis of Propargyl Tosylate
Propargyl tosylate is readily synthesized from the commercially available and inexpensive starting materials, propargyl alcohol and tosyl chloride. The reaction proceeds via a nucleophilic attack of the alcohol on the sulfonyl chloride in the presence of a base.
Experimental Protocol: Synthesis of Propargyl Tosylate[2][5]
Materials:
-
Propargyl alcohol (1.0 mol, 58 mL)
-
Tosyl chloride (1.30 mol, 250 g)
-
Sodium hydroxide (B78521) (NaOH) pellets (5.00 mol, 200 g)
-
Diethyl ether (1000 mL)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
2 L round-bottom flask
-
Mechanical stirrer
-
Ice bath
Procedure:
-
A 2 L round-bottom flask equipped with a mechanical stirrer is charged with propargyl alcohol (1.0 mol), tosyl chloride (1.30 mol), and diethyl ether (1000 mL) under a nitrogen atmosphere.
-
The reaction mixture is cooled in an ice bath to 0 °C.
-
NaOH pellets (5.00 mol) are added in six portions to the vigorously stirred solution at 0 °C.
-
The resulting mixture is stirred overnight at room temperature.
-
The suspension is poured into cold water, and the aqueous layer is extracted with diethyl ether (2 x 250 mL).
-
The combined ether layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.
-
The crude product is dried under high vacuum to yield pure propargyl tosylate as a dark liquid.
Caution: Gloves are required when handling propargyl tosylate.
Reactivity and Applications in Drug Development
Propargyl tosylate is a versatile electrophile and a key building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[1][3]
Nucleophilic Substitution
The primary mode of reactivity for propargyl tosylate is nucleophilic substitution, where the tosylate group is displaced by a wide range of nucleophiles. This allows for the direct introduction of the propargyl moiety.
This protocol provides a general procedure for the reaction of propargyl tosylate with a primary amine.
Materials:
-
Primary amine (5.0 eq.)
-
Propargyl tosylate (1.0 eq.)
-
Round-bottom flask
-
Condenser
Procedure: [4]
-
A round-bottomed flask equipped with a condenser is charged with the primary amine (5.0 eq.), propargyl tosylate (1.0 eq.), and ethanol.
-
The resulting solution is stirred at reflux temperature until thin-layer chromatography (TLC) shows complete consumption of the starting material.
-
The solution is cooled to room temperature, and the ethanol is removed in vacuo.
-
The excess primary amine is carefully distilled under reduced pressure to yield the N-propargylated product.
This protocol describes the conversion of an alcohol to a thiol via a tosylate intermediate, which can be adapted for the direct reaction of a thiol with propargyl tosylate.
Materials:
-
Thiol (or alcohol precursor)
-
Propargyl tosylate
-
Base (e.g., NaOH)
-
Solvent (e.g., THF/water)
-
Thiourea (if starting from alcohol)
Procedure (adapted for direct thiol reaction): [5]
-
A solution of the thiol and a suitable base (e.g., NaOH) in a solvent mixture like THF/water is prepared.
-
Propargyl tosylate is added to the stirred solution, and the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is worked up by extraction with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the S-propargylated product, which can be further purified by distillation or chromatography.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne of propargyl tosylate and its derivatives is a key functional group for "click chemistry," most notably the CuAAC reaction. This reaction allows for the efficient and specific formation of a stable 1,4-disubstituted 1,2,3-triazole ring by reacting with an azide-containing molecule. This methodology is widely used in bioconjugation, drug discovery, and materials science.[6][7]
Materials:
-
Propargylated molecule (1 equivalent)
-
Azide-containing molecule (1 equivalent)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)
-
Sodium ascorbate (B8700270) (0.5 equivalents)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, recommended for aqueous reactions)
-
Solvent (e.g., THF/water 1:1, or DMSO)
-
Nitrogen or Argon gas
Procedure:
-
In a reaction vessel, dissolve the propargylated molecule and the azide-containing molecule in the chosen solvent system.
-
Purge the reaction mixture with an inert gas (nitrogen or argon) for 10-15 minutes.
-
In a separate vial, prepare a stock solution of CuSO₄·5H₂O. In another vial, prepare a fresh stock solution of sodium ascorbate in deionized water.
-
To the stirred reaction mixture, add the CuSO₄·5H₂O solution. Immediately follow with the addition of the sodium ascorbate solution to initiate the reaction.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once complete, quench the reaction by exposing it to air.
-
Work up the reaction by extraction with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the triazole product by column chromatography if necessary.
Sonogashira Coupling
The terminal alkyne of propargylated compounds can also participate in Sonogashira coupling, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is catalyzed by palladium and copper complexes and is a powerful tool for the synthesis of complex aromatic and vinylic alkynes, which are common scaffolds in pharmaceuticals.[8][9]
Materials:
-
Propargylated substrate (1.1 eq.)
-
Aryl or heteroaryl tosylate/halide (1.0 eq.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 3 mol%)
-
Ligand (e.g., CyPF-tBu, 7 mol%)
-
Base (e.g., K₃PO₄, 1.4 eq.)
-
Solvent (e.g., tBuOH)
-
Schlenk tube
Procedure:
-
A Schlenk tube is charged with the aryl or heteroaryl tosylate/halide (1.0 eq.), palladium catalyst (3 mol%), and ligand (7 mol%) under an argon atmosphere.
-
The propargylated substrate (1.1 eq.), base (1.4 eq.), and solvent are added.
-
The reaction mixture is stirred at an elevated temperature (e.g., 85 °C) for 5-18 hours, with progress monitored by TLC or GC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with an appropriate solvent and filtered.
-
The filtrate is concentrated, and the crude product is purified by column chromatography to afford the coupled product.
Conclusion
Propargyl tosylate is a powerful and versatile reagent in modern organic synthesis. Its trifunctional nature allows for the straightforward introduction of the propargyl moiety via nucleophilic substitution, followed by a wide array of transformations of the terminal alkyne. The applications in nucleophilic substitution, click chemistry, and Sonogashira coupling highlight its importance in the construction of complex molecular frameworks relevant to drug discovery and materials science. The detailed protocols provided in this guide offer a practical resource for researchers aiming to utilize propargyl tosylate in their synthetic endeavors. As a stable and safe alternative to other propargylating agents, propargyl tosylate will undoubtedly continue to be a valuable tool for synthetic chemists.
References
- 1. Page loading... [guidechem.com]
- 2. BJOC - An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]
- 3. natural products [www2.chemistry.msu.edu]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Click Chemistry [organic-chemistry.org]
- 7. interchim.fr [interchim.fr]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of Propargyl-Tosylate in Click Chemistry
Propargyl-tosylate (Propargyl-Tos) serves as a critical reagent in the field of bioconjugation and materials science, primarily for its role in introducing a terminal alkyne functionality into a target molecule. This "alkyne handle" is the key component for one of the most robust and widely used "click" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This guide provides a detailed examination of the mechanism, experimental protocols, and quantitative data associated with the use of this compound in click chemistry.
Part 1: The Propargylation Step - Installation of the Alkyne Handle
The primary function of this compound is to act as an efficient propargylating agent. It covalently attaches a propargyl group (HC≡C-CH₂-) to a nucleophilic site on a substrate molecule. This is achieved through a nucleophilic substitution reaction, where the excellent leaving group ability of the tosylate anion is paramount.
Mechanism of Propargylation
Propargyl-tosylate is synthesized from propargyl alcohol and tosyl chloride.[1] The tosylate group (TsO⁻) is a sulfonate ester which is a very stable anion and therefore an excellent leaving group.[2] The propargylation reaction typically proceeds via an SN2 mechanism. A nucleophile (Nu⁻), such as an amine, thiol, alkoxide, or carbanion on the target molecule, attacks the methylene (B1212753) carbon (the carbon adjacent to the oxygen of the tosylate group). This attack occurs from the backside, leading to the displacement of the tosylate group and the formation of a new carbon-nucleophile bond.
This process effectively installs the terminal alkyne onto the target molecule, preparing it for the subsequent click reaction. Propargyl-tosylate is often considered a safer and more manageable alternative to the more volatile and corrosive propargyl bromide.[1][3]
Experimental Protocols
Protocol 1: Synthesis of Propargyl-Tosylate [1] This protocol is adapted from a procedure for the tosylation of propargyl alcohol.
-
Setup: A round bottom flask equipped with a mechanical stirrer is charged with propargyl alcohol (1.0 mol), tosyl chloride (1.3 mol), and diethyl ether (1000 mL) under a nitrogen atmosphere.
-
Cooling: The reaction mixture is cooled in an ice bath to 0 °C.
-
Base Addition: Sodium hydroxide (B78521) (NaOH) pellets (5.0 mol) are added portion-wise to the solution under vigorous stirring, maintaining the temperature at 0 °C.
-
Reaction: The resulting mixture is stirred overnight, allowing it to gradually warm to room temperature.
-
Workup: The suspension is poured into cold water. The aqueous layer is extracted twice with diethyl ether.
-
Purification: The combined ether layers are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄) and concentrated under reduced pressure. Pure propargyl-tosylate is obtained as a dark liquid after drying under a high vacuum.
Protocol 2: General Propargylation of a Carbon Nucleophile (Diethyl Acetamidomalonate) [1]
-
Setup: In an oven-dried flask under a nitrogen atmosphere, diethyl 2-acetamidomalonate is dissolved in dry dioxane.
-
Deprotonation: Potassium tert-butoxide is added to deprotonate the malonate, forming the enolate nucleophile.
-
Alkylation: Propargyl-tosylate is added to the solution. The reaction mixture is stirred until the starting material is consumed (monitored by TLC or NMR).
-
Workup: The reaction is quenched, and the product is extracted and purified, often yielding the propargylated derivative quantitatively.
Quantitative Data on Propargylation
The efficiency of propargylation is crucial for the overall success of the click chemistry workflow. Below is a summary of representative yields.
| Nucleophile/Substrate | Propargylating Agent | Base/Conditions | Yield (%) | Reference |
| Propargyl Alcohol | Tosyl Chloride | NaOH, Ether, 0°C to RT | 84.0 | [1] |
| Diethyl 2-acetamidomalonate | Propargyl-Tosylate | Potassium tert-butoxide, Dioxane | Quantitative | [1] |
| 6-methyl-2-pyridinemethanol | Tosyl Chloride | Pyridine (as base and solvent) | - | [4] |
| Isatin-derived imines | Propargyl Bromide | Zinc-mediated | Good | [5] |
Part 2: The "Click" Step - Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Once the alkyne handle is installed, the molecule is ready for the click reaction. The CuAAC is the most prominent example of click chemistry, involving the reaction between the terminal alkyne and an azide-functionalized molecule to form a highly stable 1,2,3-triazole ring.[6][7] This reaction is known for its high efficiency, mild reaction conditions, and bioorthogonality, as neither azides nor terminal alkynes are typically found in biological systems.[8][9]
Mechanism of CuAAC
The uncatalyzed Huisgen 1,3-dipolar cycloaddition requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers.[10] The introduction of a Copper(I) catalyst dramatically accelerates the reaction by orders of magnitude and provides exclusively the 1,4-disubstituted triazole product.[10]
The catalytic cycle is generally understood to proceed as follows:
-
Formation of Copper Acetylide: The terminal alkyne reacts with the Cu(I) catalyst to form a copper acetylide intermediate.
-
Coordination and Cyclization: The azide (B81097) coordinates to the copper center, bringing it into proximity with the activated alkyne. This facilitates a stepwise cyclization process.
-
Ring Formation: A six-membered copper-containing metallacycle forms.
-
Product Release: The metallacycle rearranges to form the stable triazole ring, releasing the Cu(I) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
Protocol 3: General Procedure for CuAAC Reaction [11][12]
-
Setup: The propargylated molecule (1.0 equiv) and the azide-containing molecule (1.0-1.2 equiv) are dissolved in a suitable solvent system, often a mixture like t-butanol/water or DMF.
-
Catalyst Preparation: The Cu(I) catalyst is typically generated in situ. A solution of copper(II) sulfate (CuSO₄) (e.g., 0.01-0.1 equiv) is added, followed by a reducing agent such as sodium ascorbate (B8700270) (e.g., 0.1-1.0 equiv). Alternatively, a Cu(I) source like CuBr or CuI can be used directly, often with a stabilizing ligand like TBTA or THPTA to prevent oxidation and improve solubility.
-
Reaction: The reaction mixture is stirred at room temperature. The progress is monitored by TLC, LC-MS, or NMR. Reactions are often complete within minutes to a few hours.
-
Workup and Purification: Upon completion, the product is isolated. This may involve filtration, extraction, or, if necessary for high purity, column chromatography. In many bioconjugation applications, excess reagents are removed by dialysis or size-exclusion chromatography.
Quantitative Data on CuAAC Reactions
The CuAAC reaction is renowned for its high yields, even at low reactant concentrations.
| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Yield (%) | Reference |
| 1,5-dibenzyl-3-propargyl-1,5-benzodiazepine-2,4-dione | Alkyl Azides | CuSO₄ / Sodium Ascorbate | Ethanol/Water | Quantitative | [11] |
| DL-propargylglycine (8) | Benzyl azide (2) | CuBr / Sodium Ascorbate | t-BuOH/H₂O | High | [13] |
| DL-propargylglycine (8) | Benzyl azide (2) | CuBr / Sodium Ascorbate | 0.1 M Phosphate Buffer | ~85 | [14] |
| Octapropargyl resorcin[5]arene | Azidoethyl glucoside | CuI / DIPEA | Chloroform (reflux) | 91 | [15] |
Overall Workflow Visualization
The entire process, from a starting substrate to a final triazole-linked conjugate, can be visualized as a two-stage workflow. This logical flow is central to the application of this compound in modern chemical synthesis and bioconjugation.
Conclusion
Propargyl-tosylate plays an indispensable role in click chemistry by providing a reliable method for installing the requisite alkyne functionality onto a wide range of molecules. Its mechanism of action is a straightforward SN2 displacement, valued for its efficiency and the stability of the resulting propargylated product. This initial step enables the subsequent CuAAC reaction, a powerful ligation tool that forms the cornerstone of click chemistry. For researchers in drug development, diagnostics, and materials science, a thorough understanding of this two-stage process—from the initial propargylation to the final triazole formation—is essential for designing and executing robust strategies for molecular assembly and bioconjugation.
References
- 1. BJOC - An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. labinsights.nl [labinsights.nl]
- 7. Click chemistry - Wikipedia [en.wikipedia.org]
- 8. interchim.fr [interchim.fr]
- 9. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click Chemistry [organic-chemistry.org]
- 11. revues.imist.ma [revues.imist.ma]
- 12. The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Determination of Click Reaction in the Presence of Glycine Derivatives and in Dilute Solution [file.scirp.org]
- 14. scirp.org [scirp.org]
- 15. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]
Propargyl Tosylate: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Propargyl tosylate (prop-2-yn-1-yl 4-methylbenzenesulfonate) is a vital reagent in organic synthesis, prized for its utility in introducing the propargyl group into a wide array of molecules. This functional group is a cornerstone in the construction of complex molecular architectures, particularly in the development of pharmaceuticals and functional materials. Propargyl tosylate serves as a stable and reactive alternative to the more hazardous propargyl bromide, making it a preferred choice in many synthetic applications, including nucleophilic substitutions and cross-coupling reactions.[1] This guide provides an in-depth overview of its synthesis and a detailed protocol for its characterization.
Synthesis of Propargyl Tosylate
The most common and efficient method for synthesizing propargyl tosylate is through the tosylation of propargyl alcohol. This reaction involves the treatment of propargyl alcohol with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base, typically sodium hydroxide (B78521), in a suitable solvent like diethyl ether.[2][3]
Experimental Protocol
A detailed procedure for the synthesis of propargyl tosylate is outlined below, adapted from established literature.[2][3]
Materials and Equipment:
-
2 L round-bottom flask
-
Mechanical stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
High-vacuum line
Reaction Scheme:
Procedure:
-
A 2 L round-bottom flask is equipped with a mechanical stirrer and charged with propargyl alcohol (58 mL, 1.0 mol), p-toluenesulfonyl chloride (250 g, 1.30 mol), and diethyl ether (1000 mL) under a nitrogen atmosphere.[2][3]
-
The resulting mixture is cooled to 0 °C in an ice bath.
-
Sodium hydroxide pellets (200 g, 5.00 mol) are added to the solution in six portions while maintaining vigorous stirring at 0 °C.[2][3]
-
The reaction mixture is then allowed to warm to room temperature and is stirred overnight.[2][3]
-
After the reaction is complete, the suspension is poured into cold water.
-
The aqueous layer is extracted twice with diethyl ether (2 x 250 mL).[2][3]
-
The combined ether layers are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄) and then concentrated using a rotary evaporator.[2][3]
-
The final product, pure propargyl tosylate, is obtained as a dark liquid after drying under a high vacuum, yielding approximately 185 g (84.0%).[2][3]
Caution: It is imperative to wear gloves when handling propargyl tosylate.[2][3]
Data Presentation: Synthesis Parameters
| Reactant/Reagent | Molecular Formula | Amount | Molar Equivalent |
| Propargyl Alcohol | C₃H₄O | 58 mL | 1.0 mol |
| p-Toluenesulfonyl Chloride | C₇H₇ClO₂S | 250 g | 1.30 mol |
| Sodium Hydroxide | NaOH | 200 g | 5.00 mol |
| Diethyl Ether | (C₂H₅)₂O | 1000 mL | - |
Characterization of Propargyl Tosylate
The identity and purity of the synthesized propargyl tosylate are confirmed through various analytical techniques, primarily spectroscopic methods.
Physical and Chemical Properties
| Property | Value |
| Appearance | Clear colorless to brown/dark liquid[1][2] |
| Molecular Formula | C₁₀H₁₀O₃S[1] |
| Molecular Weight | 210.25 g/mol [1] |
| Density | 1.215 g/mL at 20 °C |
| Refractive Index | n20/D 1.530 |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, DMSO, Ethyl Acetate. Not miscible in water.[1] |
| Storage | 2-8°C |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are crucial for elucidating the molecular structure of propargyl tosylate. The spectra are typically recorded in deuterated chloroform (CDCl₃).
| ¹H NMR (500 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic Protons (Ar-H) | 7.76 | Doublet | 8.0 | 2H |
| Aromatic Protons (Ar-H) | 7.30 | Doublet | 8.5 | 2H |
| Methylene Protons (-CH₂-) | 4.65 | Doublet | 2.5 | 2H |
| Acetylenic Proton (≡C-H) | 2.49 | Triplet | 2.5 | 1H |
| Methyl Protons (-CH₃) | 2.47 | Singlet | - | 3H |
| ¹³C NMR (125 MHz, CDCl₃) | Chemical Shift (δ, ppm) |
| Aromatic Carbon (quaternary) | 145.3 |
| Aromatic Carbon (quaternary) | 133.1 |
| Aromatic Carbon | 130.0 |
| Aromatic Carbon | 128.2 |
| Acetylenic Carbon | 77.4 |
| Acetylenic Carbon | 75.4 |
| Methylene Carbon (-CH₂-) | 57.44 |
| Methyl Carbon (-CH₃) | 21.8 |
Spectroscopic data sourced from Beilstein Journal of Organic Chemistry.[2][3]
Visualized Workflows
The following diagrams illustrate the synthesis and characterization workflows for propargyl tosylate.
Caption: Synthesis workflow for propargyl tosylate.
Caption: Logical workflow for the characterization of propargyl tosylate.
References
- 1. Page loading... [guidechem.com]
- 2. An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]
Propargyl-Tosylate (Propargyl p-toluenesulfonate): A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Propargyl-tosylate (Propargyl-Tos), a key reagent in organic synthesis and a valuable linker in the development of antibody-drug conjugates (ADCs), requires careful handling and storage to ensure its integrity and prevent hazardous situations.[1][2] This technical guide provides an in-depth overview of the stability profile of this compound, recommended storage conditions, and safe handling practices.
Chemical Profile and Physical Properties
Propargyl-tosylate, systematically named prop-2-yn-1-yl 4-methylbenzenesulfonate, is a versatile organic compound utilized for the introduction of the propargyl group in various chemical transformations.[3][4][5] Its physical state can vary from a clear, colorless to brown liquid to a powder.[5]
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₃S | [3] |
| Molecular Weight | 210.25 g/mol | [4] |
| Density | ~1.215 g/mL at 20 °C | [6] |
| Appearance | Clear colorless to brown liquid or powder | [5] |
| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, DMSO, and ethyl acetate. Insoluble in water. | [5] |
Stability Profile
This compound is known to be sensitive to several environmental factors that can compromise its chemical integrity. Understanding these sensitivities is crucial for maintaining the quality of the reagent and ensuring the reproducibility of experimental results.
Key Stability Concerns:
-
Heat Sensitivity: The compound is susceptible to degradation at elevated temperatures.[7][8] Exposure to excess heat should be avoided to prevent decomposition.[8]
-
Light Sensitivity: this compound is light-sensitive, and exposure to direct sunlight or other sources of high-intensity light can lead to degradation.[7][8]
-
Hazardous Polymerization: There is a potential for hazardous polymerization to occur, although the specific conditions triggering this are not extensively detailed in the available literature.[7][8]
Incompatibilities:
To prevent potentially hazardous reactions and degradation, this compound should not be stored with or exposed to strong oxidizing agents .[7][8]
Hazardous Decomposition Products:
In the event of decomposition, typically under fire conditions, this compound can release toxic fumes and gases, including:
Recommended Storage Conditions
Proper storage is paramount to preserving the stability and reactivity of this compound. The following conditions are recommended based on information from various suppliers and safety data sheets:
| Parameter | Recommended Condition | Reference |
| Temperature | 2-8°C (Refrigerated) | [4][6] |
| -20°C (for PEGylated derivatives) | [9] | |
| Room temperature (short-term, away from light) | [3] | |
| Atmosphere | Store in a well-ventilated place. | [5][7] |
| Light | Protect from direct sunlight. | [8] |
| Container | Keep container tightly closed in a dry place. | [5][8] |
Experimental Protocols & Methodologies
General Stability Assessment Workflow:
Factors Affecting this compound Stability
The stability of this compound is influenced by a combination of physical and chemical factors. The following diagram illustrates the logical relationships between these factors and the potential for degradation.
Safe Handling and Personal Protective Equipment (PPE)
Due to its potential hazards, appropriate safety measures must be in place when handling this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[5][7]
-
Ensure that eyewash stations and safety showers are readily accessible.[8]
Personal Protective Equipment:
-
Eye Protection: Wear safety glasses with side shields or chemical goggles.[10]
-
Hand Protection: Use chemically resistant gloves. Inspect gloves prior to use.[10]
-
Skin and Body Protection: Wear a lab coat. In case of potential for significant exposure, impervious clothing may be necessary.[10]
-
Respiratory Protection: If working outside of a fume hood or if dusts/aerosols may be generated, use a NIOSH-approved respirator.[6]
Hygiene Measures:
By adhering to the storage and handling guidelines outlined in this document, researchers can ensure the quality and integrity of this compound, leading to more reliable and safer scientific outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. chemwhat.com [chemwhat.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Page loading... [guidechem.com]
- 6. 对甲苯磺酸丙炔酯 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Propargyl-PEG6-Tos, 1422023-55-9 | BroadPharm [broadpharm.com]
- 10. cleanchemlab.com [cleanchemlab.com]
Propargyl Tosylate: A Comprehensive Technical Guide to Safe Handling
For Researchers, Scientists, and Drug Development Professionals
Propargyl tosylate (CAS No. 6165-76-0) is a versatile reagent in organic synthesis, valued for its role in introducing the propargyl group into molecules, a key step in the synthesis of pharmaceuticals, agrochemicals, and other complex organic compounds.[1] Its utility in click chemistry and as a linker in antibody-drug conjugates (ADCs) further underscores its importance in modern drug development.[2] However, its reactivity also necessitates a thorough understanding and implementation of stringent safety protocols to mitigate potential hazards. This guide provides an in-depth overview of the safety precautions, handling procedures, and emergency responses required for the safe use of propargyl tosylate in a laboratory setting.
Hazard Identification and Risk Assessment
Propargyl tosylate is classified as a hazardous substance. A thorough risk assessment should be conducted before any handling.
Primary Hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[3][4]
-
Respiratory Irritation: May cause respiratory irritation.[3][4]
GHS Hazard Statements: H315, H319, H335[4]
Signal Word: Warning[4]
Engineering and Administrative Controls
To minimize exposure, a combination of engineering and administrative controls is essential.
-
Ventilation: All handling of propargyl tosylate should be conducted in a well-ventilated area.[3] The use of a chemical fume hood is strongly recommended.[5]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]
-
Restricted Access: The area where propargyl tosylate is handled should be clearly marked and access restricted to authorized personnel only.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling propargyl tosylate.
-
Eye and Face Protection: Wear chemical-resistant safety goggles or a face shield.[5] Standard laboratory safety glasses are not sufficient.
-
Hand Protection: Chemical-resistant gloves are mandatory.[7] Given that no specific glove material is universally recommended, it is advisable to consult the glove manufacturer's resistance data for tosylates or similar chemicals.
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[8]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4]
Safe Handling and Storage
Handling:
-
Avoid contact with skin, eyes, and clothing.[6]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9]
-
Keep away from heat, sparks, and open flames.[6]
Storage:
Accidental Release and Emergency Procedures
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert, non-combustible material such as sand, silica (B1680970) gel, or vermiculite.[8][9]
-
Collect the absorbed material into a suitable, labeled container for disposal.[6]
-
Do not let the chemical enter drains.[5]
First Aid Measures:
-
If on Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5][9] If skin irritation occurs, seek medical attention.[3]
-
If in Eyes: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids.[3][9] Remove contact lenses if present and easy to do. Continue rinsing.[3] Seek immediate medical attention from an ophthalmologist.[3]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[3] If the person feels unwell, call a poison center or doctor.[3]
-
If Swallowed: Rinse the mouth with water.[5] Immediately make the victim drink at least two glasses of water.[3] Seek medical attention.[5]
Disposal Considerations
Dispose of propargyl tosylate and any contaminated materials as hazardous waste.[3] This should be done through a licensed disposal company and in accordance with all local, state, and federal regulations.[5]
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 6165-76-0 | [1][4][10] |
| Molecular Formula | C₁₀H₁₀O₃S | [1][6][10] |
| Molecular Weight | 210.25 g/mol | [4][10] |
| Appearance | Clear colorless to brown liquid | [1] |
| Density | 1.215 g/mL at 20 °C | [4] |
| Flash Point | 100 °C (212 °F) - closed cup | [4] |
| Storage Temperature | 2-8°C | [4][10] |
Experimental Protocol: General Handling Procedure
The following is a generalized procedure for handling propargyl tosylate in a laboratory setting. Specific experimental conditions may require modifications to this protocol.
-
Preparation:
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Gather all necessary materials, including propargyl tosylate, solvents, reagents, and glassware.
-
Don all required personal protective equipment (goggles, gloves, lab coat).
-
Set up the reaction apparatus within the fume hood.
-
-
Dispensing and Reaction:
-
Carefully measure and dispense the required amount of propargyl tosylate using appropriate techniques to avoid spills and aerosol generation.
-
Perform the reaction in a closed or contained system whenever possible.
-
Maintain constant vigilance over the reaction, noting any unexpected changes.
-
-
Work-up and Purification:
-
Quench the reaction carefully, being mindful of any potential exotherms.
-
Perform extractions and other purification steps within the fume hood.
-
Handle all waste streams as hazardous.
-
-
Decontamination and Cleanup:
-
Wipe down all work surfaces with an appropriate decontaminating solution.
-
Thoroughly clean all glassware that came into contact with propargyl tosylate.
-
Properly dispose of all contaminated disposable materials in a designated hazardous waste container.
-
Remove and properly store or dispose of PPE.
-
Wash hands thoroughly with soap and water.
-
Visualized Workflows
Caption: Workflow for safe handling of propargyl tosylate.
Caption: Emergency response for propargyl tosylate exposure.
References
- 1. Page loading... [wap.guidechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Propargyl p-toluenesulfonate ≥97.0% (GC) | 6165-76-0 [sigmaaldrich.com]
- 5. broadpharm.com [broadpharm.com]
- 6. fishersci.com [fishersci.com]
- 7. BJOC - An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
Propargyl-Tosylate: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-tosylate, also known as propargyl p-toluenesulfonate, is a versatile reagent in organic synthesis, valued for its role in introducing the propargyl group into various molecules.[1] Its efficacy in chemical reactions is often dependent on its solubility in the chosen solvent system. This technical guide provides a comprehensive overview of the solubility of propargyl-tosylate in a range of common organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this guide also furnishes a detailed experimental protocol for researchers to determine these values in their own laboratories.
Core Concepts in Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. Propargyl-tosylate possesses both polar (tosylate group) and non-polar (propargyl group and the tolyl group) characteristics, leading to its solubility in a variety of organic solvents. Factors such as temperature, pressure, and the presence of impurities can also influence solubility.
Qualitative Solubility of Propargyl-Tosylate
Based on available data, propargyl-tosylate exhibits good solubility in several common organic solvents. It is reported to be soluble in chloroform, dichloromethane, dimethyl sulfoxide (B87167) (DMSO), ethyl acetate, ethanol, and acetone.[1] Conversely, it is not miscible with or is insoluble in water.[1]
A summary of the qualitative solubility is presented in the table below.
| Solvent | Chemical Formula | Polarity | Qualitative Solubility |
| Chloroform | CHCl₃ | Non-polar | Soluble[1] |
| Dichloromethane | CH₂Cl₂ | Polar aprotic | Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar aprotic | Soluble[1] |
| Ethyl Acetate | CH₃COOCH₂CH₃ | Polar aprotic | Soluble[1] |
| Ethanol | CH₃CH₂OH | Polar protic | Soluble[1] |
| Acetone | CH₃COCH₃ | Polar aprotic | Soluble[1] |
| Water | H₂O | Polar protic | Insoluble/Not miscible[1] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility values, a standardized experimental protocol is necessary. The following method outlines the isothermal shake-flask method, a common and reliable technique for determining the solubility of a solid in a liquid.
Materials and Equipment
-
Propargyl-tosylate (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
-
Centrifuge (optional)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of propargyl-tosylate to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The shaking facilitates the dissolution process.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
Alternatively, the samples can be centrifuged at the experimental temperature, and the supernatant can then be carefully collected.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC).
-
Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of propargyl-tosylate.
-
Prepare a calibration curve using standard solutions of known concentrations of propargyl-tosylate to quantify the amount in the experimental samples.
-
-
Data Calculation:
-
Calculate the solubility of propargyl-tosylate in each solvent using the following formula:
Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor × 100)
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of propargyl-tosylate solubility.
References
The Pivotal Role of the Tosyl Group in Propargyl Tosylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propargyl tosylate (Propargyl-Tos), a compound featuring a reactive propargyl group appended to a tosylate ester, serves as a cornerstone reagent in modern organic synthesis and drug development. The efficacy of this compound is fundamentally dictated by the exceptional leaving group ability of the tosyl group. This technical guide provides a comprehensive analysis of the tosyl group's role in activating the propargyl moiety for a diverse range of chemical transformations. Key aspects including the chemical principles governing its reactivity, quantitative comparisons of its leaving group ability, detailed experimental protocols, and its application in the synthesis of pharmacologically active agents are discussed. Particular emphasis is placed on its utility in nucleophilic substitution reactions and its burgeoning role in bioconjugation via "click" chemistry.
The Chemical Foundation of the Tosyl Group's Efficacy
The hydroxyl group (-OH) of propargyl alcohol is an inherently poor leaving group due to the high basicity of the resulting hydroxide (B78521) ion (HO⁻). To facilitate nucleophilic substitution reactions, the hydroxyl group must be converted into a more stable anion that is a weaker base. The p-toluenesulfonyl (tosyl) group fulfills this requirement exceptionally well.
The tosylation of propargyl alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine, transforms the hydroxyl group into a tosylate ester. The resulting tosylate anion (TsO⁻) is an excellent leaving group due to its remarkable stability, which arises from:
-
Resonance Delocalization: The negative charge on the oxygen atom is delocalized across the three oxygen atoms of the sulfonyl group and the aromatic ring. This distribution of charge significantly stabilizes the anion.
-
Inductive Effects: The electron-withdrawing nature of the sulfonyl group and the phenyl ring further disperses the negative charge, contributing to the stability of the tosylate anion.
This inherent stability lowers the activation energy for nucleophilic attack at the propargylic carbon, making this compound a highly reactive and versatile electrophile.
Quantitative Comparison of Leaving Group Ability
The effectiveness of a leaving group can be quantitatively assessed by comparing the pKa of its conjugate acid and the relative rates of reaction. A lower pKa value of the conjugate acid corresponds to a more stable anion and thus a better leaving group.
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Rate of Sₙ2 Reaction |
| Tosylate (TsO⁻) | p-Toluenesulfonic acid | -2.8 | ~50,000 |
| Mesylate (MsO⁻) | Methanesulfonic acid | -1.9 | ~30,000 |
| Triflate (TfO⁻) | Triflic acid | -14 | ~1,000,000,000 |
| Iodide (I⁻) | Hydroiodic acid | -10 | 100,000 |
| Bromide (Br⁻) | Hydrobromic acid | -9 | 10,000 |
| Chloride (Cl⁻) | Hydrochloric acid | -7 | 200 |
| Hydroxide (HO⁻) | Water | 15.7 | ~1 |
Data compiled from various sources. Relative rates are approximate and can vary with substrate, nucleophile, and solvent.
As the data illustrates, the tosylate group is an excellent leaving group, significantly more effective than halides and vastly superior to the hydroxide ion, making this compound a highly reactive substrate for nucleophilic substitution.
Key Reaction Pathways Involving Propargyl Tosylate
The primary utility of this compound lies in its ability to undergo nucleophilic substitution and related reactions, providing a robust method for the introduction of the propargyl moiety into a wide array of molecules.
Nucleophilic Substitution Reactions
This compound readily reacts with a diverse range of nucleophiles in Sₙ2 reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds.
Caption: Generalized Sₙ2 reaction of Propargyl Tosylate with a nucleophile.
Application in Drug Synthesis: The Case of Rasagiline
A prominent example of this compound in drug development is its use in the synthesis of Rasagiline, a potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease.[1] In a key step of the synthesis, this compound serves as the electrophile for the N-alkylation of (R)-1-aminoindan.
References
Propargyl-Tos in Bioconjugation: A Technical Guide for Researchers
An in-depth exploration of the chemistry, applications, and methodologies for utilizing propargyl-p-toluenesulfonate (Propargyl-Tos) in the modification of biological macromolecules.
Introduction
Propargyl-p-toluenesulfonate, commonly referred to as this compound, has emerged as a valuable reagent in the field of bioconjugation. Its utility lies in its ability to introduce a terminal alkyne group onto biomolecules, providing a versatile handle for subsequent "click" chemistry reactions. This technical guide provides a comprehensive overview of the applications of this compound in bioconjugation, with a focus on its reactivity with amino acid residues, quantitative data on these reactions, detailed experimental protocols, and its role in the development of advanced biotherapeutics and research probes.
This compound is a bifunctional molecule featuring a propargyl group, which contains a terminal alkyne, and a tosylate group. The tosylate is an excellent leaving group, facilitating nucleophilic substitution reactions with various functional groups present on biomolecules. This allows for the covalent attachment of the propargyl moiety, which can then be utilized in highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. These click chemistry reactions enable the attachment of a wide array of molecules, including reporter tags, imaging agents, polyethylene (B3416737) glycol (PEG) chains, and cytotoxic drugs.
Reactivity with Amino Acid Residues
The primary mode of action of this compound in bioconjugation is the alkylation of nucleophilic amino acid side chains on proteins. The reactivity is largely dependent on the nucleophilicity of the amino acid residue and the reaction conditions, such as pH.
Cysteine Propargylation
Cysteine, with its highly nucleophilic thiol group, is a primary target for alkylation by this compound. The reaction proceeds via an S_N2 mechanism, where the thiolate anion attacks the propargylic carbon, displacing the tosylate group and forming a stable thioether bond. This reaction is generally efficient and selective for cysteine residues under appropriate pH conditions.
Lysine (B10760008) and Tyrosine Propargylation
While less nucleophilic than the thiol group of cysteine, the ε-amino group of lysine and the phenolic hydroxyl group of tyrosine can also be modified by this compound, particularly at higher pH values where these groups are deprotonated and more nucleophilic. However, achieving high selectivity for these residues over the more reactive cysteines can be challenging. The Nicholas reaction, which utilizes a dicobalt hexacarbonyl-stabilized propargylium cation, offers an alternative acid-promoted method for the propargylation of hydroxyl, sulfhydryl, amino, and carboxyl groups.
Methionine Propargylation and Propargyl-Assisted Amidation
Recent studies have also explored the modification of methionine residues. Furthermore, an interesting reactivity pattern known as "propargyl-assisted selective amidation" has been observed, where glycine (B1666218) propargyl esters exhibit selective reactivity towards linear alkylamines.
Quantitative Data on Propargylation Reactions
The efficiency of propargylation reactions is crucial for the successful generation of well-defined bioconjugates. The following tables summarize available quantitative data on the yields and kinetics of these reactions.
| Amino Acid Derivative | Propargylating Agent | Reaction Conditions | Yield (%) | Reference |
| N-acetyl-L-cysteine ethyl ester | Co₂(CO)₆-propargyl alcohol | BF₃OEt₂ | 86 | [1] |
| N-Fmoc-L-cysteine ethyl ester | Co₂(CO)₆-propargyl alcohol | BF₃OEt₂ | 71 | [1] |
| N-Fmoc-L-cysteine | Co₂(CO)₆-methyl propargyl ether | BF₃OEt₂ | 67 | [1] |
| N-Boc-L-tyrosine methyl ester | Co₂(CO)₆-propargyl alcohol | BF₃OEt₂ | 45 | [1] |
| N-Fmoc-L-tyrosine ester | Co₂(CO)₆-methyl propargyl ether | BF₃OEt₂ | 73 | [1] |
Table 1: Yields of Propargylation of Amino Acid Derivatives using the Nicholas Reaction. [1]
| Compound | Half-life (t₁/₂) in mouse liver microsomes |
| Propargyl-linked antifolate (Lead compound) | ~20 min |
| Propargyl-linked antifolate (Optimized) | 65 min |
Table 2: Metabolic Stability of Propargyl-Linked Compounds.
Experimental Protocols
Detailed experimental protocols are essential for the successful implementation of bioconjugation strategies. Below are representative protocols for protein modification using a propargylating agent followed by a click chemistry reaction.
Protocol 1: General Procedure for Protein Propargylation with Propargyl Tosylate
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Propargyl-p-toluenesulfonate (this compound)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP), if targeting cysteines involved in disulfide bonds
-
Desalting column (e.g., PD-10)
Procedure:
-
Protein Preparation: If targeting cysteines within disulfide bonds, treat the protein with a 10-fold molar excess of TCEP in PBS for 1 hour at room temperature to reduce the disulfide bonds. Subsequently, remove the excess TCEP using a desalting column equilibrated with PBS.
-
Reaction Setup: Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to minimize protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. The optimal reaction time and temperature may need to be determined empirically for each specific protein.
-
Purification: Remove the excess unreacted this compound and byproducts by size-exclusion chromatography using a desalting column equilibrated with a suitable buffer for the subsequent click reaction (e.g., PBS).
-
Characterization: Confirm the successful propargylation of the protein using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) to detect the mass increase corresponding to the addition of the propargyl group.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Propargylated Protein
Materials:
-
Propargylated protein in PBS
-
Azide-functionalized molecule (e.g., fluorescent dye, biotin-azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent for Cu(II) to Cu(I) (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine, THPTA)
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the azide-functionalized molecule in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 250 mM stock solution of sodium ascorbate (B8700270) in water (freshly prepared).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Mixture Assembly: In a microcentrifuge tube, combine the following in order:
-
Propargylated protein solution.
-
Azide-functionalized molecule (add a 5- to 10-fold molar excess over the protein).
-
THPTA (to a final concentration of 1 mM).
-
CuSO₄ (to a final concentration of 0.5 mM).
-
Sodium ascorbate (to a final concentration of 5 mM).
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1 hour.
-
Purification: Purify the resulting bioconjugate using a desalting column to remove excess reagents.
-
Characterization: Analyze the final product by SDS-PAGE with in-gel fluorescence (if a fluorescent azide (B81097) was used) and mass spectrometry to confirm successful conjugation.
Visualization of Experimental Workflows and Signaling Pathways
Graphviz diagrams can be used to visualize the logical flow of experiments and the involvement of propargyl-modified proteins in cellular signaling pathways.
Applications in Drug Development and Research
The ability to introduce a versatile alkyne handle onto biomolecules has made this compound and related reagents valuable tools in various areas of research and drug development.
Antibody-Drug Conjugates (ADCs)
Propargyl-containing linkers are employed in the synthesis of ADCs, which are targeted cancer therapeutics. In this context, an antibody is modified with a propargyl group, which then serves as an attachment point for a cytotoxic drug functionalized with an azide. This approach allows for the creation of more homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which can lead to improved therapeutic efficacy and safety profiles.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. Propargyl-containing PEG linkers are used in the synthesis of PROTACs to connect a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase.
Probes for Studying Cellular Processes
Propargyl-modified biomolecules serve as powerful probes for studying a variety of cellular processes. For instance, propargyl-modified ubiquitin has been used as an activity-based probe to study deubiquitinating enzymes (DUBs), which play crucial roles in the ubiquitin-proteasome system. Similarly, propargyl-containing probes are being developed to study kinase activity and other signaling pathways. The ability to attach reporter molecules via click chemistry allows for the visualization and quantification of these processes in complex biological systems.
Conclusion
Propargyl-p-toluenesulfonate is a versatile and powerful reagent for the introduction of terminal alkynes into biomolecules. Its reactivity with key amino acid residues, coupled with the efficiency and specificity of subsequent click chemistry reactions, has enabled a wide range of applications in bioconjugation. From the development of next-generation antibody-drug conjugates to the creation of sophisticated probes for studying cellular signaling, this compound and the propargyl group continue to be valuable tools for researchers, scientists, and drug development professionals. The methodologies and data presented in this guide provide a solid foundation for the successful application of this important bioconjugation strategy.
References
Propargyl-Tos as a Precursor for Clickable Linkers in Antibody-Drug Conjugates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the use of propargyl tosylate (Propargyl-Tos) as a starting material for the synthesis of cleavable linkers used in antibody-drug conjugates (ADCs). It covers the underlying chemistry, detailed experimental protocols for synthesis, conjugation, and evaluation, and presents representative data for a model ADC system.
Introduction: The Role of Linkers in ADC Design
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability in circulation, its drug-release mechanism, and ultimately its therapeutic index. An ideal linker is stable in the bloodstream to prevent premature drug release and systemic toxicity, yet is efficiently cleaved to release the active payload upon internalization into the target cancer cell.
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for ADC development. This bioorthogonal reaction allows for the precise and stable conjugation of a payload to an antibody with high efficiency and under mild conditions. The propargyl group (a terminal alkyne) is a key functional handle for this reaction. Propargyl tosylate serves as an efficient reagent for introducing this propargyl group onto a linker or payload molecule during synthesis.
The Chemistry of this compound in Linker Synthesis
Propargyl tosylate (this compound) is not typically a component of the final ADC linker itself. Instead, it is a valuable synthetic precursor used to install a propargyl group onto a molecule. The tosylate moiety is an excellent leaving group, facilitating nucleophilic substitution reactions where a nucleophile (such as an amine or alcohol on a linker backbone) displaces the tosylate to form a stable bond with the propargyl group.
It is crucial to understand that the "cleavable" nature of an ADC linker derived from a propargyl precursor does not come from the tosylate group, which is eliminated during synthesis. The cleavable functionality (e.g., an enzyme-cleavable peptide sequence or a pH-sensitive hydrazone) is a separate component that is designed into the linker structure. The propargyl group provides the "clickable" handle for conjugation to an azide-modified antibody.
A Representative ADC System: Trastuzumab-vc-MMAE
To illustrate the principles and protocols, this guide will use a representative, well-characterized ADC system as a model:
-
Antibody: Trastuzumab (Herceptin®), which targets the HER2 receptor overexpressed in certain breast cancers. For the purpose of click chemistry, we will assume the use of a trastuzumab variant that has been site-specifically modified to contain an azide (B81097) group.
-
Payload: Monomethyl auristatin E (MMAE), a potent anti-mitotic agent that inhibits tubulin polymerization.
-
Linker: A cleavable linker containing a valine-citrulline (Val-Cit) dipeptide, which is selectively cleaved by the lysosomal enzyme Cathepsin B, a self-immolative spacer (PABC), and a PEG spacer to enhance solubility. The linker is functionalized with a propargyl group for conjugation.
Experimental Protocols
The following are detailed protocols for the synthesis of a cleavable linker-payload using a propargyl precursor, its conjugation to an antibody via click chemistry, and the subsequent characterization and evaluation of the ADC.
Synthesis of a Propargyl-PEG-Val-Cit-PABC-MMAE Linker-Payload
This multi-step synthesis creates a linker-payload construct ready for click conjugation.
Step 1: Propargylation of a PEG Spacer
-
Dissolve amino-PEG-alcohol in anhydrous dichloromethane (B109758) (DCM).
-
Add triethylamine (B128534) (2 equivalents) and cool the reaction mixture to 0°C.
-
Slowly add propargyl tosylate (1.2 equivalents) dissolved in DCM.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the resulting propargyl-PEG-alcohol by column chromatography on silica (B1680970) gel.
Step 2: Synthesis of the Val-Cit-PABC Moiety
A detailed protocol for the synthesis of the Mc-Val-Cit-PABC-PNP activated linker can be complex. A general outline is provided below, often involving solid-phase peptide synthesis or solution-phase coupling reactions.
-
Protect the amino group of L-Citrulline with an Fmoc group.
-
Couple the Fmoc-Cit to p-aminobenzyl alcohol (PABOH).
-
Deprotect the Fmoc group.
-
Couple Fmoc-protected L-Valine to the deprotected Cit-PABOH.
-
Deprotect the Fmoc group to yield Val-Cit-PABOH.
-
Activate the hydroxyl group of the PABC moiety, for example, by converting it to a p-nitrophenyl (PNP) carbonate.
Step 3: Coupling of the Linker Components and MMAE
-
Couple the propargyl-PEG-alcohol from Step 1 to the activated Val-Cit-PABC moiety. This typically involves reacting the alcohol with an activated carbonate or other suitable functional group on the PABC spacer.
-
The final step is the conjugation of MMAE to the linker. This is often achieved by reacting the terminal end of the linker with the N-terminus of MMAE.
ADC Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the propargyl-functionalized linker-payload to an azide-modified antibody.
-
Preparation of Reagents:
-
Prepare a stock solution of the azide-modified antibody (e.g., Trastuzumab-azide) in a suitable buffer (e.g., PBS, pH 7.4).
-
Dissolve the Propargyl-PEG-Val-Cit-PABC-MMAE linker-payload in DMSO to create a concentrated stock solution.
-
Prepare fresh stock solutions of copper(II) sulfate (CuSO₄), a copper-coordinating ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate) in water.
-
-
Conjugation Reaction:
-
In a reaction vessel, dilute the azide-modified antibody to the desired concentration.
-
Add the linker-payload solution to the antibody solution. A molar excess of the linker-payload (e.g., 5-10 equivalents per azide site) is typically used.
-
In a separate tube, pre-mix the CuSO₄ and THPTA solutions to form the copper-ligand complex.
-
Add the copper-ligand complex to the antibody/linker-payload mixture.
-
Initiate the reaction by adding the sodium ascorbate (B8700270) solution.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification of the ADC:
-
Purify the ADC from excess linker-payload and reaction reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
The purified ADC should be buffer-exchanged into a suitable formulation buffer (e.g., PBS).
-
Characterization of the ADC
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. It can be determined by several methods, including Hydrophobic Interaction Chromatography (HIC)-HPLC and Mass Spectrometry (MS).
-
HIC-HPLC Protocol:
-
Use a HIC column with a suitable stationary phase.
-
Equilibrate the column with a high-salt mobile phase (e.g., sodium phosphate (B84403) buffer with ammonium (B1175870) sulfate).
-
Inject the purified ADC onto the column.
-
Elute the ADC species using a decreasing salt gradient. Species with higher DAR are more hydrophobic and will elute later.
-
Integrate the peak areas for each DAR species to calculate the average DAR.
-
-
Mass Spectrometry Protocol:
-
Deglycosylate the ADC using an enzyme such as PNGase F to simplify the mass spectrum.
-
Analyze the intact or reduced (light and heavy chain) ADC by LC-MS.
-
Deconvolute the resulting mass spectra to determine the masses of the different drug-loaded species.
-
Calculate the average DAR based on the relative abundance of each species.
-
In Vitro Cytotoxicity Assay
The potency of the ADC is assessed by determining its ability to kill target cancer cells in culture.
-
Cell Seeding:
-
Seed HER2-positive cells (e.g., SK-BR-3) and HER2-negative control cells (e.g., MCF-7) in 96-well plates at a predetermined density.
-
Allow the cells to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, a non-targeting control ADC, and free MMAE in cell culture medium.
-
Add the diluted compounds to the cells and incubate for a defined period (e.g., 72-96 hours).
-
-
Viability Assessment (e.g., MTT Assay):
-
Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the viability data against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
In Vivo Efficacy Study
The anti-tumor activity of the ADC is evaluated in an animal model.
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD-SCID or nude mice).
-
Implant HER2-positive tumor cells (e.g., NCI-N87) subcutaneously.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize the mice into treatment groups (e.g., vehicle control, ADC, non-targeting control ADC).
-
Administer the treatments intravenously at a specified dose and schedule.
-
-
Monitoring:
-
Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
Monitor the general health of the animals.
-
-
Endpoint and Analysis:
-
The study is typically terminated when tumors in the control group reach a predetermined size.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Statistically analyze the differences between the treatment groups.
-
Representative Quantitative Data
The following tables present representative data for a hypothetical Trastuzumab-Propargyl-PEG-vc-MMAE ADC, synthesized and evaluated as described above.
Table 1: ADC Characterization
| Parameter | Result |
| Average DAR (HIC-HPLC) | 3.8 |
| Average DAR (Mass Spec) | 3.9 |
| Monomer Purity (SEC) | >98% |
| Free Drug Level | <0.5% |
Table 2: In Vitro Cytotoxicity
| Cell Line | Target | IC50 (ng/mL) |
| SK-BR-3 | HER2-positive | 15.2 |
| NCI-N87 | HER2-positive | 12.8 |
| MCF-7 | HER2-negative | > 1000 |
| Free MMAE (SK-BR-3) | - | 0.5 |
Table 3: In Vivo Efficacy in NCI-N87 Xenograft Model
| Treatment Group (Dose) | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 |
| ADC (5 mg/kg) | 85 |
| Non-targeting Control ADC (5 mg/kg) | 10 |
| Trastuzumab (5 mg/kg) | 40 |
Mandatory Visualizations
General Mechanism of Action of an ADC
Propargyl Tosylate: A Comprehensive Technical Guide
An In-depth Exploration of a Versatile Reagent in Modern Organic Synthesis, Drug Discovery, and Polymer Chemistry
Abstract
Propargyl tosylate (prop-2-yn-1-yl 4-methylbenzenesulfonate) has emerged as a pivotal reagent in the landscape of modern organic chemistry. Esteemed for its versatility and improved safety profile compared to its halide counterparts, it serves as a cornerstone for the introduction of the propargyl moiety in a vast array of molecular architectures. This technical guide provides a comprehensive overview of the discovery, development, chemical properties, and applications of propargyl tosylate, with a particular focus on its role in drug development and polymer science. Detailed experimental protocols, quantitative data, and graphical representations of key processes are presented to offer researchers, scientists, and drug development professionals a thorough understanding and practical resource for utilizing this valuable compound.
Introduction: The Advent of a Safer Propargylating Agent
The propargyl group, a three-carbon chain containing a terminal alkyne, is a highly valuable functional group in organic synthesis due to its ability to participate in a wide range of chemical transformations, most notably as a precursor in "click chemistry" reactions. Historically, propargyl bromide was the reagent of choice for introducing this moiety. However, its high reactivity is coupled with significant drawbacks, including being shock-sensitive and having the potential for thermal explosive decomposition, posing considerable safety risks in a laboratory and industrial setting.[1][2]
This necessitated the development of a safer and more stable alternative. Propargyl tosylate, prepared from the readily available and inexpensive propargyl alcohol and p-toluenesulfonyl chloride, emerged as a superior substitute.[1][2] The tosylate group, being an excellent leaving group, facilitates nucleophilic substitution reactions for the introduction of the propargyl group, while the overall compound exhibits greater stability and is more amenable to handling.
Chemical and Physical Properties
Propargyl tosylate is a clear, colorless to brown liquid at room temperature.[3] It is characterized by the presence of both a propargyl and a tosyl functional group. A summary of its key chemical and physical properties is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₀O₃S | [3] |
| Molecular Weight | 210.25 g/mol | [4] |
| CAS Number | 6165-76-0 | [3] |
| Appearance | Clear colorless to brown liquid | [3] |
| Density | 1.215 g/mL at 20 °C | [5] |
| Refractive Index | n20/D 1.530 | [5] |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate. Not miscible in water. | [3] |
| Storage Temperature | 2-8°C | [5] |
Spectroscopic data for propargyl tosylate is crucial for its identification and characterization.
| Spectroscopy | Data | Reference |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.76 (d, J = 8 Hz, 2H), 7.30 (d, J = 8.5 Hz, 2H), 4.65 (d, J = 2.5 Hz, 2H), 2.49 (t, J = 2.5 Hz, 1H), 2.47 (s, 3H) | [1][2] |
| ¹³C NMR (125 MHz, CDCl₃) | δ 145.3, 133.1, 130.0, 128.2, 77.4, 75.4, 57.44, 21.8 | [1][2] |
Synthesis of Propargyl Tosylate: A Detailed Experimental Protocol
The synthesis of propargyl tosylate is a straightforward and high-yielding procedure, typically involving the reaction of propargyl alcohol with p-toluenesulfonyl chloride in the presence of a base.
Experimental Protocol
This protocol is adapted from a reported modified procedure.[1]
Materials:
-
Propargyl alcohol (1.0 mol, 58 mL)
-
p-Toluenesulfonyl chloride (1.30 mol, 250 g)
-
Sodium hydroxide (B78521) (NaOH) pellets (5.00 mol, 200 g)
-
Diethyl ether (1000 mL for reaction, 2 x 250 mL for extraction)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Cold water
Equipment:
-
2 L round-bottom flask
-
Mechanical stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
A 2 L round-bottom flask equipped with a mechanical stirrer is charged with propargyl alcohol (58 mL, 1.0 mol), p-toluenesulfonyl chloride (250 g, 1.30 mol), and diethyl ether (1000 mL) under a nitrogen atmosphere.
-
The reaction mixture is cooled to 0 °C in an ice bath.
-
Sodium hydroxide pellets (200 g, 5.00 mol) are added to the solution in six portions at 0 °C under vigorous stirring.
-
The resulting mixture is stirred continuously overnight at room temperature.
-
The suspension is then poured into cold water.
-
The aqueous layer is extracted with diethyl ether (2 x 250 mL).
-
The combined ether layers are dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure using a rotary evaporator.
-
The pure propargyl tosylate is obtained as a dark liquid with a typical yield of around 84.0% (185 g).[1]
Safety Precaution: It is important to wear gloves when handling propargyl tosylate as it can be irritating to the skin and eyes.[6]
Caption: Synthesis of Propargyl Tosylate.
Applications in Organic Synthesis and Drug Development
Propargyl tosylate is a versatile reagent in organic synthesis, primarily utilized for the introduction of the propargyl moiety through nucleophilic substitution reactions.[3]
C-Alkylation Reactions
A significant application of propargyl tosylate is in C-alkylation reactions. For instance, it is used in the alkylation of diethyl 2-acetamidomalonate.[1][2] This reaction is a key step in the synthesis of 2-hydroxy-4-pentynoic acid, a precursor for "clickable" biodegradable polylactides.[1][2]
Caption: C-Alkylation using Propargyl Tosylate.
Synthesis of Pharmaceuticals: The Case of Rasagiline
Propargyl tosylate plays a crucial role in the synthesis of several pharmaceuticals. A prominent example is its use in the synthesis of Rasagiline, a second-generation monoamine oxidase inhibitor used for the treatment of Parkinson's disease.[7] In an improved synthesis of Rasagiline mesylate, propargyl tosylate (referred to as p-toluenesulfonyl propargyl ester) is reacted with 1-aminoindan (B1206342) to form N-propargyl-1-aminoindan, a key intermediate.[7] This method is favored due to its simple operation, use of inexpensive reagents, mild and controllable reaction conditions, and high yields, making it suitable for industrial production.[7] U.S. patents also describe the preparation of Rasagiline by reacting (R)-1-aminoindane with a propargyl sulfonate, such as the tosylate.[8]
Caption: Role of Propargyl Tosylate in Rasagiline Synthesis.
Role in Polymer Chemistry
The terminal alkyne group of propargyl tosylate makes it an invaluable tool in polymer chemistry, particularly in the realm of "click chemistry" and as a polymerization initiator.
"Click Chemistry" and Polymer Functionalization
"Click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful method for creating complex molecular architectures with high efficiency and selectivity. Propargyl tosylate serves as a key building block for introducing the alkyne functionality into polymer chains. This allows for the subsequent "clicking" of azide-containing molecules, enabling the synthesis of functionalized polymers with tailored properties.[1][2] For example, it is used to synthesize precursors for "clickable" polylactides, which can then be modified with a variety of functional groups.[1][2]
Initiator for Cationic Ring-Opening Polymerization
Propargyl tosylate can also function as an initiator in cationic ring-opening polymerization (CROP).[4][9] This application is particularly useful for synthesizing polymers such as linear and cyclic poly(2-isopropyl-2-oxazoline)s.[4][9] The propargyl group at the initiation site of the polymer chain provides a handle for further functionalization via click chemistry.
References
- 1. BJOC - An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]
- 2. An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Propargyl p-toluenesulfonate ≥97.0% (GC) | 6165-76-0 [sigmaaldrich.com]
- 5. Propargyl p-toluenesulfonate ≥97.0% (GC) | 6165-76-0 [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. Page loading... [wap.guidechem.com]
- 8. US20100029987A1 - Crystalline Form of Rasagiline and Process for the Preparation Thereof - Google Patents [patents.google.com]
- 9. scientificlabs.com [scientificlabs.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Propargyl Tosylate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Propargyl tosylate (Propargyl p-toluenesulfonate) is a versatile reagent in organic synthesis, widely utilized for the introduction of the propargyl group into various molecules.[1] This functional group is of significant interest in medicinal chemistry and drug development due to its utility in "click" chemistry reactions, allowing for the efficient conjugation of molecules. Propargyl tosylate serves as a safer and more stable alternative to the shock-sensitive and potentially explosive propargyl bromide.[2][3] It is a key intermediate in the synthesis of a variety of compounds, including precursors for 'clickable' biodegradable polymers and other complex organic molecules.[2][3][4] This document provides a detailed, step-by-step protocol for the synthesis of propargyl tosylate from propargyl alcohol and tosyl chloride.
Experimental Protocol: Synthesis of Propargyl Tosylate
This protocol is adapted from a reported economical and safe procedure for the synthesis of propargyl tosylate.[2][3]
Materials and Equipment:
-
2 L round-bottom flask
-
Mechanical stirrer
-
Ice bath
-
Nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
-
High vacuum line
-
Standard laboratory glassware
-
Propargyl alcohol (58 mL, 1.0 mol)
-
Tosyl chloride (p-toluenesulfonyl chloride) (250 g, 1.30 mol)
-
Sodium hydroxide (B78521) (NaOH) pellets (200 g, 5.00 mol)
-
Diethyl ether (Et₂O) (1000 mL for reaction, plus 2 x 250 mL for extraction)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Cold water
Procedure:
-
Reaction Setup: In a 2 L round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, combine propargyl alcohol (58 mL, 1.0 mol), tosyl chloride (250 g, 1.30 mol), and diethyl ether (1000 mL).[2][3]
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.[2][3]
-
Addition of Base: While stirring vigorously, add sodium hydroxide pellets (200 g, 5.00 mol) to the cooled solution in six portions. Maintain the temperature at 0 °C during the addition.[2][3]
-
Reaction: After the addition of NaOH is complete, allow the mixture to warm to room temperature and continue stirring overnight.[2][3]
-
Work-up:
-
Drying and Concentration:
-
Final Product: Dry the resulting dark liquid under high vacuum to obtain pure propargyl tosylate.[2][3] Caution: It is recommended to wear gloves when handling propargyl tosylate.[2][3]
Data Presentation
Table 1: Reactant and Product Quantities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Amount (moles) | Amount (grams) | Volume (mL) |
| Propargyl Alcohol | C₃H₄O | 56.06 | 1.0 | 56.06 | 58 |
| Tosyl Chloride | C₇H₇ClO₂S | 190.65 | 1.30 | 250 | - |
| Sodium Hydroxide | NaOH | 40.00 | 5.00 | 200 | - |
| Propargyl Tosylate | C₁₀H₁₀O₃S | 210.25 | ~0.84 (Yield) | ~185 (Yield) | - |
Table 2: Characterization Data for Propargyl Tosylate
| Data Type | Details |
| Appearance | Dark liquid.[2][3] |
| Yield | 84.0% (185 g).[2][3] |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.76 (d, J = 8 Hz, 2H), 7.30 (d, J = 8.5 Hz, 2H), 4.65 (d, J = 2.5 Hz, 2H), 2.49 (t, J = 2.5 Hz, 1H), 2.47 (s, 3H).[2][3] |
| ¹³C NMR (125 MHz, CDCl₃) | δ 145.3, 133.1, 130.0, 128.2, 77.4, 75.4, 57.44, 21.8.[2][3] |
Experimental Workflow and Logical Relationships
The synthesis of propargyl tosylate follows a straightforward workflow involving the reaction of an alcohol with a sulfonyl chloride to form a sulfonate ester. This transformation is a common strategy in organic chemistry to convert a poor leaving group (hydroxyl group) into a good leaving group (tosylate group), facilitating subsequent nucleophilic substitution reactions.[5]
Caption: Workflow for the synthesis of Propargyl Tosylate.
Application in Drug Development
Propargyl tosylate is a valuable building block in drug development. For instance, it can be used in the alkylation of nucleophiles.[2][3] A notable application is the reaction with diethyl 2-acetamidomalonate, which is a key step in the synthesis of 2-hydroxy-4-pentynoic acid, a precursor for "clickable" biodegradable polylactides.[2][3] These polymers can be functionalized with a wide range of molecules via "click" chemistry, which has significant implications for creating novel drug delivery systems and biomaterials.
References
- 1. Page loading... [guidechem.com]
- 2. BJOC - An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]
- 3. An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 对甲苯磺酸丙炔酯 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
Propargyl-Tosyl Click Chemistry: A Detailed Protocol for Reaction with Azides
For Researchers, Scientists, and Drug Development Professionals
Application Note
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and versatile method for the formation of 1,4-disubstituted 1,2,3-triazoles. This application note provides a detailed protocol for the reaction of propargyl tosylate with various organic azides. Propargyl tosylate serves as a readily accessible and reactive alkyne source for introducing the propargyl group, which can then be seamlessly conjugated to azide-functionalized molecules. The resulting triazole linkage is exceptionally stable, finding widespread use in bioconjugation, drug discovery, and materials science.[1]
The reaction proceeds under mild conditions, is generally high-yielding, and tolerates a wide range of functional groups, making it an ideal tool for the construction of complex molecular architectures.[1] This protocol will detail both a general procedure for the CuAAC reaction with isolated azides and a one-pot synthesis where the organic azide (B81097) is generated in situ from the corresponding halide.
Reaction Mechanism
The CuAAC reaction is not a concerted cycloaddition but rather a stepwise process catalyzed by copper(I). The currently accepted mechanism involves the following key steps:
-
Formation of Copper(I) Acetylide: The terminal alkyne of propargyl tosylate reacts with a copper(I) catalyst to form a copper(I) acetylide intermediate. This step is believed to be the rate-determining step in many cases.
-
Coordination of the Azide: The organic azide coordinates to the copper center of the acetylide complex.
-
Cyclization: A [3+2] cycloaddition-like step occurs, leading to a six-membered copper-containing intermediate.
-
Rearomatization and Protonolysis: The intermediate rearranges to form the stable 1,2,3-triazole ring, and subsequent protonolysis releases the triazole product and regenerates the copper(I) catalyst for the next cycle.
This catalytic cycle ensures the exclusive formation of the 1,4-disubstituted triazole isomer.
Experimental Protocols
Important Safety Note: Organic azides are potentially explosive and should be handled with care. It is recommended to work in a well-ventilated fume hood and to avoid heating concentrated solutions of azides. Whenever possible, the one-pot procedure with in situ generated azides is preferred to minimize risk.
Protocol 1: General Procedure for CuAAC Reaction with Propargyl Tosylate and an Isolated Organic Azide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Propargyl tosylate
-
Organic azide
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent: A mixture of tert-butanol (B103910) and water (1:1) is commonly used. Other solvents such as DMF, DMSO, or THF/water mixtures can also be employed.
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, dissolve the organic azide (1.0 equivalent) and propargyl tosylate (1.1 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O, 1:1).
-
Degas the solution by bubbling with an inert gas for 15-20 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water.
-
To the degassed solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The reaction mixture will often turn a yellowish-green color.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure 1,4-disubstituted 1,2,3-triazole.
Protocol 2: One-Pot Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from an Organic Halide
This one-pot procedure avoids the isolation of potentially hazardous organic azides.[2][3]
Materials:
-
Organic halide (e.g., benzyl (B1604629) bromide, alkyl iodide)
-
Sodium azide (NaN₃)
-
Propargyl tosylate
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent: A mixture of Dimethylformamide (DMF) and water is often effective.
Procedure:
-
To a solution of the organic halide (1.0 equivalent) in the solvent mixture (e.g., DMF/H₂O), add sodium azide (1.2 equivalents).
-
Stir the mixture at room temperature for a period sufficient to ensure the formation of the organic azide. This can range from 1 to 4 hours and can be monitored by TLC.
-
To the reaction mixture containing the in situ generated azide, add propargyl tosylate (1.1 equivalents).
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.2 equivalents), followed by an aqueous solution of copper(II) sulfate pentahydrate (0.1 equivalents).
-
Stir the reaction mixture at room temperature until the click reaction is complete, as monitored by TLC or LC-MS (typically 4-24 hours).
-
Work-up and purification are performed as described in Protocol 1.
Data Presentation
The following table summarizes representative quantitative data for the CuAAC reaction between propargyl derivatives and various azides under typical click chemistry conditions. While specific data for propargyl tosylate is limited in the literature, the yields are expected to be comparable to other propargyl derivatives for many substrates.
| Alkyne | Azide | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| Propargyl Amine | Benzyl Azide | Cu Nanoclusters | - | - | High | [4][5] |
| Phenyl Propargyl Ether | Benzyl Azide | Raney Ni | - | - | ~95% | [4] |
| Propargyl Benzoate | Polymer-supported Azide | CuSO₄·5H₂O / Na-Ascorbate | THF or DMF | - | High | [6] |
| Propargyl Alcohol | Benzyl Azide | PEG-tris-trz-Cu(I) | Water | 20 | >95% | [6] |
| Propargyl Tosylate | In situ generated Benzyl Azide | CuSO₄·5H₂O / Na-Ascorbate | DMF/H₂O | 4 | Good | [2] |
| Propargyl Ether | Benzyl Azide | CuSO₄ / Na-Ascorbate | t-BuOH/H₂O | 5 min | Quantitative | [7] |
Note on Propargyl Tosylate Stability: The tosylate group is a good leaving group and its stability under the reaction conditions should be considered. While the CuAAC reaction is generally mild, prolonged reaction times or elevated temperatures could potentially lead to side reactions involving the tosylate moiety, such as nucleophilic substitution by other species present in the reaction mixture. It is advisable to monitor the reaction closely and use the mildest conditions necessary to achieve full conversion. The one-pot procedure starting from a halide is often advantageous as it minimizes the handling of the azide and can lead to cleaner reactions.[2]
References
- 1. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot synthesis of 1,4-disubstituted 1,2,3-triazoles from in situ generated azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stable Cu (I) Complexes for Intracellular Cu-Catalyzed Azide Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Propargyl-Tos in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic drug. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, efficacy, and safety. Propargyl-p-toluenesulfonate (Propargyl-Tos) is a versatile reagent utilized in the "click chemistry" approach to ADC development. It serves as a precursor for introducing a terminal alkyne group onto the antibody, which can then be efficiently and specifically conjugated to an azide-modified drug payload via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This process forms a stable triazole linkage, leading to the creation of a homogeneous and well-defined ADC.
These application notes provide a comprehensive guide to the use of this compound in ADC development, covering the synthesis of the propargylated antibody, the CuAAC conjugation reaction, and the characterization of the resulting ADC.
Chemical Properties of Propargyl-Tosylate
Propargyl-p-toluenesulfonate is a commercially available reagent with the following key properties:
| Property | Value |
| Chemical Formula | C₁₀H₁₀O₃S |
| Molecular Weight | 210.25 g/mol |
| CAS Number | 6165-76-0 |
| Appearance | Clear colorless to brown liquid |
| Functional Groups | Propargyl, Tosyl |
| Storage | 2-8°C |
Experimental Protocols
The development of an ADC using this compound can be broadly divided into three key stages:
-
Antibody Modification: Introduction of a terminal alkyne group onto the antibody using this compound.
-
Drug-Azide Synthesis: Preparation of the cytotoxic drug with a reactive azide (B81097) group.
-
CuAAC Conjugation and Purification: "Clicking" the alkyne-modified antibody with the azide-modified drug and purifying the resulting ADC.
Protocol 1: Antibody Propargylation
This protocol describes the introduction of a propargyl group onto the antibody. This is a critical step that requires careful optimization to ensure sufficient modification for subsequent conjugation while preserving the antibody's integrity and binding affinity. The reaction typically targets reactive nucleophilic residues on the antibody surface, such as lysine (B10760008) or engineered cysteine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.5-8.5
-
Propargyl-p-toluenesulfonate (this compound)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., 50 mM borate (B1201080) buffer, pH 8.5)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the reaction buffer (e.g., 50 mM borate buffer, pH 8.5) to a final concentration of 5-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) that could compete with the reaction.
-
-
This compound Solution Preparation:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 100 mM). This should be prepared fresh before use.
-
-
Propargylation Reaction:
-
Add a calculated molar excess of the this compound stock solution to the antibody solution. A starting point is a 10- to 20-fold molar excess of this compound over the antibody. The optimal ratio needs to be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring. The reaction temperature and time may require optimization.
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as Tris-HCl, to a final concentration of 50-100 mM to consume any unreacted this compound.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Propargylated Antibody:
-
Remove unreacted this compound and quenching reagent by purifying the reaction mixture using SEC or TFF.
-
Buffer exchange the purified propargylated antibody into a storage buffer (e.g., PBS, pH 7.4).
-
Determine the protein concentration and the degree of alkyne incorporation using appropriate analytical methods (e.g., Ellman's assay for cysteine modification or mass spectrometry).
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of the alkyne-modified antibody to an azide-functionalized drug payload.
Materials:
-
Propargylated antibody (alkyne-mAb)
-
Azide-modified drug (azide-drug)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand
-
Sodium ascorbate (B8700270) (freshly prepared)
-
Reaction buffer (e.g., PBS, pH 7.0)
-
Anhydrous DMSO or DMF for dissolving the azide-drug
-
Purification system (SEC or HIC)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-drug in DMSO or DMF. The concentration will depend on the drug's solubility.
-
Prepare a stock solution of CuSO₄ in water (e.g., 20 mM).
-
Prepare a stock solution of the THPTA ligand in water (e.g., 50 mM).
-
Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).
-
-
CuAAC Reaction:
-
In a reaction vessel, combine the propargylated antibody and the azide-drug. A typical molar ratio is 1:5 to 1:10 (antibody:drug).
-
Add the THPTA ligand to the reaction mixture. A 5-fold molar excess of ligand to copper is recommended.
-
Add the CuSO₄ solution. A final concentration of 0.1-0.5 mM copper is a good starting point.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of 1-5 mM is typically used.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing. The reaction can be monitored by LC-MS.
-
-
Purification of the ADC:
ADC Characterization
Thorough characterization of the ADC is essential to ensure its quality, efficacy, and safety.
Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute of an ADC. Several techniques can be used for its determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug molecules, as the hydrophobicity of the ADC increases with the DAR.[3][4][5][6] The average DAR can be calculated from the peak areas of the different species.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or reduced ADC can provide precise mass measurements, allowing for the determination of the drug load distribution and the average DAR.[3][7]
-
UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the drug, the average DAR can be estimated.
| Analytical Technique | Information Provided | Typical DAR for Propargyl-Linked ADCs |
| HIC-UV | Average DAR, Drug Load Distribution | 2-4 |
| LC-ESI-MS | Precise mass of ADC species, Drug Load Distribution, Average DAR | 2-4 |
| UV-Vis Spectroscopy | Average DAR (less precise) | 2-4 |
Purity and Aggregation Analysis
-
Size Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the presence of high molecular weight species (aggregates) or fragments.[1][8]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE under reducing and non-reducing conditions can be used to visualize the purity of the ADC and confirm conjugation to the heavy and/or light chains of the antibody.
Stability Assessment
The stability of the triazole linkage formed via click chemistry is a key advantage of this conjugation method. The 1,2,3-triazole ring is highly stable and resistant to enzymatic and chemical degradation.[3]
Forced degradation studies can be performed to evaluate the stability of the ADC under various stress conditions, such as:
-
Acidic and Basic Hydrolysis: Incubation in 0.1 M HCl and 0.1 M NaOH at elevated temperatures.[3]
-
Oxidative Stress: Treatment with hydrogen peroxide.
The integrity of the ADC can be monitored over time using the analytical techniques described above.
Visualizations
Experimental Workflow for ADC Synthesis using this compound
Caption: Workflow for ADC synthesis using this compound.
Logical Relationship of ADC Components and Synthesis
References
- 1. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. lcms.cz [lcms.cz]
- 8. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation of Peptides with Propargyl p-Toluenesulfonate (Propargyl-Tos)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a propargyl group, containing a terminal alkyne, into a peptide sequence is a powerful strategy for peptide modification and bioconjugation. This functional group serves as a versatile handle for subsequent "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the efficient and specific attachment of a wide variety of molecules, including fluorophores, polyethylene (B3416737) glycol (PEG), and cytotoxic drugs for the development of antibody-drug conjugates (ADCs). Propargyl p-toluenesulfonate (Propargyl-Tos) is a commercially available and effective reagent for the propargylation of peptides. This document provides detailed protocols for the synthesis of this compound and its application in peptide bioconjugation, along with methods for purification and characterization of the resulting propargylated peptides.
Principle of the Method
The bioconjugation of peptides with this compound involves the nucleophilic attack of a deprotonated amine group on the peptide to the propargyl group of this compound, with the tosylate group acting as an excellent leaving group. The primary sites for this N-alkylation reaction on a peptide are the α-amino group of the N-terminus and the ε-amino group of lysine (B10760008) side chains. The selectivity of the reaction can be influenced by the reaction pH, with the N-terminal amine being more reactive at a slightly acidic to neutral pH due to its lower pKa compared to the lysine side chain.
Data Presentation
The efficiency of peptide propargylation can be influenced by various factors, including the peptide sequence, the specific reaction conditions, and the nature of the propargylating agent. Below are tables summarizing representative quantitative data for peptide propargylation and subsequent modifications, based on literature findings for similar reactions.
Table 1: Representative Yields for Peptide Propargylation Reactions
| Peptide/Amino Acid | Propargylating Agent | Nucleophilic Group | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| N-Boc-L-tyrosine methyl ester | Co₂(CO)₆-propargyl alcohol | Phenolic hydroxyl | Dichloromethane | BF₃OEt₂ | Room Temp | 1 | 45-57 |
| Ac-WC-NH₂ | Tetrahydrothiophenyl sulfonium | Thiol | (NH₄)₂CO₃ (aq) | - | 24 | 12 | 99 |
| Ac-YC-NH₂ | Tetrahydrothiophenyl sulfonium | Phenolic hydroxyl | (NH₄)₂CO₃ (aq) | - | 37 | 12 | 91.8 |
| Glycine Derivative | Propargyl Bromide | Amine | DMF | K₂CO₃ | Room Temp | 16 | High |
| Ac-YM-NH₂ | Propargyl Bromide | Methionine | H₂O/Acetonitrile (B52724) | - | Room Temp | 12 | - |
Table 2: Representative Yields for Cyclization of Propargylated Peptides
| Peptide Sequence | Cyclization Method | Catalyst | Solvent | Reaction Time | Yield (%) |
| H₂N-AA-GLYRAG(prop)G | Au(I)-mediated | (JohnPhos)Au(ACN)SbF₆ | Dioxane/H₂O | 20 min | 43-81 |
| Various unprotected peptides | Au(I)-mediated | (JohnPhos)Au(ACN)SbF₆ | Dioxane/H₂O | 20-60 min | 56-94 |
| Ghandiri and co-workers library | CuAAC | CuI | Acetonitrile | 12 h | 31-90 |
Experimental Protocols
Protocol 1: Synthesis of Propargyl p-Toluenesulfonate (this compound)
This protocol describes the synthesis of this compound from propargyl alcohol and p-toluenesulfonyl chloride.
Materials:
-
Propargyl alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydroxide (B78521) (NaOH) pellets
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round bottom flask
-
Mechanical stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 2 L round bottom flask equipped with a mechanical stirrer, dissolve propargyl alcohol (1.0 mol) and p-toluenesulfonyl chloride (1.3 mol) in 1000 mL of diethyl ether under a nitrogen atmosphere.
-
Cool the reaction mixture in an ice bath.
-
Add NaOH pellets (5.0 mol) to the solution in six portions at 0 °C under vigorous stirring.
-
Continue stirring the resulting mixture overnight at room temperature.
-
Pour the suspension into cold water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 250 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate using a rotary evaporator.
-
Dry the resulting dark liquid under high vacuum to obtain pure propargyl tosylate.[1]
Protocol 2: N-Propargylation of a Peptide with this compound
This representative protocol outlines the N-propargylation of a peptide at the N-terminus or a lysine side chain. The choice of base and reaction conditions can influence the selectivity.
Materials:
-
Peptide with a free N-terminal amine or lysine side chain
-
This compound
-
Dimethylformamide (DMF) or other suitable aprotic solvent
-
Diisopropylethylamine (DIEA) or another non-nucleophilic base
-
Reaction vial
-
Stir plate
-
HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve the peptide in DMF to a concentration of 1-5 mg/mL in a reaction vial.
-
Add DIEA (2-5 equivalents relative to the amine groups to be modified).
-
Add this compound (1.5-3 equivalents relative to the amine groups).
-
Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by LC-MS.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Dilute the reaction mixture with an appropriate solvent (e.g., water/acetonitrile mixture) for purification.
-
Purify the propargylated peptide by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a powder.
-
Characterize the purified peptide by mass spectrometry to confirm the addition of the propargyl group (mass increase of +38.03 Da).
Protocol 3: Purification of Propargylated Peptides by RP-HPLC
This protocol provides a general method for the purification of propargylated peptides.
Materials:
-
Crude propargylated peptide solution
-
HPLC system with a preparative C18 column
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).
-
Filter the sample through a 0.45 µm filter.
-
Equilibrate the preparative C18 column with a low percentage of Solvent B (e.g., 5%).
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30-60 minutes) at an appropriate flow rate.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the desired product peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the purified propargylated peptide.
Protocol 4: Characterization of Propargylated Peptides by Mass Spectrometry
This protocol describes the characterization of the purified propargylated peptide to confirm its identity.
Materials:
-
Purified propargylated peptide
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Appropriate matrix for MALDI-TOF (e.g., α-cyano-4-hydroxycinnamic acid)
Procedure:
-
Prepare a sample of the purified peptide at a suitable concentration for mass spectrometry analysis.
-
For ESI-MS, infuse the sample directly or analyze it via LC-MS.
-
For MALDI-TOF, spot the sample with the appropriate matrix on a MALDI plate.
-
Acquire the mass spectrum in the positive ion mode.
-
Compare the observed molecular weight with the calculated molecular weight of the expected propargylated peptide. The mass of the propargyl group is approximately 38.03 Da.
Visualizations
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Utilizing Propargyl p-Toluenesulfonate (Propargyl-Tos)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, specificity, and biocompatibility.[1][2][3] This reaction facilitates the formation of a stable 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne, a transformation with vast applications in drug discovery, bioconjugation, and materials science.[1][2][3][4] Propargyl p-toluenesulfonate (Propargyl-Tos) is a versatile propargylating agent. The tosylate group is an excellent leaving group, making it highly reactive towards nucleophiles for the introduction of a propargyl moiety, which can then participate in CuAAC reactions. This reactivity makes this compound a valuable building block for synthesizing complex molecules and bioconjugates.
Core Concepts and Applications
The CuAAC reaction is characterized by its rapid kinetics, high yields, and tolerance of a wide range of functional groups, proceeding under mild, often aqueous conditions.[3][5] The resulting triazole ring is not merely a linker but can act as a pharmacophore, participating in hydrogen bonding and dipole interactions, thus influencing the biological activity of the molecule.[2]
Applications in Drug Discovery and Development:
-
Lead Discovery and Optimization: The modular nature of CuAAC allows for the rapid synthesis of large compound libraries for high-throughput screening.[1][2]
-
Bioisosteric Replacement: The 1,2,3-triazole ring can serve as a bioisostere for other functional groups, aiding in the optimization of pharmacokinetic and pharmacodynamic properties.[2]
-
Antibody-Drug Conjugates (ADCs): CuAAC is employed to link cytotoxic drugs to antibodies, creating targeted cancer therapies.[6]
-
Probing Biological Systems: "Clickable" molecules synthesized using propargyl groups can be used to label and visualize biological targets and pathways.
Experimental Protocols
Protocol 1: General Procedure for CuAAC Reaction with a Propargylated Substrate
This protocol outlines a general method for the CuAAC reaction between an azide and an alkyne, where the alkyne has been introduced using a propargyl group.
Materials:
-
Azide-containing molecule
-
Alkyne-containing molecule (propargylated substrate)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand
-
Solvent (e.g., water, DMSO, or a mixture)
-
Phosphate-buffered saline (PBS) for biological applications
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM solution of CuSO₄ in water.
-
Prepare a 200 mM solution of the copper-stabilizing ligand (e.g., THPTA) in water.[6]
-
Prepare a 100 mM solution of sodium ascorbate in water. This solution should be made fresh.[6]
-
Dissolve the azide and alkyne substrates in a suitable solvent (e.g., DMSO, water, or buffer) to their desired concentrations.
-
-
Catalyst Premix:
-
Reaction Setup:
-
In a clean reaction vessel, add the alkyne-containing substrate.
-
Add the azide-containing substrate. The molar ratio of azide to alkyne can be varied, but a slight excess of one reagent is often used to drive the reaction to completion.
-
Add the premixed copper-ligand solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Conditions:
-
The reaction is typically stirred at room temperature.
-
Reaction times can range from 30 minutes to a few hours, depending on the substrates and concentrations.[7] Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).
-
-
Work-up and Purification:
-
For small molecules, the product can be extracted with an organic solvent.
-
For bioconjugates, purification can be achieved by methods such as ethanol (B145695) precipitation, dialysis, or size-exclusion chromatography to remove the copper catalyst and excess reagents.[7][8]
-
Protocol 2: O-Propargylation of a Phenolic Compound using Propargyl Bromide (as a proxy for this compound reactivity)
This protocol describes the introduction of a propargyl group onto a phenolic hydroxyl group, which can then be used in a CuAAC reaction. The high reactivity of propargyl bromide in this context is analogous to what would be expected from this compound.
Materials:
-
Phenolic compound (e.g., Acetaminophen)
-
Propargyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Propylene (B89431) carbonate (solvent)
Procedure:
-
To a solution of the phenolic compound in propylene carbonate, add anhydrous potassium carbonate.
-
Add propargyl bromide to the mixture.
-
Heat the reaction mixture at 80°C for 24 hours.[9]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by adding water and extracting the product with an appropriate organic solvent.
-
The crude product can be purified by column chromatography.
Quantitative Data
The efficiency of the CuAAC reaction can be influenced by several factors including the catalyst system, ligands, and reaction medium.
| Catalyst System | Ligand | Solvent | Reaction Time | Yield | Reference |
| CuSO₄ / Sodium Ascorbate | None | t-BuOH:H₂O (1:1) | 18 h | 83% | [9] |
| CuBr(PPh₃)₃ | None | Not Specified | Not Specified | High | [9] |
| CuSO₄ / Sodium Ascorbate | THPTA | Water | 30-60 min | High | [7] |
| Copper Nanocatalyst | None | Ethanol/Water | Not Specified | High | [10] |
This table summarizes data from various CuAAC reactions to provide a general overview of typical conditions and outcomes. Specific yields and reaction times will vary depending on the exact substrates used.
Visualizations
Caption: General workflow for the synthesis of a 1,2,3-triazole using a propargylated substrate.
Caption: Application of CuAAC in a typical drug discovery pipeline.
Caption: Visualization of a hypothetical signaling pathway probed by a triazole-containing molecule.
References
- 1. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CuAAC Click Chemistry Accelerates the Discovery of Novel Chemical Scaffolds as Promising Protein Tyrosine Phosphatases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
- 6. axispharm.com [axispharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Site-Specific Protein Modification with Propargyl Tosylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a powerful tool in chemical biology, enabling the precise installation of functional groups onto proteins. This allows for the study of protein function, the development of protein-based therapeutics such as antibody-drug conjugates (ADCs), and the creation of novel biomaterials. Propargyl tosylate (Propargyl-Tos) is an electrophilic reagent that can be utilized for the site-specific alkylation of nucleophilic amino acid residues, introducing a versatile alkyne handle for subsequent bioorthogonal reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."
This document provides detailed application notes and protocols for the site-specific modification of proteins using this compound, with a focus on targeting cysteine and lysine (B10760008) residues.
Principle of the Method
Propargyl tosylate acts as an electrophilic propargylating agent. The tosylate group is an excellent leaving group, making the terminal carbon of the propargyl group susceptible to nucleophilic attack by electron-rich amino acid side chains. The primary targets for this modification on the protein surface are the thiol group of cysteine and the ε-amino group of lysine. The selectivity of the reaction can be controlled by optimizing reaction conditions, primarily pH, to exploit the different pKa values of the target residues.
Once installed, the propargyl group (an alkyne) serves as a bioorthogonal handle. This allows for the covalent attachment of a wide range of molecules, including fluorophores, biotin, polyethylene (B3416737) glycol (PEG), or cytotoxic drugs, that have been functionalized with an azide (B81097) group.
Data Presentation
Table 1: Reactivity of Nucleophilic Amino Acid Residues with Electrophiles
| Amino Acid | Nucleophilic Group | pKa of Side Chain | Relative Nucleophilicity | Notes on Reactivity with this compound |
| Cysteine | Thiol (-SH) | ~8.5 | High | Highly reactive in its thiolate form (-S⁻). Modification is most efficient at pH values around or slightly above the pKa.[1][2] |
| Lysine | ε-Amino (-NH₂) | ~10.5 | Moderate | Reactive in its deprotonated, neutral form. Modification is favored at higher pH values (pH > 9).[1][2] |
| Histidine | Imidazole | ~6.0 | Moderate | Can be modified, particularly if the residue is in a favorable microenvironment. Reactivity is pH-dependent.[1] |
| N-terminus | α-Amino (-NH₂) | ~7.5-8.5 | Moderate | Can be targeted for modification, especially at slightly acidic to neutral pH where it is more nucleophilic than lysine side chains. |
| Tyrosine | Phenol (-OH) | ~10.5 | Low | Generally less reactive towards alkylation but can be modified under specific conditions.[3] |
| Serine/Threonine | Hydroxyl (-OH) | >13 | Very Low | Generally not reactive under physiological conditions.[1] |
Table 2: Comparison of General Alkylating Agents for Cysteine Modification
| Reagent | Reaction Time | pH Range | Molar Excess (Reagent:Protein) | Stability of Adduct | Key Considerations |
| Propargyl Tosylate (Predicted) | 1-4 hours | 7.0 - 8.5 | 10-50 fold | Stable Thioether | Hydrophobic; may require co-solvent. Offers bioorthogonal handle. |
| Iodoacetamide (B48618) | 30-60 min | 7.0 - 8.5 | 5-20 fold | Stable Thioether | Light sensitive. Can have off-target reactivity at higher concentrations/pH.[4][5] |
| N-Ethylmaleimide (NEM) | 1-2 hours | 6.5 - 7.5 | 10-100 fold | Stable Thioether | More specific for thiols than iodoacetamide at neutral pH.[4] |
| 4-Vinylpyridine | 1-2 hours | 7.0 - 8.5 | 10-50 fold | Stable Thioether | Introduces a positive charge upon modification.[5] |
Experimental Protocols
Protocol 1: Site-Specific Modification of Cysteine Residues
This protocol is designed for proteins containing one or more accessible cysteine residues. The reaction is performed at a pH slightly below or at the pKa of the cysteine thiol group to favor the more nucleophilic thiolate anion while minimizing the reactivity of other nucleophiles like lysine.
Materials:
-
Protein of interest (in a buffer without primary amines, e.g., phosphate (B84403) or HEPES buffer)
-
Propargyl tosylate (this compound)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 50 mM HEPES or phosphate buffer, 150 mM NaCl, pH 7.5-8.0
-
Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting columns (e.g., PD-10)
-
Quenching reagent: L-cysteine or β-mercaptoethanol
Procedure:
-
Protein Preparation:
-
If the protein has disulfide bonds that need to be reduced to free up cysteine residues, treat the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature.
-
Remove the reducing agent by buffer exchange into the Reaction Buffer using a desalting column. The final protein concentration should be in the range of 1-10 mg/mL.
-
-
Propargyl Tosylate Stock Solution:
-
Prepare a 100 mM stock solution of this compound in anhydrous DMSO or DMF. This should be prepared fresh before use.
-
-
Alkylation Reaction:
-
To the protein solution, add the this compound stock solution to achieve a final molar excess of 10- to 50-fold over the protein. The final concentration of the organic solvent (DMSO or DMF) should not exceed 5-10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as L-cysteine or β-mercaptoethanol, to a final concentration of 10-20 mM to react with any excess this compound. Incubate for 30 minutes at room temperature.
-
-
Purification of the Modified Protein:
-
Remove the excess reagents and byproducts by buffer exchange into a suitable storage buffer (e.g., PBS) using a desalting column or dialysis.
-
-
Analysis of Modification:
-
Confirm the modification and determine the labeling efficiency using mass spectrometry (e.g., ESI-MS) to observe the mass shift corresponding to the addition of the propargyl group (+38 Da).
-
The propargylated protein is now ready for subsequent click chemistry reactions.
-
Protocol 2: Site-Specific Modification of Lysine Residues
This protocol targets accessible lysine residues. The reaction is performed at a higher pH to deprotonate the ε-amino group of lysine, thereby increasing its nucleophilicity. To avoid competition from more nucleophilic cysteines, any free cysteine residues should be blocked prior to lysine modification.
Materials:
-
Protein of interest (in a buffer without primary amines, e.g., borate (B1201080) or carbonate buffer)
-
Propargyl tosylate (this compound)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Cysteine Blocking Reagent (if necessary): N-ethylmaleimide (NEM)
-
Reaction Buffer: 50 mM Borate buffer, 150 mM NaCl, pH 9.0-9.5
-
Desalting columns (e.g., PD-10)
-
Quenching reagent: Tris buffer or glycine (B1666218)
Procedure:
-
Cysteine Blocking (if applicable):
-
If the protein contains free cysteine residues, perform a blocking step by incubating the protein with a 20-fold molar excess of NEM in a phosphate buffer at pH 7.0 for 2 hours at room temperature.
-
Remove excess NEM by buffer exchange into the high-pH Reaction Buffer.
-
-
Protein Preparation:
-
Ensure the protein is in the high-pH Reaction Buffer (pH 9.0-9.5) at a concentration of 1-10 mg/mL.
-
-
Propargyl Tosylate Stock Solution:
-
Prepare a 100 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Alkylation Reaction:
-
Add the this compound stock solution to the protein solution to achieve a final molar excess of 50- to 100-fold over the protein.
-
Incubate the reaction mixture at room temperature for 4-6 hours with gentle mixing. The reaction may be performed at 4°C for a longer duration (overnight) to minimize the risk of protein denaturation at high pH.
-
-
Quenching the Reaction:
-
Add a quenching reagent with a primary amine, such as Tris buffer to a final concentration of 50 mM or glycine to 100 mM, to consume any unreacted this compound. Incubate for 1 hour.
-
-
Purification of the Modified Protein:
-
Purify the modified protein from excess reagents by buffer exchange into a suitable storage buffer (e.g., PBS pH 7.4).
-
-
Analysis of Modification:
-
Verify the modification by ESI-MS, looking for the expected mass increase of 38 Da per propargylation event.
-
Mandatory Visualizations
Caption: Reaction mechanism of this compound with Cysteine and Lysine residues.
Caption: General experimental workflow for protein propargylation.
Caption: Logical workflow for studying a signaling pathway with a modified protein.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Methodology of stable peptide based on propargylated sulfonium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes: Labeling of Biomolecules Using Propargyl Tosylate
Introduction
Propargyl tosylate is a versatile reagent for the introduction of a terminal alkyne group onto biomolecules. This propargylation reaction provides a "clickable" handle for subsequent bioorthogonal ligation reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3] These reactions allow for the attachment of a wide variety of probes, such as fluorophores, biotin, or drug molecules, to the labeled biomolecule with high specificity and efficiency. Propargyl tosylate serves as a cost-effective and relatively stable alternative to the more hazardous propargyl bromide for alkylating nucleophilic residues on proteins and nucleic acids.[4][5]
Principle of Reaction
Propargyl tosylate is an electrophilic alkylating agent. The tosylate group is an excellent leaving group, facilitating the nucleophilic attack by electron-rich functional groups present in biomolecules. The reaction results in the formation of a stable covalent bond and the introduction of a propargyl group (a three-carbon chain with a terminal alkyne).
Applications in Biomolecule Labeling
The introduction of a terminal alkyne via propargylation opens up a vast array of possibilities for downstream applications in research, diagnostics, and drug development.
-
Protein Labeling: Propargyl tosylate can be used to selectively modify nucleophilic amino acid side chains.
-
Cysteine (Thiol Group): The thiol group of cysteine is a strong nucleophile and a primary target for alkylation by propargyl tosylate.[6][7] This allows for site-specific labeling of proteins, especially those with engineered or naturally accessible cysteine residues.
-
Lysine (B10760008) (Amine Group): The ε-amino group of lysine can also be targeted for propargylation, although this typically requires more forcing conditions compared to cysteine labeling.[8]
-
Other Residues: While less common, other nucleophilic residues such as histidine, aspartate, and glutamate (B1630785) could potentially be modified under specific reaction conditions.
-
-
Nucleic Acid Labeling: The nitrogen atoms in the nucleobases of DNA and RNA are susceptible to alkylation.
-
Guanosine (B1672433): The N7 position of guanosine is the most nucleophilic site in DNA and RNA and is a known target for alkylating agents.[9][10][11] Propargylation at this position introduces a clickable handle for the study of nucleic acid structure, function, and interactions.
-
Advantages of Using Propargyl Tosylate
-
Versatility: The introduced alkyne group is a versatile handle for a wide range of click chemistry reactions.[12][13][14]
-
Stability: Propargyl tosylate is more stable and safer to handle than propargyl bromide.[4][5]
-
Cost-Effectiveness: It is a readily available and economical reagent.[4][5]
Experimental Workflow for Biomolecule Propargylation
Caption: General workflow for biomolecule labeling with propargyl tosylate.
Chemical Reaction of Propargylation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Click Chemistry: A Groundbreaking Approach in Chemical Synthesis | ChemTalk [chemistrytalk.org]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. BJOC - An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]
- 5. An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-peptidic propargylamines as inhibitors of lysine specific demethylase 1 (LSD1) with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 766. The alkylation of guanosine and guanylic acid | Semantic Scholar [semanticscholar.org]
- 11. Alkylation of DNA by melphalan with special reference to adenine derivatives and adenine-guanine cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Click Chemistry [organic-chemistry.org]
Application Notes and Protocols: Propargyl-PEG4-Tos in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG4-Tos is a heterobifunctional linker molecule integral to the advancement of sophisticated drug delivery systems. Its unique structure, featuring a terminal propargyl group and a tosyl group separated by a hydrophilic tetraethylene glycol (PEG4) spacer, offers a versatile platform for the precise conjugation of therapeutic agents to targeting moieties or nanoparticle scaffolds.
The propargyl group serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" renowned for its high efficiency and biocompatibility. The tosyl group is an excellent leaving group for nucleophilic substitution reactions, enabling conjugation to amines, thiols, and hydroxyls. The PEG4 spacer enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic profile of the resulting conjugate.
These application notes provide an overview of the utility of Propargyl-PEG4-Tos in drug delivery, alongside detailed protocols for its application in creating antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Core Applications in Drug Delivery
Propargyl-PEG4-Tos is a key enabling tool for the construction of:
-
Antibody-Drug Conjugates (ADCs): By linking a potent cytotoxic drug to a monoclonal antibody (mAb), ADCs can selectively deliver the therapeutic payload to cancer cells, thereby increasing efficacy and reducing off-target toxicity. Propargyl-PEG4-Tos can be used to attach the drug to the antibody in a controlled manner.
-
PROTACs: These molecules induce the degradation of specific target proteins by recruiting an E3 ubiquitin ligase. The linker plays a critical role in optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Targeted Nanoparticle Systems: The linker can be used to functionalize the surface of nanoparticles (e.g., liposomes, polymeric micelles) with targeting ligands (e.g., peptides, antibodies) to enhance their accumulation at the site of disease.
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-modified molecule (e.g., a drug, a dye) to a biomolecule functionalized with Propargyl-PEG4-Tos.
Materials:
-
Propargyl-PEG4-Tos-functionalized biomolecule (e.g., antibody, protein)
-
Azide-modified molecule of interest
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of CuSO4 in deionized water.
-
Prepare a 50 mM stock solution of the ligand (THPTA or TBTA) in deionized water or DMSO.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
Dissolve the Propargyl-PEG4-Tos-functionalized biomolecule and the azide-modified molecule in the degassed reaction buffer.
-
-
Reaction Setup:
-
In a reaction vessel, combine the Propargyl-PEG4-Tos-functionalized biomolecule and a molar excess (typically 3-10 equivalents) of the azide-modified molecule.
-
Add the copper-stabilizing ligand to the reaction mixture at a final concentration of 5-10 times that of the CuSO4.
-
Add CuSO4 to the reaction mixture to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques such as HPLC or mass spectrometry.
-
-
Purification:
-
Upon completion, purify the conjugate using an appropriate method to remove unreacted molecules, copper catalyst, and other reagents. For proteins and antibodies, size-exclusion chromatography or dialysis are commonly used.
-
Protocol 2: General Procedure for Nucleophilic Substitution with the Tosyl Group
This protocol outlines the conjugation of an amine-containing molecule (e.g., a drug, a targeting ligand) to a substrate functionalized with Propargyl-PEG4-Tos.
Materials:
-
Propargyl-PEG4-Tos
-
Amine-containing molecule
-
Aprotic polar solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO))
-
Non-nucleophilic base (e.g., diisopropylethylamine (DIPEA))
-
Purification system (e.g., HPLC, column chromatography)
Procedure:
-
Reaction Setup:
-
Dissolve Propargyl-PEG4-Tos and a slight molar excess (1.1-1.5 equivalents) of the amine-containing molecule in the aprotic polar solvent.
-
Add 2-3 equivalents of the non-nucleophilic base (e.g., DIPEA) to the reaction mixture to act as a proton scavenger.
-
-
Incubation:
-
Stir the reaction mixture at room temperature to 50°C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product is then purified by an appropriate method, such as reversed-phase HPLC or silica (B1680970) gel column chromatography, to isolate the desired conjugate.
-
Data Presentation
Due to the limited availability of published data for drug delivery systems specifically utilizing Propargyl-PEG4-Tos, the following tables present representative quantitative data for illustrative purposes. These values are typical for well-optimized nanoparticle and antibody-drug conjugate systems.
Table 1: Representative Physicochemical Properties of a Nanoparticle Drug Delivery System Functionalized with Propargyl-PEG4-Tos
| Parameter | Value | Method of Analysis |
| Particle Size (Z-average) | 100 ± 5 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -15 ± 3 mV | Laser Doppler Velocimetry |
| Drug Loading Content (%) | 5.2% | HPLC |
| Encapsulation Efficiency (%) | > 90% | HPLC |
Table 2: Representative Characterization of an Antibody-Drug Conjugate (ADC) Synthesized using a Propargyl-PEG4-Tos Linker
| Parameter | Value | Method of Analysis |
| Drug-to-Antibody Ratio (DAR) | 3.8 | Hydrophobic Interaction Chromatography (HIC) / Mass Spectrometry |
| Monomer Purity (%) | > 95% | Size Exclusion Chromatography (SEC) |
| In Vitro Cytotoxicity (IC50) | 1.5 nM | Cell-based viability assay |
| Plasma Stability (% intact ADC after 7 days) | > 90% | ELISA / LC-MS |
Visualizations
Application Notes and Protocols for Propargyl-Tos Conjugation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental setups for two powerful bioconjugation techniques involving propargyl-functionalized molecules: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Thiol-Yne Radical Addition. While the term "Propargyl-Tos" may refer to propargyl tosylate, a reagent used to introduce a propargyl group, the subsequent conjugation reactions are key to its application in bioconjugation and drug development.
These methods are instrumental in the synthesis of antibody-drug conjugates (ADCs), the development of probes for studying signaling pathways, and the creation of novel therapeutic agents. The protocols outlined below are foundational and can be adapted for specific applications.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and specific reaction between an alkyne (such as a propargyl group) and an azide (B81097) to form a stable triazole linkage.[1][2] This reaction is widely used for bioconjugation due to its reliability, high yield, and compatibility with a wide range of functional groups and aqueous environments.[1][3]
Experimental Protocol: CuAAC for Bioconjugation
This protocol describes a general procedure for the conjugation of a propargyl-functionalized molecule to an azide-containing biomolecule in an aqueous buffer.
Materials:
-
Propargyl-functionalized molecule (e.g., propargyl-activated protein, peptide, or drug molecule)
-
Azide-containing molecule (e.g., azide-modified antibody, fluorescent probe, or linker)
-
Copper(II) sulfate (B86663) (CuSO4) solution (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (50 mM in water)
-
Sodium ascorbate (B8700270) solution (100 mM in water, freshly prepared)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Reaction Mixture: In a microcentrifuge tube, combine the propargyl-functionalized molecule and the azide-containing molecule in PBS. The final concentration of the limiting reactant is typically in the micromolar to low millimolar range.
-
Preparation of Catalyst Premix: In a separate tube, prepare the copper-ligand catalyst by mixing the CuSO4 solution and the THPTA ligand solution. A common ratio is 1:5 (CuSO4:THPTA).[4]
-
Initiation of the Reaction: Add the copper-ligand premix to the reaction mixture containing the alkyne and azide.
-
Reduction of Copper(II): Immediately add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.
-
Purification: Upon completion, purify the conjugate to remove excess reagents and byproducts. Size-exclusion chromatography or dialysis are common methods for purifying protein conjugates.[1]
Quantitative Data for CuAAC Reaction
| Parameter | Typical Value/Range | Notes |
| Reactant Concentration | 10 µM - 1 mM | Dependent on the specific biomolecules being conjugated. |
| Alkyne:Azide Molar Ratio | 1:1 to 1:10 | An excess of one reactant can be used to drive the reaction to completion. |
| Copper(I) Catalyst | 50 µM - 1 mM | Higher concentrations can increase reaction rate but may also lead to protein precipitation or damage.[5] |
| Ligand:Copper Ratio | 2:1 to 5:1 | Ligands like THPTA stabilize the Cu(I) catalyst and increase reaction efficiency.[2] |
| Reducing Agent | 1 mM - 5 mM | Sodium ascorbate is commonly used to maintain the copper in its active Cu(I) state.[4] |
| Reaction Time | 30 min - 4 hours | Can be optimized based on reactants and catalyst concentration. |
| pH | 7.0 - 8.0 | The reaction is generally tolerant of a range of pH values. |
| Temperature | Room Temperature (20-25°C) | The reaction proceeds efficiently at ambient temperature. |
| Typical Yield | >90% | CuAAC reactions are known for their high efficiency and yields.[2] |
Thiol-Yne Radical Addition
The thiol-yne reaction is another powerful "click" reaction that proceeds via a radical-mediated mechanism, where a thiol reacts with an alkyne.[6][7] A key feature of this reaction is that one alkyne group can react with two thiol groups, leading to the formation of a dithioether linkage.[8] This reaction is often initiated by UV light in the presence of a photoinitiator and is advantageous for applications where a metal catalyst is undesirable.[9]
Experimental Protocol: Photoinitiated Thiol-Yne Conjugation
This protocol outlines a general procedure for the photoinitiated conjugation of a propargyl-functionalized molecule with a thiol-containing molecule.
Materials:
-
Propargyl-functionalized molecule
-
Thiol-containing molecule (e.g., cysteine-containing peptide)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (e.g., acetonitrile, water/acetonitrile mixture)
-
UV light source (e.g., 365 nm)
-
Purification system (e.g., HPLC)
Procedure:
-
Preparation of Reaction Mixture: In a UV-transparent reaction vessel, dissolve the propargyl-functionalized molecule, the thiol-containing molecule, and the photoinitiator in the chosen solvent. The concentration of the photoinitiator is typically 0.1-1% (w/w) of the reactants.
-
Degassing: Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can quench the radical reaction.
-
Photoinitiation: Expose the reaction mixture to UV light. The irradiation time will depend on the reactants, photoinitiator concentration, and the intensity of the UV source.
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as TLC, LC-MS, or NMR.
-
Purification: Once the reaction is complete, the desired conjugate can be purified from the reaction mixture using appropriate chromatographic techniques, such as HPLC.
Quantitative Data for Thiol-Yne Reaction
| Parameter | Typical Value/Range | Notes |
| Reactant Concentration | 10 mM - 1 M | Generally higher concentrations are used compared to CuAAC. |
| Alkyne:Thiol Molar Ratio | 1:2 (functional groups) | To ensure the double addition of the thiol to the alkyne. |
| Photoinitiator | 0.1 - 1 wt% | The concentration can be optimized for reaction efficiency. |
| UV Wavelength | 365 nm | The wavelength should match the absorption maximum of the photoinitiator. |
| Irradiation Time | 5 min - 2 hours | Dependent on the specific reaction setup and reactants. |
| Solvent | Acetonitrile, Methanol, Water mixtures | The choice of solvent depends on the solubility of the reactants. |
| Temperature | Room Temperature (20-25°C) | The reaction is typically carried out at ambient temperature. |
| Typical Yield | High to quantitative | Thiol-yne reactions are generally very efficient. |
Visualizations
This compound Conjugation Reaction Workflow
Caption: General experimental workflow for this compound conjugation reactions.
Signaling Pathway Application: Kinase Inhibitor Synthesis
Propargyl-functionalized molecules are often used as building blocks to synthesize inhibitors of key signaling proteins, such as protein kinases, which are frequently dysregulated in diseases like cancer.[10][11] The CuAAC reaction can be used to attach various functional groups to a propargyl-containing scaffold to create a library of potential inhibitors for screening.
Caption: Application of CuAAC in synthesizing kinase inhibitors to modulate signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. Site-specific protein labeling with PRIME and chelation-assisted Click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for assessing translational regulation in mammalian cell lines by OP-Puro labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Bioorthogonal Ligation and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-specific protein labeling using PRIME and chelation-assisted click chemistry. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 9. Thiol–yne radical reaction mediated site-specific protein labeling via genetic incorporation of an alkynyl-l-lysine analogue - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. The application of click chemistry in the synthesis of agents with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
How to improve low yield in Propargyl-Tos reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of Propargyl-Tos (propargyl p-toluenesulfonate) reactions.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the tosylation of propargyl alcohol?
A1: A high yield for the tosylation of propargyl alcohol is achievable under optimized conditions. Reported yields can be as high as 84%.[1][2] However, yields can be significantly lower if reaction conditions are not ideal.
Q2: What is the primary role of pyridine (B92270) in a this compound reaction?
A2: Pyridine serves a dual purpose in this reaction. Firstly, it acts as a base to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction. Secondly, it can act as a nucleophilic catalyst. Pyridine attacks the tosyl chloride to form a highly reactive N-tosylpyridinium intermediate, which is then more readily attacked by the propargyl alcohol.[3][4]
Q3: My this compound reaction is not working, and I am only recovering the starting propargyl alcohol. What is the likely cause?
A3: The most probable cause is the presence of water in your reaction. Tosyl chloride reacts very quickly with water, which would consume the reagent. Any propargyl tosylate that does form can also be hydrolyzed back to propargyl alcohol in the presence of water. It is crucial to use anhydrous solvents and reagents and to dry all glassware thoroughly.[5]
Q4: I obtained an unexpected product, propargyl chloride, instead of the desired tosylate. Why did this happen?
A4: The formation of propargyl chloride is a known side reaction. The chloride ion (Cl⁻), a byproduct of the reaction between tosyl chloride and any residual HCl, can act as a nucleophile and displace the tosylate group from the newly formed propargyl tosylate.[6][7] This is an S_N2 reaction.
Q5: How stable is propargyl tosylate and how should it be stored?
A5: Propargyl tosylate can be unstable and may decompose over time, especially if exposed to moisture or high temperatures.[5] For storage, it is recommended to keep the purified product in a sealed container under an inert atmosphere (like argon or nitrogen) and at a low temperature, such as in a freezer at -20°C.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of propargyl tosylate.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low to no product yield; starting material recovered | 1. Presence of water: Tosyl chloride is highly sensitive to moisture. | 1. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. Consider using a solvent still or purchasing ultra-dry solvents.[5][8] |
| 2. Incomplete reaction: Reaction time may be insufficient, or the temperature may be too low. | 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time or slightly increasing the temperature, but be cautious as higher temperatures can promote side reactions. | |
| 3. Degradation of tosyl chloride: The tosyl chloride reagent may have degraded due to improper storage. | 3. Use fresh, high-quality tosyl chloride. | |
| Formation of propargyl chloride as a major byproduct | 1. Nucleophilic attack by chloride ions: The chloride byproduct displaces the tosylate.[6][7] | 1. Use p-toluenesulfonic anhydride (B1165640) (Ts₂O) instead of tosyl chloride, as it does not produce chloride ions.[5] |
| 2. Excessive reaction time or temperature: Prolonged reaction times or elevated temperatures can favor the formation of the chloride byproduct. | 2. Monitor the reaction closely by TLC and work it up as soon as the starting material is consumed. Maintain a low reaction temperature (e.g., 0 °C). | |
| Multiple spots on TLC, difficult purification | 1. Formation of multiple byproducts: Besides propargyl chloride, other side reactions may be occurring. | 1. Re-evaluate the reaction conditions. Ensure the dropwise addition of reagents to control the reaction exotherm. |
| 2. Decomposition of the product on silica (B1680970) gel: Propargyl tosylate can be sensitive to the acidic nature of silica gel. | 2. Neutralize the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent during column chromatography. Perform the purification quickly and at a low temperature.[5] | |
| Product decomposes upon isolation or storage | 1. Thermal instability: Propargyl tosylate can be thermally labile.[5] | 1. Remove the solvent under reduced pressure at a low temperature (rotary evaporation with a cool water bath). |
| 2. Hydrolysis: Exposure to atmospheric moisture can lead to hydrolysis back to the alcohol. | 2. Store the purified product under an inert atmosphere (argon or nitrogen) in a tightly sealed vial in a freezer.[5] |
Experimental Protocols
High-Yield Synthesis of Propargyl Tosylate
This protocol is adapted from a literature procedure that reports a high yield of 84%.[1][2]
Materials:
-
Propargyl alcohol
-
Tosyl chloride (p-toluenesulfonyl chloride, TsCl)
-
Pyridine
-
Ether (diethyl ether)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Deionized water
Procedure:
-
To a solution of propargyl alcohol in pyridine, slowly add tosyl chloride while maintaining the temperature at 0 °C with an ice bath.
-
Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically when the propargyl alcohol spot is no longer visible on TLC), pour the reaction mixture into cold water.
-
Extract the aqueous layer with ether (2 x 250 mL for a large-scale reaction).[1][2]
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude propargyl tosylate as a dark liquid.[1][2]
-
For purification, consider flash column chromatography on silica gel that has been neutralized with triethylamine (B128534) in the eluent.
Visualizations
References
- 1. An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]
- 3. organic chemistry - Why is pyridine used when making tosyl esters from alcohols? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.osu.edu [chemistry.osu.edu]
Common side reactions with propargyl tosylate and how to avoid them
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered when using propargyl tosylate in chemical synthesis. Our aim is to help you optimize your reaction conditions to achieve higher yields and purity.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with propargyl tosylate, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Propargylated Product | 1. Deprotonation of the terminal alkyne: Strong bases can deprotonate the terminal alkyne of propargyl tosylate, leading to undesired side reactions.[1][2] 2. Decomposition of propargyl tosylate: Propargyl tosylate is sensitive to heat, light, and moisture. 3. Suboptimal reaction conditions: Incorrect solvent, temperature, or reaction time can lead to poor conversion. | 1. Use a milder base: Employ bases with a pKa that is high enough to deprotonate your nucleophile but not the terminal alkyne (pKa ≈ 25). Carbonate bases (e.g., K₂CO₃, Cs₂CO₃) or hindered alkoxides (e.g., potassium tert-butoxide) are often suitable.[1][2] 2. Ensure proper storage and handling: Store propargyl tosylate at 2-8°C, protected from light and moisture. Use freshly purified reagent for best results. 3. Optimize reaction parameters: Screen different solvents and temperatures. For Sₙ2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally effective. |
| Formation of Allene (B1206475) Byproducts | Rearrangement of the propargyl group: The propargyl group can undergo a[2][3]-sigmatropic rearrangement to form an allene, particularly in the presence of certain metals or under thermal stress. | Control reaction temperature: Maintain a low to moderate reaction temperature to minimize thermal rearrangement. Avoid incompatible reagents: Be cautious with transition metal catalysts that can promote rearrangement unless allene synthesis is the desired outcome. |
| Polymerization of the Reaction Mixture | Cationic polymerization: Propargyl tosylate can act as an initiator for cationic polymerization, especially in the presence of Lewis acids or at elevated temperatures. | Maintain low temperatures: Keep the reaction temperature as low as feasible to suppress polymerization. Use non-acidic conditions: Avoid Lewis acids unless they are a required catalyst for a specific transformation. |
| Elimination Side Products Observed | E2 or E1 elimination: Strong, sterically hindered bases can promote elimination reactions, leading to the formation of enynes or other unsaturated species. | Choose a non-hindered base: Use a base that is a good proton scavenger but is not sterically bulky. Control temperature: Lower temperatures generally favor substitution over elimination. |
| Difficulty in Purifying the Product | Decomposition on silica (B1680970) gel: The acidic nature of silica gel can cause the decomposition of sensitive propargylated products. | Use neutralized silica gel: Add a small amount of a non-nucleophilic base, such as triethylamine (B128534) (1-2% v/v), to the eluent to neutralize the silica gel. Alternative purification methods: Consider purification by crystallization, distillation, or using a less acidic stationary phase like neutral alumina. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using propargyl tosylate?
A1: The most frequently encountered side reactions include:
-
Rearrangement to form allene derivatives.
-
Polymerization , where propargyl tosylate can act as a cationic polymerization initiator.
-
Elimination reactions, particularly when using strong, hindered bases.
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Decomposition due to sensitivity to heat, light, and moisture.
Q2: How can I prevent the deprotonation of the terminal alkyne?
A2: To avoid deprotonation of the terminal alkyne, it is crucial to select a base with an appropriate pKa. Mild bases such as potassium carbonate, cesium carbonate, or even hindered alkoxides like potassium tert-butoxide are generally effective for deprotonating a wide range of nucleophiles without affecting the terminal alkyne.[1][2]
Q3: Is propargyl tosylate more advantageous than propargyl bromide?
A3: Propargyl tosylate is often considered a safer alternative to propargyl bromide. Propargyl bromide is known to be shock-sensitive and can decompose explosively.[1] Propargyl tosylate is generally more stable, making it easier and safer to handle and store.
Q4: What are the optimal storage conditions for propargyl tosylate?
A4: Propargyl tosylate should be stored in a cool, dark place, typically at 2-8°C. It should be kept under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air, which can cause hydrolysis and decomposition.
Q5: My reaction is clean by TLC, but my product decomposes during workup and purification. What can I do?
A5: If your product is sensitive, especially to acid, decomposition can occur during aqueous workup or chromatography on silica gel. To mitigate this, you can:
-
Perform a milder aqueous workup with saturated sodium bicarbonate solution.
-
When performing column chromatography, use a slurry of silica gel in a neutralized eluent containing 1-2% triethylamine.
-
Alternatively, consider other purification methods such as recrystallization or distillation if your product is amenable to these techniques.
Experimental Protocols
Protocol 1: C-Alkylation of Diethyl 2-acetamidomalonate with Propargyl Tosylate[1]
This protocol describes the C-propargylation of a soft carbon nucleophile, minimizing side reactions.
Materials:
-
Diethyl 2-acetamidomalonate
-
Potassium tert-butoxide
-
Propargyl tosylate
-
Anhydrous dioxane
-
Dichloromethane
-
Activated charcoal
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of diethyl 2-acetamidomalonate (0.483 mol) in 1.35 L of anhydrous dioxane, add a slurry of potassium tert-butoxide (0.54 mol) in 550 mL of anhydrous dioxane dropwise over 2 hours at room temperature with mechanical stirring.
-
Heat the resulting suspension to 50°C and stir for an additional 2 hours.
-
Add a solution of propargyl tosylate (0.49 mol) in 150 mL of anhydrous dioxane dropwise at 50°C over 1 hour.
-
Bring the reaction mixture to reflux and stir overnight.
-
Cool the reaction mixture to room temperature and filter to remove the solid precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude product in 1 L of dichloromethane.
-
Wash the organic layer with water (2 x 500 mL).
-
Decolorize the organic layer with activated charcoal and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the desired diethyl α-propargyl-α-acetamidomalonate.
Protocol 2: Synthesis of Propargyl Tosylate from Propargyl Alcohol[1]
This protocol details the preparation of propargyl tosylate.
Materials:
-
Propargyl alcohol
-
Tosyl chloride
-
Sodium hydroxide (B78521) pellets
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, charge propargyl alcohol (1.0 mol), tosyl chloride (1.30 mol), and 1000 mL of diethyl ether under a nitrogen atmosphere.
-
Cool the reaction mixture in an ice bath.
-
Add sodium hydroxide pellets (5.00 mol) in six portions at 0°C under vigorous stirring.
-
Continue stirring the mixture overnight at room temperature.
-
Pour the suspension into cold water and extract the aqueous layer with diethyl ether (2 x 250 mL).
-
Combine the ether layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dry the resulting dark liquid under high vacuum to obtain pure propargyl tosylate.
Visualizations
Caption: Common reaction pathways for propargyl tosylate.
References
- 1. BJOC - An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]
- 2. Propargylic amine synthesis by amination [organic-chemistry.org]
- 3. An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Catalyst Concentration for Propargyl-Tosylation Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the optimization of catalyst concentration in propargyl-tosylation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the tosylation of propargyl alcohol, with a focus on problems related to catalyst concentration.
| Problem | Potential Cause (Catalyst-Related) | Suggested Solution |
| Low or No Product Yield | Insufficient Catalyst Concentration: The catalytic cycle is too slow, leading to an incomplete reaction within the given timeframe. | - Increase the catalyst (e.g., DMAP) concentration incrementally. Start with a standard loading (e.g., 5 mol%) and increase to 10 mol% or 20 mol%.- Monitor the reaction progress by TLC or LC-MS to determine the optimal catalyst loading. |
| Catalyst Degradation: The catalyst may be sensitive to moisture or other impurities in the reaction mixture. | - Ensure all reagents and solvents are anhydrous.[1]- Use freshly opened or purified catalyst. | |
| Formation of Side Products (e.g., Dimerization, Polymerization) | Excessive Catalyst Concentration: High catalyst loading can lead to undesired side reactions by activating the starting material or product excessively. | - Reduce the catalyst concentration. A lower loading may be sufficient to promote the desired reaction without causing side reactions.- Consider a slower addition of the tosyl chloride to maintain a low concentration of the activated species. |
| Inconsistent Reaction Times | Variable Catalyst Activity: The age or quality of the catalyst can affect its activity, leading to batch-to-batch variability. | - Use a consistent source and batch of the catalyst.- Consider preparing a stock solution of the catalyst to ensure consistent dispensing. |
| Reaction Stalls Before Completion | Catalyst Poisoning: Trace impurities in the starting materials or solvent can deactivate the catalyst. | - Purify the propargyl alcohol and solvent before use.- Add the catalyst in portions throughout the reaction to maintain an active catalytic species. |
Frequently Asked Questions (FAQs)
Q1: What is the typical role of a catalyst in a propargyl-tosylation reaction?
In the tosylation of alcohols, a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP), is often used. The catalyst reacts with tosyl chloride to form a highly reactive tosyl-pyridinium intermediate. This intermediate is then more readily attacked by the hydroxyl group of the propargyl alcohol to form the desired propargyl tosylate. The catalyst is regenerated in the process.
Q2: How does catalyst concentration affect the rate of reaction?
Generally, increasing the catalyst concentration will increase the reaction rate, up to a certain point. A higher concentration of the catalyst leads to a higher concentration of the activated tosylating agent, which accelerates the reaction. However, beyond an optimal concentration, the rate may plateau, and the risk of side reactions can increase.
Q3: What are the potential side products if the catalyst concentration is too high?
Excessive catalyst concentration can lead to several side products. These may include the formation of undesired oligomers or polymers of propargyl alcohol, or further reactions of the propargyl tosylate product. The highly reactive nature of the activated tosylating agent can also lead to reactions with the solvent or other nucleophilic species present in the mixture.
Q4: Can the reaction proceed without a catalyst?
The tosylation of propargyl alcohol can proceed without a catalyst, typically in the presence of a stoichiometric amount of a base like pyridine (B92270) or triethylamine (B128534). However, the reaction is often slow. A catalyst like DMAP is used to significantly accelerate the reaction, allowing for milder reaction conditions and shorter reaction times.[2]
Q5: Is it possible for the catalyst to react with the propargyl group?
While less common, highly reactive catalysts or reaction conditions could potentially interact with the alkyne functionality of the propargyl group. This is generally not a major concern with standard catalysts like DMAP under typical tosylation conditions.
Quantitative Data on Catalyst Concentration
The optimal catalyst concentration is highly dependent on the specific substrate, solvent, and temperature. The following table provides representative data on the effect of DMAP concentration on the yield of a model propargyl-tosylation reaction.
| Catalyst (DMAP) Concentration (mol%) | Reaction Time (hours) | Yield (%) | Purity (%) |
| 1 | 24 | 45 | 95 |
| 5 | 12 | 85 | 98 |
| 10 | 6 | 92 | 97 |
| 20 | 4 | 93 | 90 (minor side products observed) |
Note: This data is illustrative and actual results may vary.
Experimental Protocols
Detailed Methodology for Optimization of Catalyst Concentration
This protocol describes a general procedure for optimizing the concentration of a catalyst (e.g., DMAP) for the tosylation of propargyl alcohol.
Materials:
-
Propargyl alcohol
-
Tosyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Setup: A series of oven-dried round-bottom flasks are set up under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation:
-
Prepare a stock solution of propargyl alcohol in anhydrous DCM (e.g., 1 M).
-
Prepare a stock solution of triethylamine in anhydrous DCM (e.g., 1.5 M).
-
Prepare stock solutions of DMAP in anhydrous DCM at various concentrations (e.g., 0.1 M, 0.5 M, 1.0 M).
-
Tosyl chloride is typically added as a solid.
-
-
Reaction:
-
To each flask, add the propargyl alcohol solution (e.g., 1 mmol).
-
Add the triethylamine solution (e.g., 1.5 mmol).
-
Add varying amounts of the DMAP stock solution to each flask to achieve the desired catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%, 20 mol%).
-
Cool the flasks to 0 °C in an ice bath.
-
To each flask, add tosyl chloride (e.g., 1.2 mmol) portion-wise while stirring.
-
Allow the reactions to warm to room temperature and stir for a predetermined time (e.g., 12 hours).
-
-
Monitoring: Monitor the progress of each reaction by TLC at regular intervals to determine the rate of consumption of the starting material and the formation of the product.
-
Workup:
-
Once the reaction is complete (as determined by TLC), quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis: Analyze the crude product from each reaction by ¹H NMR and/or GC-MS to determine the yield and purity.
-
Optimization: Compare the results from the different catalyst concentrations to determine the optimal loading that provides the best balance of reaction rate, yield, and purity.
Visualizations
Caption: Workflow for optimizing catalyst concentration in propargyl-tosylation.
Caption: A logical guide for troubleshooting common issues in propargyl-tosylation.
References
Technical Support Center: Purification of Propargyl Tosylate Reaction Products
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of propargyl tosylate and related reaction products.
Frequently Asked Questions (FAQs)
Q1: What is the first step after my tosylation reaction is complete?
A1: The first step is a proper aqueous workup to remove the base (e.g., pyridine (B92270), triethylamine), excess tosyl chloride (TsCl), and any water-soluble salts.[1] Typically, the reaction mixture is diluted with a solvent like dichloromethane (B109758) (DCM) or diethyl ether and washed sequentially with water, a dilute acid (like 1M HCl) to remove amine bases, a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and unreacted TsCl, and finally a brine solution to aid in the separation of aqueous and organic layers.[1][2]
Q2: My crude product is a dark oil. What is the best purification method?
A2: For oily or dark-colored crude products, flash column chromatography on silica (B1680970) gel is the most common and effective purification method.[3][4] It allows for the separation of the desired propargyl tosylate from unreacted propargyl alcohol, excess tosyl chloride, and other non-polar byproducts. Some protocols have successfully obtained pure propargyl tosylate as a dark liquid after extraction and concentration under high vacuum, suggesting that chromatography may not always be necessary if the reaction is very clean.[5][6]
Q3: How do I choose the right solvent system for flash column chromatography?
A3: The ideal solvent system should provide a retention factor (Rf) of approximately 0.3 for your target compound on a Thin Layer Chromatography (TLC) plate.[7] For propargyl tosylate, which is a moderately polar compound, mixtures of hexanes and ethyl acetate (B1210297) are standard.[7][8] Start by testing a solvent system like 20% ethyl acetate in hexanes (1:4 EtOAc/Hex) and adjust the polarity as needed to achieve good separation from impurities.
Q4: I see a spot on my TLC that has the same Rf as my starting material (propargyl alcohol). How do I remove it?
A4: Unreacted propargyl alcohol is a common impurity. Being more polar than the tosylate product, it will have a lower Rf value on silica gel TLC. A well-optimized flash column chromatography with a suitable solvent gradient should effectively separate the two. If significant amounts of starting material remain, consider re-evaluating the reaction conditions (e.g., reaction time, stoichiometry of reagents) to drive the reaction to completion.
Q5: My product seems to be decomposing on the silica gel column. What can I do?
A5: Propargyl tosylates can be unstable, especially benzylic tosylates which can decompose due to the formation of stable benzylic cations.[4] If you suspect decomposition on silica gel:
-
Neutralize the Silica: Pre-treat the silica gel with a small amount of a non-nucleophilic base like triethylamine (B128534) (typically 0.1-1% added to the chromatography solvent) to neutralize acidic sites.[8]
-
Work Quickly: Do not let the compound sit on the column for extended periods.
-
Consider Alternatives: If the product is a solid, recrystallization could be a milder alternative to chromatography.
Q6: Can I purify my propargyl tosylate product by recrystallization?
A6: Yes, if your product is a solid, recrystallization is an excellent method for purification.[9] The challenge is finding a suitable solvent or solvent system in which the tosylate is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent systems for tosylates include ethanol, or mixtures like ethyl acetate/methanol or acetone/ethanol.[10][11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction; Decomposition of product during workup or purification. | Monitor reaction by TLC to ensure completion. Use mild workup conditions (avoid strong acids/bases if product is sensitive). For purification, consider neutralizing silica gel or using alternative methods like recrystallization. |
| Multiple Spots on TLC of Crude Product | Incomplete reaction; Presence of byproducts (e.g., p-toluenesulfonic acid from TsCl degradation); Side reactions. | Ensure high purity of starting materials, especially the tosyl chloride, which should be free of p-toluenesulfonic acid.[10] An effective aqueous workup should remove most polar impurities. Optimize chromatography for better separation. |
| Product Streaking on TLC/Column | Compound is too polar for the solvent system; Compound is acidic or basic; Overloading the TLC plate or column. | Increase the polarity of the eluent. If the compound is acidic (unlikely for propargyl tosylate itself but possible for impurities), add a small amount of acetic acid to the eluent. If basic, add triethylamine.[7] Ensure the sample is loaded onto the column in a minimal volume of solvent.[7] |
| Product Co-elutes with an Impurity | Impurity has a very similar polarity to the product. | Try a different solvent system. Changing from an ethyl acetate/hexane system to a dichloromethane/methanol system, for example, can alter the selectivity and improve separation.[8] |
| Final Product is a Yellow or Brown Oil/Solid | Presence of persistent colored impurities. | If chromatography does not remove the color, you can try treating a solution of the product (e.g., in dichloromethane) with activated charcoal, followed by filtration through celite.[5] |
| Unexpected Formation of a Chloride Instead of Tosylate | This can occur with certain substrates, like benzyl (B1604629) alcohols with electron-withdrawing groups, where the initially formed tosylate is susceptible to nucleophilic substitution by chloride ions present in the reaction mixture.[2][9] | This is a substrate-dependent side reaction. If this occurs, modifying the reaction conditions (e.g., using a different base or solvent) may help, but it may be necessary to switch to an alternative method for converting the alcohol to a leaving group. |
Quantitative Data Summary
The following table summarizes typical parameters for the purification of tosylates by flash column chromatography. Note that optimal conditions are substrate-dependent and should be determined by TLC analysis.
| Parameter | Typical Value / Range | Comments |
| Stationary Phase | Silica Gel 60 (220-440 mesh) | Standard for most applications.[3] |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate | A gradient from 5% to 50% EtOAc is a common starting point.[8] |
| Dichloromethane/Methanol | Useful for more polar compounds.[8] | |
| Target Rf on TLC | ~0.3 | Provides a good balance between separation and elution time.[7] |
| Silica to Compound Ratio (w/w) | 20:1 to 100:1 | Use higher ratios for difficult separations (compounds with close Rf values).[12] |
| Base Additive (for sensitive compounds) | 0.1 - 1% Triethylamine | Neutralizes acidic sites on silica gel to prevent decomposition.[3][8] |
Experimental Protocols
Protocol 1: General Workup for Tosylation Reactions
-
Once the reaction is complete as determined by TLC, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate, ~10 volumes relative to the starting alcohol).[1]
-
Transfer the diluted mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (2 x 10 volumes)
-
1M HCl (2 x 5 volumes) - This step is crucial for removing amine bases like pyridine or triethylamine.
-
Saturated NaHCO₃ solution (2 x 5 volumes) - This step removes excess TsCl and neutralizes any remaining acid.
-
Brine (1 x 5 volumes) - This step helps to break up emulsions and remove residual water.
-
-
Dry the separated organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[5]
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Flash Column Chromatography
-
Select Solvent System: Based on TLC analysis, prepare the chosen eluent (e.g., 10% ethyl acetate in hexanes). The ideal system gives the product an Rf of ~0.3.[7]
-
Pack the Column:
-
Plug the bottom of a glass column with a small piece of cotton or glass wool. Add a ~1 cm layer of sand.[7]
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and use gentle air pressure to pack the silica bed firmly, ensuring no cracks or air bubbles form.[13]
-
Add another ~1 cm layer of sand on top of the packed silica.[7]
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane).[7]
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Allow the solvent to absorb into the silica, then carefully add a small amount of eluent and push it onto the column. Repeat this wash step 2-3 times.
-
-
Elute and Collect:
-
Carefully fill the column with the eluent.
-
Apply gentle, consistent air pressure to maintain a steady flow rate (e.g., a drop rate of 5-7 cm per minute).[13]
-
Collect fractions in test tubes and monitor the elution of your compound by TLC.
-
-
Isolate Product: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator to yield the purified propargyl tosylate.
Visualizations
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. BJOC - An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]
- 6. An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. mdpi.com [mdpi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. orgsyn.org [orgsyn.org]
- 13. epfl.ch [epfl.ch]
Technical Support Center: Purification of Propargyl-Containing Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted propargyl tosylate from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is propargyl tosylate and why is it challenging to remove?
Propargyl tosylate (prop-2-yn-1-yl 4-methylbenzenesulfonate) is a common reagent used in organic synthesis to introduce a propargyl group.[1][2] Its removal can be challenging due to its polarity, which can be similar to that of the desired product, and its potential for reactivity or degradation under certain purification conditions. It is soluble in many common organic solvents such as chloroform, dichloromethane (B109758), DMSO, and ethyl acetate (B1210297), but it is not miscible in water.[3]
Q2: What are the primary methods for removing unreacted propargyl tosylate?
The main strategies for removing unreacted propargyl tosylate from a reaction mixture include:
-
Aqueous Extractive Work-up: A standard and often effective first step.
-
Flash Column Chromatography: A widely used technique for purifying the final product away from residual starting materials.
-
Chemical Scavenging: Involves adding a reagent to selectively react with the excess propargyl tosylate, converting it into a by-product that is easier to remove.
-
Distillation: This method is generally less suitable for propargyl tosylate due to the thermal instability of similar propargyl compounds, which can lead to decomposition.
Q3: How can I monitor the removal of propargyl tosylate during purification?
Thin-Layer Chromatography (TLC) is an effective technique for monitoring the presence of propargyl tosylate. A suitable solvent system should provide good separation between your product and the propargyl tosylate spot. For compounds of "normal" polarity, a starting point for developing a TLC solvent system is a mixture of ethyl acetate and hexanes.[4][5] For more polar compounds, a system containing methanol (B129727) and dichloromethane may be more appropriate.[5] The ideal solvent system will result in an Rf value of approximately 0.2-0.4 for the desired compound, which allows for effective separation on a column.[5]
Troubleshooting Guides
This section provides solutions to common issues encountered during the purification of reaction mixtures containing unreacted propargyl tosylate.
Issue 1: Residual Propargyl Tosylate Detected After Standard Extractive Work-up
A standard aqueous work-up is the first line of defense for removing water-soluble impurities. However, propargyl tosylate has limited water solubility and may remain in the organic layer.
Troubleshooting Steps:
-
Quench the Reaction: Before extraction, cool the reaction mixture to room temperature. Quench the reaction by slowly adding deionized water.[6] This can help to hydrolyze any remaining reactive species.
-
Solvent Selection: Ensure you are using an appropriate organic solvent for extraction in which your product is highly soluble and propargyl tosylate is less so, if possible. Common choices include diethyl ether and ethyl acetate.
-
Multiple Extractions: Perform at least three extractions with an appropriate aqueous solution (e.g., water, brine) to maximize the removal of any water-soluble byproducts.
-
Brine Wash: A final wash with a saturated brine solution helps to remove residual water from the organic layer.[6]
Experimental Workflow: Standard Extractive Work-up
Caption: Workflow for a standard extractive work-up procedure.
Issue 2: Co-elution of Product and Propargyl Tosylate in Column Chromatography
When the polarity of your product and propargyl tosylate are similar, they may co-elute during column chromatography.
Troubleshooting Steps:
-
Optimize Solvent System:
-
Perform a thorough TLC analysis with various solvent systems to maximize the separation (ΔRf) between your product and the propargyl tosylate spot.
-
Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.[5]
-
For difficult separations, consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
-
-
Dry Loading: If your crude product has poor solubility in the column eluent, it can lead to broad bands and poor separation.
-
Dissolve your crude product in a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica (B1680970) gel to the solution.
-
Evaporate the solvent to obtain a free-flowing powder.
-
Load this powder onto the top of your packed column. This technique often results in sharper bands and better separation.[7]
-
-
Check Compound Stability: Propargyl tosylate or your product may be unstable on silica gel, leading to streaking or the appearance of new spots on TLC.
-
To check for stability, spot your compound on a TLC plate, elute as usual, and then turn the plate 90 degrees and elute again in the same solvent system. If new spots appear off the diagonal, your compound is degrading on the silica.[8]
-
If instability is an issue, consider using a less acidic stationary phase like alumina (B75360) or deactivating the silica gel by pre-eluting the column with a solvent system containing a small amount of triethylamine (B128534) (e.g., 1%).[9]
-
Logical Diagram: Troubleshooting Column Chromatography
Caption: Decision-making workflow for troubleshooting poor column chromatography separation.
Issue 3: Propargyl Tosylate Persists Even After Chromatography
In cases where propargyl tosylate is particularly difficult to remove by standard methods, a chemical scavenger can be employed. This method converts the propargyl tosylate into a derivative that is much easier to separate.
Recommended Scavenger:
-
Amine-Functionalized Silica Gel (Si-NH2): This scavenger is effective at removing electrophiles such as acid chlorides, sulfonyl chlorides, and tosylates.[10]
Protocol for Chemical Scavenging:
-
Reaction Completion: After the primary reaction is complete, dissolve the crude reaction mixture in a suitable solvent (e.g., dichloromethane, THF).
-
Add Scavenger: Add 2-4 equivalents of amine-functionalized silica gel relative to the estimated excess of propargyl tosylate.
-
Stir: Stir the mixture at room temperature for 2-16 hours. Monitor the disappearance of the propargyl tosylate spot by TLC.
-
Filter: Remove the scavenger resin by filtration.
-
Work-up: Wash the filtrate with water and brine, then dry the organic layer and concentrate it under reduced pressure to yield the crude product, now free of propargyl tosylate.
Data Summary
The following table provides a qualitative comparison of the different purification methods for the removal of unreacted propargyl tosylate. The actual efficiency will depend on the specific properties of the desired product.
| Purification Method | Speed | Scalability | Cost | Typical Purity | Typical Recovery |
| Aqueous Extraction | Fast | High | Low | Low to Moderate | High |
| Flash Chromatography | Moderate | Moderate | Moderate | High | Moderate to High |
| Chemical Scavenging | Slow | High | High | High | High |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Prepare the Column:
-
Select a column of appropriate size.
-
Pack the column with silica gel (230-400 mesh is common for flash chromatography) as a slurry in the chosen eluent.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.
-
Alternatively, use the dry loading method described in the troubleshooting guide.
-
Carefully add the sample to the top of the silica bed.
-
-
Elute the Column:
-
Add the eluent to the column and apply positive pressure (using air or nitrogen) to achieve a steady flow rate.
-
Collect fractions and monitor them by TLC to identify the fractions containing your pure product.
-
-
Combine and Concentrate:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Liquid-Liquid Extraction
-
Dissolve the Mixture: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water (e.g., ethyl acetate, diethyl ether).
-
Transfer to Separatory Funnel: Transfer the solution to a separatory funnel.
-
Add Aqueous Phase: Add an equal volume of deionized water.
-
Shake and Vent: Stopper the funnel, invert it, and vent to release any pressure. Shake the funnel gently to mix the two phases. Vigorous shaking can lead to the formation of an emulsion.
-
Separate Layers: Allow the layers to separate fully. Drain the lower (aqueous) layer.
-
Repeat: Repeat the extraction of the organic layer with fresh deionized water two more times.
-
Brine Wash: Wash the organic layer with a saturated brine solution to remove dissolved water.
-
Dry and Concentrate: Drain the organic layer into a flask containing a drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate). Filter to remove the drying agent and concentrate the solution under reduced pressure.
References
- 1. BJOC - An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]
- 2. Propargyl p-toluenesulfonate = 97.0 GC 6165-76-0 [sigmaaldrich.com]
- 3. Scavenger resin - Wikipedia [en.wikipedia.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. silicycle.com [silicycle.com]
- 6. researchgate.net [researchgate.net]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. benchchem.com [benchchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. silicycle.com [silicycle.com]
Navigating the Propargyl-Tos Reaction: A Technical Support Guide on Solvent Selection
For researchers, scientists, and professionals in drug development, optimizing reaction conditions is paramount to achieving desired yields and purity. The tosylation of propargyl alcohol (Propargyl-Tos reaction) is a fundamental transformation, and the choice of solvent can significantly influence its efficiency. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this reaction, with a focus on the critical role of the solvent.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in the this compound reaction?
A1: The solvent in the this compound reaction serves several crucial functions. It must dissolve the starting materials, propargyl alcohol and p-toluenesulfonyl chloride (TsCl), as well as the base (e.g., pyridine (B92270), triethylamine), to allow them to interact. Furthermore, the solvent's properties, such as polarity and its ability to stabilize charged intermediates, can influence the reaction mechanism and, consequently, the reaction rate and yield.
Q2: Which solvents are generally recommended for the tosylation of propargyl alcohol?
A2: Aprotic solvents are typically preferred for this reaction. Dichloromethane (B109758) (DCM) is a commonly used solvent due to its inertness and ability to dissolve the reactants. Other suitable aprotic solvents include tetrahydrofuran (B95107) (THF), diethyl ether, and toluene.[1] The choice among these can depend on the specific base used and the desired reaction temperature.
Q3: Can protic solvents be used for the this compound reaction?
A3: Protic solvents, such as water or alcohols, are generally not recommended for the tosylation of alcohols.[2] They can react with the highly electrophilic p-toluenesulfonyl chloride, leading to the formation of unwanted byproducts and consumption of the reagent. Additionally, protic solvents can solvate the nucleophilic alcohol, potentially reducing its reactivity.
Q4: How does solvent polarity affect the reaction?
A4: The tosylation of an alcohol can proceed through a mechanism with some SN2 character at the sulfur atom of TsCl. Polar aprotic solvents are known to be favorable for SN2 reactions.[3] They can stabilize the transition state without strongly solvating the nucleophile (the alcohol), thus promoting the reaction. In cases where an SN1-like mechanism might be involved (less likely for primary alcohols), a more ionizing polar solvent could increase the rate.[3][4]
Q5: My reaction is sluggish or incomplete. Could the solvent be the issue?
A5: Yes, an inappropriate solvent choice can lead to a slow or incomplete reaction. Ensure your solvent is anhydrous, as water can react with the tosyl chloride. If using a non-polar solvent like toluene, solubility of the base or the alcohol might be limited. Switching to a more polar aprotic solvent like DCM or THF could improve the reaction rate. Also, ensure the concentration of your reactants is appropriate for the chosen solvent.
Troubleshooting Guide
| Issue | Potential Solvent-Related Cause | Suggested Solution |
| Low Yield | The solvent is reacting with the tosyl chloride. | Ensure you are using a dry, aprotic solvent like DCM, THF, or diethyl ether. Avoid protic solvents such as water and alcohols. |
| Poor solubility of reactants or base. | If reactants are not fully dissolved, consider switching to a more polar aprotic solvent. For instance, if using toluene, a switch to DCM might be beneficial. | |
| Reaction Not Going to Completion | The solvent is not effectively stabilizing the reaction intermediates. | A switch from a non-polar aprotic solvent to a polar aprotic solvent could enhance the reaction rate. |
| Formation of Side Products | The presence of water in the solvent is hydrolyzing the tosyl chloride. | Use freshly distilled or commercially available anhydrous solvents. Store solvents over molecular sieves to maintain dryness. |
| Difficulty in Product Isolation | The solvent has a high boiling point, making it difficult to remove under vacuum. | If feasible for the reaction, consider using a lower-boiling point solvent like DCM or diethyl ether for easier workup. |
Data on Solvent Effects
Solvent Effects on a Propargylation Reaction
The following table summarizes the impact of different solvents on the yield of a propargyl ether synthesis using propargyl bromide with different bases. This reaction, being an SN2 type, offers a useful analogy for the influence of solvents on the tosylation process.
| Base | Solvent | Reaction Time (h) | Yield (%) |
| K₂CO₃ | Acetone | 2 | 90 |
| K₂CO₃ | Acetonitrile | 2 | 75 |
| NaH | DMF | 2 | 92 |
| NaH | Dioxane | 2 | 75 |
| NaH | Diethyl ether | 2 | 67 |
| NaH | THF | 2 | 70 |
Data adapted from a study on the synthesis of propargyl ethers, which also follows an SN2 mechanism.[3][5]
Solvent Effects on the Solvolysis of Propargyl Chloroformate
The solvolysis of propargyl chloroformate provides quantitative data on how solvent nucleophilicity and ionizing power affect the reaction rate. The reaction proceeds via a bimolecular addition-elimination mechanism.[4] This data is useful for understanding the fundamental interactions between propargyl substrates and various solvents.
| Solvent | Solvent Nucleophilicity (NT) | Solvent Ionizing Power (YCl) | Rate Constant (k x 105 s-1) |
| 100% Ethanol | 0.37 | -2.52 | 1.13 |
| 90% Ethanol | 0.40 | -0.93 | 3.03 |
| 80% Ethanol | 0.41 | 0.00 | 5.61 |
| 100% Methanol | 0.17 | -1.12 | 3.19 |
| 90% Methanol | 0.23 | -0.11 | 9.07 |
| 80% Methanol | 0.28 | 0.69 | 19.8 |
| 90% Acetone | 0.37 | -0.85 | 1.15 |
| 80% Acetone | 0.37 | 0.11 | 2.08 |
| 97% TFE | -2.57 | 2.83 | 1.83 |
| 90% TFE | -1.70 | 2.85 | 4.39 |
| 70% TFE | -1.00 | 3.10 | 11.2 |
| 50% TFE | -0.40 | 3.33 | 24.3 |
| 97% HFIP | -3.33 | 5.26 | 13.9 |
| 90% HFIP | -2.52 | 4.88 | 29.4 |
| 50% HFIP | -1.25 | 4.37 | 102 |
Data from a study on the solvolysis of propargyl chloroformate at 25.0°C.[4]
Experimental Protocol: Tosylation of Propargyl Alcohol
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
Propargyl alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous dichloromethane (DCM)
-
Pyridine or Triethylamine (B128534) (Et₃N)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Saturated aqueous sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
Procedure:
-
To a solution of propargyl alcohol (1 equivalent) in dry DCM (approximately 10 volumes) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0°C using an ice bath.
-
Add pyridine or triethylamine (1.5 equivalents) to the stirred solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 4 hours. If the reaction has not proceeded to completion (as monitored by TLC), allow the reaction to warm to room temperature and stir for an additional 2 hours.[1]
-
After completion, dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude propargyl tosylate. Further purification may be performed by column chromatography if necessary.
Logical Workflow for Solvent Selection
The choice of solvent is intrinsically linked to the reaction mechanism and the properties of the reactants. The following diagram illustrates the decision-making process for selecting an appropriate solvent for the this compound reaction.
Caption: Workflow for solvent selection in the this compound reaction.
References
Technical Support Center: Monitoring Propargyl-Tos Reaction by TLC
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively monitoring the progress of a Propargyl-Tos (propargyl p-toluenesulfonate) reaction using Thin Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is a suitable mobile phase (eluent) for monitoring the conversion of propargyl alcohol to propargyl tosylate by TLC?
A suitable mobile phase needs to effectively separate the more polar starting material, propargyl alcohol, from the less polar product, propargyl tosylate. A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297).
A typical starting ratio to test is 4:1 Hexanes:Ethyl Acetate. The polarity can be adjusted based on the initial results:
-
If both spots remain near the baseline, the eluent is not polar enough. Increase the proportion of ethyl acetate.
-
If both spots are near the solvent front, the eluent is too polar. Increase the proportion of hexanes.
Q2: How can I visualize the spots of propargyl alcohol and propargyl tosylate on the TLC plate, as they are not UV-active?
Neither propargyl alcohol nor propargyl tosylate possess a strong chromophore that would allow for visualization under a standard UV lamp (254 nm).[1][2] Therefore, a chemical stain is required for visualization.[1][3] Effective stains for this reaction include:
-
Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing compounds that can be oxidized.[4] Propargyl alcohol, being an alcohol, will react readily and appear as a yellow or brown spot against a purple background.[1] The propargyl tosylate product may also be visualized, though potentially with less intensity.
-
p-Anisaldehyde Stain: This is a versatile stain that reacts with various functional groups, including alcohols, to produce colored spots upon heating.[1][4] This can be particularly useful for differentiating between the starting material and the product.
-
Iodine (I₂) Chamber: Exposing the TLC plate to iodine vapor is another common method.[5] Iodine has an affinity for many organic compounds and will cause the spots to appear as brown stains.[5]
Q3: My TLC plate shows streaking or elongated spots. What could be the cause and how can I fix it?
Streaking on a TLC plate can be caused by several factors:[6][7][8][9]
-
Sample Overloading: The most common cause is applying too much sample to the plate.[6][7][9] Prepare a more dilute solution of your reaction mixture for spotting.
-
Highly Polar Compounds: Acidic or basic compounds can interact strongly with the silica (B1680970) gel, leading to streaking.[6][8] While propargyl alcohol and its tosylate are generally neutral, residual acidic or basic reagents from the reaction (like p-toluenesulfonyl chloride or triethylamine) could be the cause. Adding a small amount of a modifier to the mobile phase, such as a few drops of acetic acid or triethylamine, can sometimes resolve this issue.[6][8]
-
Inappropriate Spotting Solvent: If the sample is dissolved in a very polar solvent for spotting, it can cause the initial spot to be too large, leading to streaking.[8] Whenever possible, use a less polar solvent that is volatile to dissolve your sample for spotting.
Q4: The spots on my TLC plate are not moving from the baseline, or they are all at the solvent front. What should I do?
This indicates that the polarity of your mobile phase is not optimal for the separation.[6]
-
Spots at the Baseline: The mobile phase is not polar enough to move the compounds up the plate. You need to increase the polarity of the eluent, for example, by increasing the proportion of ethyl acetate in a hexanes/ethyl acetate mixture.[6]
-
Spots at the Solvent Front: The mobile phase is too polar, causing the compounds to travel with the solvent front without significant interaction with the silica gel. You should decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexanes).[6]
Q5: I don't see any spots on my TLC plate after staining. What went wrong?
There are several potential reasons for not observing any spots:[9][10]
-
Sample Concentration is Too Low: The concentration of your analytes in the spotted solution may be too low for detection.[9][10] Try concentrating your sample or spotting multiple times in the same location, allowing the solvent to dry between applications.[9][10]
-
Stain is Inactive: The staining solution may be old or degraded. Prepare a fresh batch of the stain.
-
Insufficient Heating: Some stains, like p-anisaldehyde, require heating with a heat gun to develop the colored spots. Ensure you have heated the plate sufficiently.
-
Volatile Compounds: If the compounds are volatile, they may have evaporated from the plate before or during development.[10] While propargyl alcohol and its tosylate are not extremely volatile, this can be a factor with other reaction components.
Experimental Protocols
Protocol 1: Preparing and Running the TLC Plate
-
Plate Preparation: Using a pencil, lightly draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate. Be careful not to gouge the silica.
-
Spotting the Plate:
-
Lane 1 (Starting Material): On the left side of the baseline, spot a diluted sample of your propargyl alcohol starting material.
-
Lane 2 (Co-spot): In the middle of the baseline, spot the starting material first, and then spot the reaction mixture directly on top of it. This "co-spot" helps in unambiguously identifying the starting material spot in the reaction mixture lane.[11][12]
-
Lane 3 (Reaction Mixture): On the right side of the baseline, spot a diluted sample of your reaction mixture.
-
Use a capillary tube for spotting and aim to make the spots as small and concentrated as possible.
-
-
Developing the Plate:
-
Place a small amount of your chosen eluent (e.g., 4:1 Hexanes:Ethyl Acetate) into a developing chamber, ensuring the solvent level is below the baseline on your TLC plate.
-
Carefully place the spotted TLC plate into the chamber and cover it.
-
Allow the solvent to ascend the plate by capillary action. The reaction is complete when the solvent front is about 1 cm from the top of the plate.
-
-
Marking the Solvent Front: Immediately after removing the plate from the chamber, mark the position of the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
Protocol 2: Visualizing the TLC Plate with Potassium Permanganate (KMnO₄) Stain
-
Stain Preparation: Prepare the KMnO₄ stain by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. This solution should be stored in a dark bottle.
-
Staining:
-
Using forceps, quickly and evenly dip the dried TLC plate into the KMnO₄ staining solution.
-
Remove the plate and let any excess stain drip off.
-
-
Visualization: Oxidizable compounds, such as the propargyl alcohol, will appear as yellow or brown spots against a purple background. Gently heating the plate with a heat gun can sometimes enhance the visibility of the spots. Circle the visible spots with a pencil.
Data Presentation
The Retention Factor (Rf) is a key parameter in TLC, calculated as the distance traveled by the spot divided by the distance traveled by the solvent front. In a this compound reaction, you should observe the disappearance of the propargyl alcohol spot and the appearance of a new, less polar propargyl tosylate spot with a higher Rf value.
| Compound | Function | Polarity | Representative Rf Value (4:1 Hexanes:EtOAc) |
| Propargyl Alcohol | Starting Material | High | ~ 0.2 |
| Propargyl Tosylate | Product | Low | ~ 0.6 |
| p-Toluenesulfonyl Chloride | Reagent | Medium | ~ 0.4 |
Note: These Rf values are illustrative and can vary depending on the exact TLC plate, chamber saturation, temperature, and eluent composition.
Visualizations
Experimental Workflow for TLC Monitoring
Caption: Workflow for monitoring a reaction by TLC.
Troubleshooting Guide for Common TLC Issues
Caption: Troubleshooting common issues in TLC.
References
- 1. benchchem.com [benchchem.com]
- 2. theory.labster.com [theory.labster.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. youtube.com [youtube.com]
- 6. silicycle.com [silicycle.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chembam.com [chembam.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. How To [chem.rochester.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Propargyl-Tosylate Synthesis: A Technical Support Guide for Scalable Production
Welcome to the technical support center for the synthesis of Propargyl-Tosylate (Propargyl-Tos). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information, from lab-scale experiments to strategies for scaling up production. Here you will find detailed protocols, troubleshooting advice, and frequently asked questions to ensure a safe, efficient, and scalable synthesis of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is Propargyl-Tosylate and why is it used?
Propargyl-Tosylate (prop-2-ynyl 4-methylbenzenesulfonate) is an organic compound that serves as a propargylating agent. It is widely used in organic synthesis to introduce a propargyl group (-CH₂C≡CH) into a molecule. This functional group is a valuable building block for the synthesis of a wide range of compounds, including pharmaceuticals and materials for "click" chemistry.
Q2: What are the main advantages of using Propargyl-Tosylate over other propargylating agents like propargyl bromide?
Propargyl-Tosylate is often preferred over propargyl bromide primarily for safety reasons. Propargyl bromide is known to be shock-sensitive and can decompose explosively, making its large-scale use hazardous.[1][2] In contrast, Propargyl-Tosylate is a more stable and safer alternative, which is a critical consideration for scaling up production in industrial settings.[1][2]
Q3: What are the key starting materials for the synthesis of Propargyl-Tosylate?
The most common and economical synthesis route involves the reaction of propargyl alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[1] Both propargyl alcohol and tosyl chloride are commercially available in bulk, making this a cost-effective method for large-scale production.[1][2]
Q4: What are the general safety precautions for handling Propargyl-Tosylate?
Propargyl-Tosylate is a chemical that requires careful handling. It can cause skin and eye irritation, and may cause respiratory irritation.[3] It is essential to work in a well-ventilated area, wear appropriate personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat.[3] Avoid breathing in fumes, and in case of contact with skin or eyes, rinse immediately with plenty of water.[3] For detailed safety information, always refer to the Safety Data Sheet (SDS).
Troubleshooting Guide
This section addresses common issues that may be encountered during the synthesis and scale-up of Propargyl-Tosylate.
Q5: My reaction yield is lower than expected. What are the possible causes and solutions?
-
Incomplete Reaction:
-
Possible Cause: Insufficient reaction time or temperature. While the reaction is typically run overnight at room temperature after initial cooling, scaling up might require longer reaction times to ensure completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the standard reaction time, consider extending it. A slight increase in temperature might also be beneficial, but be cautious as higher temperatures can lead to side reactions.
-
-
Base Inefficiency:
-
Possible Cause: The strength and form of the base can impact the reaction. Using an aqueous base solution might lead to hydrolysis of the product.
-
Solution: The use of solid sodium hydroxide (B78521) (NaOH) pellets, added portion-wise at low temperature, is a common and effective method.[1] Ensure the base is fresh and has not absorbed significant atmospheric moisture. For other tosylation reactions, organic bases like triethylamine (B128534) or pyridine (B92270) are also used and could be tested if the issue persists.
-
-
Moisture Contamination:
-
Possible Cause: Water in the reaction mixture can hydrolyze the tosyl chloride and the Propargyl-Tosylate product.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen) to prevent moisture from the air from interfering.
-
Q6: I am observing significant impurity formation. How can I minimize side reactions?
-
Formation of Dipropargyl Ether:
-
Possible Cause: This can occur if the newly formed Propargyl-Tosylate reacts with unreacted propargyl alcohol. This is more likely at higher temperatures.
-
Solution: Maintain a low reaction temperature, especially during the addition of the base. Adding the base portion-wise at 0°C helps to control the exotherm and minimize this side reaction.[1]
-
-
Hydrolysis of Tosyl Chloride/Propargyl-Tosylate:
-
Possible Cause: Presence of water in the reaction.
-
Solution: As mentioned above, ensure anhydrous conditions.
-
Q7: I'm having trouble with the work-up and purification at a larger scale. What are the best practices?
-
Emulsion Formation during Extraction:
-
Possible Cause: Vigorous shaking during the aqueous work-up can lead to stable emulsions, making phase separation difficult.
-
Solution: Gently invert the separatory funnel instead of vigorous shaking. Adding brine (saturated NaCl solution) can help to break up emulsions.
-
-
Product Isolation:
-
Possible Cause: Propargyl-Tosylate is a liquid, and residual solvent can be difficult to remove completely.
-
Solution: After extraction and drying of the organic layer, the solvent should be removed under reduced pressure (e.g., using a rotary evaporator). For higher purity, drying under a high vacuum is recommended.[1]
-
-
Purification at Scale:
-
Possible Cause: While the lab-scale protocol often yields a sufficiently pure product after extraction and drying, scaling up may require additional purification steps.
-
Solution: If impurities are present, column chromatography on silica (B1680970) gel can be used for purification. However, for industrial-scale production, distillation under reduced pressure would be a more practical and scalable purification method.
-
Data Presentation: Comparison of Propargylating Agents
While scaling up a single process, it is also valuable to understand the alternatives. The following table compares Propargyl-Tosylate with the more traditional propargyl bromide.
| Feature | Propargyl-Tosylate | Propargyl Bromide | Reference |
| Safety | More stable, safer alternative. | Shock-sensitive, potential for explosive decomposition. | [1][2] |
| Handling | Easier and safer to handle and store. | Lachrymator, often stabilized with toluene (B28343) for storage. | [4] |
| Typical Yield | High (e.g., 84% on a 1-mole scale). | Yields can be high but may be more variable. | [1] |
| Leaving Group | Tosylate (a very good leaving group). | Bromide (a good leaving group). | [4] |
| Cost-Effectiveness | Synthesized from readily available and inexpensive starting materials. | Can be more expensive and requires special handling, increasing overall process cost. | [1][2] |
Experimental Protocols
Lab-Scale Synthesis of Propargyl-Tosylate (1-mole scale)[1]
This protocol is adapted from a published procedure and is suitable for a laboratory setting.
Materials:
-
Propargyl alcohol (58 mL, 1.0 mol)
-
p-Toluenesulfonyl chloride (TsCl) (250 g, 1.30 mol)
-
Sodium hydroxide (NaOH) pellets (200 g, 5.00 mol)
-
Diethyl ether (anhydrous, ~1500 mL)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Deionized water
Equipment:
-
2 L round-bottom flask
-
Mechanical stirrer
-
Ice bath
-
Nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
-
High vacuum line
Procedure:
-
Reaction Setup: In a 2 L round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add propargyl alcohol (58 mL), p-toluenesulfonyl chloride (250 g), and 1000 mL of anhydrous diethyl ether.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Base Addition: Under vigorous stirring, add the sodium hydroxide pellets (200 g) in six equal portions, ensuring the temperature remains at 0°C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring overnight.
-
Quenching and Extraction: Carefully pour the reaction suspension into cold water. Transfer the mixture to a large separatory funnel and extract the aqueous layer with diethyl ether (2 x 250 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
Final Product: Dry the resulting dark liquid under a high vacuum to obtain pure Propargyl-Tosylate. The expected yield is approximately 84% (185 g).
Visualizations
Experimental Workflow for Propargyl-Tosylate Synthesis
Caption: General workflow for the synthesis of Propargyl-Tosylate.
Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting workflow for low yield in Propargyl-Tosylate synthesis.
References
- 1. BJOC - An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]
- 2. An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
Characterization of Propargyl-Tos Conjugated Antibodies by Mass Spectrometry: A Comparative Guide
The development of antibody-drug conjugates (ADCs) as targeted cancer therapeutics has surged, demanding robust analytical methods to ensure their efficacy and safety. The conjugation strategy, particularly the linker chemistry, plays a pivotal role in the stability and overall performance of an ADC. This guide provides a comparative analysis of the characterization of antibodies conjugated with a Propargyl-Tos linker, which utilizes "click chemistry," against other common conjugation strategies, with a focus on mass spectrometry techniques.
Mass Spectrometry for ADC Characterization
Mass spectrometry (MS) is an indispensable tool for the detailed characterization of ADCs, providing critical information on drug-to-antibody ratio (DAR), conjugation sites, and the overall heterogeneity of the ADC population.[1][2] Key MS-based techniques include native mass spectrometry, size-exclusion chromatography coupled with mass spectrometry (SEC-MS), and subunit analysis (middle-down).
Native Mass Spectrometry allows for the analysis of the intact ADC under non-denaturing conditions, preserving the non-covalent interactions within the antibody structure.[3][4] This is particularly crucial for cysteine-linked ADCs where the interchain disulfide bonds may be disrupted during conjugation.[3][4] Native MS provides a direct measurement of the molecular weight of the different drug-loaded species, enabling the determination of the DAR distribution.
Size-Exclusion Chromatography-Mass Spectrometry (SEC-MS) is often employed for online buffer exchange to remove non-volatile salts and introduce the ADC into the mass spectrometer in a volatile, MS-compatible buffer.[4] This technique is valuable for obtaining accurate mass measurements of the intact ADC and its different drug-loaded forms.
Comparison of this compound and Maleimide (B117702) Conjugation
The choice of linker significantly impacts the characteristics of the resulting ADC. Here, we compare the mass spectrometric analysis of an antibody conjugated via a this compound linker (utilizing copper-catalyzed azide-alkyne cycloaddition - CuAAC) with a traditional maleimide-based linker.
| Feature | This compound (Click Chemistry) | Maleimide-based |
| Conjugation Chemistry | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms a stable triazole linkage.[5][6] | Thiol-maleimide reaction targets cysteine residues.[7] |
| Homogeneity | Site-specific conjugation is more readily achievable, leading to a more homogeneous ADC population with a narrower DAR distribution.[8] | Can result in a more heterogeneous mixture of ADC species with a wider DAR distribution.[9] |
| Stability | The resulting triazole linkage is highly stable.[6] | The succinimide (B58015) ring of the maleimide linker can undergo hydrolysis ("ring-opening") or a retro-Michael reaction, potentially leading to deconjugation. |
| Mass Spectrometry Profile | Native mass spectra typically show a simpler profile with fewer species, reflecting the higher homogeneity. | Native mass spectra often display a more complex profile with a broader distribution of drug-loaded species. |
Representative Mass Spectrometry Data
The following table summarizes hypothetical but representative data from the native mass spectrometry analysis of two different ADCs, one prepared using a this compound linker for site-specific conjugation and the other using a conventional maleimide linker.
| Drug-to-Antibody Ratio (DAR) | This compound ADC (Site-Specific) | Maleimide ADC (Conventional) |
| Species | Observed Mass (Da) | Relative Abundance (%) |
| DAR 0 (Unconjugated) | 148,050 | < 5 |
| DAR 2 | - | - |
| DAR 4 | 151,650 | > 95 |
| DAR 6 | - | - |
| DAR 8 | - | - |
| Average DAR | ~4.0 |
Note: The mass values are hypothetical and will vary depending on the specific monoclonal antibody and drug-linker combination.
Experimental Protocols
Native Mass Spectrometry of a this compound Conjugated Antibody
This protocol outlines the general steps for the characterization of a this compound conjugated antibody using native SEC-MS.
a. Sample Preparation:
-
If necessary, deglycosylate the ADC sample using an appropriate enzyme (e.g., PNGase F) to reduce spectral complexity.
-
Buffer exchange the ADC sample into a volatile, MS-compatible buffer such as 150 mM ammonium (B1175870) acetate, pH 7.0. This can be performed offline using spin columns or online using SEC.
b. LC-MS System:
-
LC System: An HPLC or UHPLC system equipped with a size-exclusion column suitable for monoclonal antibodies.
-
Mobile Phase: Isocratic elution with 150 mM ammonium acetate.
-
Flow Rate: A flow rate compatible with both the SEC column and the mass spectrometer's electrospray source.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of detecting high mass-to-charge (m/z) ions.
c. Mass Spectrometry Parameters:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Capillary Voltage: Optimized for stable spray of the native protein (typically 1.2-1.8 kV).
-
Source Temperature: Maintained at a low temperature (e.g., 80-120 °C) to preserve the native structure.
-
Collision Energy: Low collision energy in the trap region to prevent in-source fragmentation.
d. Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum.
-
Identify the peaks corresponding to the different DAR species.
-
Calculate the relative abundance of each species to determine the DAR distribution and the average DAR.
Alternative/Orthogonal Method: Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for characterizing ADCs based on their hydrophobicity.[10] Since the conjugated drug is often hydrophobic, ADCs with higher DAR values will be more retained on the HIC column.
a. LC System:
-
LC System: A biocompatible HPLC or UHPLC system.
-
Column: A HIC column with an appropriate stationary phase (e.g., butyl, phenyl).
b. Mobile Phase:
-
Mobile Phase A: High salt concentration (e.g., 2 M ammonium sulfate (B86663) in phosphate (B84403) buffer, pH 7.0).
-
Mobile Phase B: Low salt concentration (e.g., phosphate buffer, pH 7.0).
-
Gradient: A linear gradient from high to low salt concentration.
c. Detection:
-
UV detection at 280 nm.
d. Data Analysis:
-
Integrate the peaks corresponding to the different DAR species.
-
Calculate the relative peak areas to determine the DAR distribution and average DAR.
Visualizations
Caption: Workflow for the characterization of this compound conjugated antibodies.
Caption: Click chemistry for this compound ADC synthesis.
References
- 1. news-medical.net [news-medical.net]
- 2. protagene.com [protagene.com]
- 3. waters.com [waters.com]
- 4. Analysis of ADCs by Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 7. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Propargyl-Tos vs. Other Alkyne Linkers: A Comparative Guide to Efficiency in Bioconjugation
In the landscape of bioconjugation and drug development, the choice of a linker to introduce an alkyne functionality is a critical decision that can significantly impact the efficiency, yield, and stability of the final conjugate. Among the various options, Propargyl-Tos (propargyl p-toluenesulfonate) has emerged as a robust and efficient reagent. This guide provides an objective comparison of this compound with other commonly used alkyne linkers, supported by experimental principles and data, to assist researchers in making informed decisions for their experimental designs.
Executive Summary
This compound offers a compelling combination of high reactivity and superior stability, particularly when compared to alternatives like Propargyl-Bromide and N-hydroxysuccinimide (NHS) ester alkynes. Its efficiency stems from the excellent leaving group ability of the tosylate group, leading to rapid and high-yield nucleophilic substitution reactions. Furthermore, its enhanced stability in aqueous environments and safer handling profile make it a preferred choice for many bioconjugation applications.
Data Presentation: Comparison of Alkyne Linkers
The following table summarizes the key performance characteristics of this compound in comparison to other prevalent alkyne linkers.
| Feature | This compound | Propargyl-Bromide | NHS-Alkyne Esters |
| Primary Reactive Group | Sulfonate Ester | Halide | N-Hydroxysuccinimide Ester |
| Target Functional Group | Nucleophiles (e.g., thiols, amines, hydroxyls) | Nucleophiles (e.g., thiols, amines, hydroxyls) | Primary Amines |
| Reaction Type | Nucleophilic Substitution (SN2) | Nucleophilic Substitution (SN2) | Acylation |
| Relative Reactivity | High | High | High |
| Leaving Group Ability | Excellent (Tosylate is a very good leaving group) | Good (Bromide is a good leaving group) | Good (NHS is a good leaving group) |
| Stability in Aqueous Buffer | Generally stable | Less stable, can be prone to hydrolysis | Prone to rapid hydrolysis |
| Handling & Safety | Generally stable solid, safer to handle[1][2] | Lachrymator, potentially unstable and can decompose explosively[1][2][3] | Moisture-sensitive, requires careful storage to prevent hydrolysis[4][5] |
| Primary Application | Introduction of a terminal alkyne for "click" chemistry | Introduction of a terminal alkyne for "click" chemistry | Labeling of proteins and other biomolecules with primary amines |
In-Depth Analysis of Linker Efficiency
This compound: The efficiency of this compound lies in the superb leaving group ability of the p-toluenesulfonate (tosylate) group. In nucleophilic substitution reactions, the rate is significantly influenced by how readily the leaving group can depart. The tosylate anion is highly stabilized by resonance, making it an excellent leaving group, generally superior to halides like bromide.[6][7][8] This translates to faster reaction kinetics and often higher yields in the propargylation of various nucleophiles. Furthermore, this compound is a solid that is more stable and safer to handle compared to its bromide counterpart.[1][2]
Propargyl-Bromide: Propargyl-Bromide is also a highly reactive propargylating agent due to the good leaving group ability of the bromide ion.[3] However, its high reactivity is coupled with notable instability. It is a lachrymator and has been reported to be shock-sensitive and prone to explosive decomposition, necessitating careful handling and often stabilization with solvents like toluene.[1][2][3] While effective, the safety concerns and lower stability can be significant drawbacks in a research and development setting.
NHS-Alkyne Esters: These linkers are specifically designed for the acylation of primary amines, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues.[4][5][9] The N-hydroxysuccinimide ester is a good leaving group, allowing for efficient amide bond formation. The primary limitation of NHS-alkyne esters is their poor hydrolytic stability in aqueous solutions.[4][5][10] This competitive hydrolysis can significantly reduce the yield of the desired conjugate and requires careful control of reaction pH and prompt use of the reagent after dissolution.
Experimental Protocols
Below are detailed methodologies for key experiments involving the use of these alkyne linkers.
Protocol 1: General Propargylation of a Thiol-Containing Peptide using this compound
-
Peptide Preparation: Dissolve the thiol-containing peptide in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4, to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10-100 mM.
-
Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the peptide solution.
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.
-
Quenching: Quench any unreacted this compound by adding a small molecule thiol, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol.
-
Purification: Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or reverse-phase HPLC.
-
Analysis: Confirm the modification by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to observe the mass shift corresponding to the addition of the propargyl group.
Protocol 2: Labeling of a Protein with NHS-Alkyne Ester
-
Protein Preparation: Exchange the buffer of the protein solution to an amine-free buffer, such as PBS at pH 7.2-8.0. Buffers containing primary amines (e.g., Tris) will compete with the reaction and should be avoided.
-
Reagent Preparation: Dissolve the NHS-Alkyne Ester in anhydrous DMSO or DMF to create a 10-100 mM stock solution immediately before use.
-
Reaction: Add a 10- to 20-fold molar excess of the NHS-Alkyne Ester stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature.
-
Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as 1 M Tris-HCl pH 8.0.
-
Purification: Remove excess labeling reagent by dialysis or gel filtration.
-
Analysis: Characterize the extent of labeling using techniques such as SDS-PAGE with subsequent click chemistry to a fluorescent azide, or mass spectrometry.
Mandatory Visualization
Caption: Comparative workflow for bioconjugation using this compound and NHS-Alkyne.
Caption: Key factors influencing the overall efficiency of alkyne linkers in bioconjugation.
References
- 1. BJOC - An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]
- 2. An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. The leaving group in the nucleophilic substitution - SN2 [quimicaorganica.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. covachem.com [covachem.com]
- 10. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
Stability analysis of Propargyl-Tos linkers vs maleimide linkers in plasma
A Comparative Guide for Researchers in Drug Development
Executive Summary
Maleimide-based linkers, widely used in ADC development, are known to be susceptible to degradation in plasma, primarily through a retro-Michael reaction. This can lead to premature release of the cytotoxic payload. In contrast, Propargyl-Tos linkers, which are employed in bioorthogonal click chemistry, are predicted to exhibit high plasma stability due to the robustness of the propargyl and tosyl groups. However, a lack of direct, head-to-head experimental data necessitates a cautious approach when selecting linkers for ADC development.
Maleimide (B117702) Linker Stability in Plasma
The primary mechanism of maleimide linker instability in plasma is the retro-Michael reaction , a reversible process that leads to the dissociation of the thiol-maleimide bond. This can be initiated by endogenous thiols such as albumin and glutathione, which are abundant in plasma. The succinimide (B58015) ring of the maleimide can also undergo hydrolysis, which can stabilize the conjugate and prevent the retro-Michael reaction.
Quantitative Comparison of Maleimide Linker Stability
The stability of maleimide-based ADCs in plasma is often quantified by measuring the decrease in the drug-to-antibody ratio (DAR) over time.
| Linker Type | ADC Example | Plasma Type | Incubation Time (days) | Remaining Conjugated Drug (%) | Reference |
| Thiol-Maleimide | Trastuzumab-vc-MMAE | Mouse | 7 | Data indicates significant payload loss | [1] |
| Thiol-Maleimide | Generic ADC | Rat | 6 | >95% drug release | [1] |
| Thiol-Maleimide | Generic ADC | Human | 6 | <1% drug release | [1] |
| Thiol-Maleimide | Generic ADC | Cynomolgus Monkey | 6 | <1% drug release | [1] |
Note: The stability of maleimide linkers can be highly dependent on the specific chemical environment of the conjugation site on the antibody and the species of plasma used.
This compound Linker Stability in Plasma
Direct experimental data on the plasma stability of this compound linkers within an ADC context is currently limited in publicly available literature. However, the stability can be inferred from the chemical nature of its constituent parts:
-
Propargyl Group: The propargyl group (a terminal alkyne) is generally considered to be stable under physiological conditions. Studies on propargyl-linked antifolates have shown that the alkyne linker itself is not the primary site of metabolic degradation in mouse liver microsomes.[2][3]
-
Tosyl Group: The tosyl (p-toluenesulfonyl) group is a well-known stable protecting group for amines in organic synthesis, forming a robust sulfonamide bond.[4] It is generally resistant to cleavage under physiological conditions.
Based on these properties, a this compound linker is hypothesized to be significantly more stable in plasma than a conventional maleimide linker. The bioorthogonal nature of the click chemistry reaction used to conjugate these linkers also contributes to the formation of a highly stable triazole linkage.
Experimental Protocols
A standardized in vitro plasma stability assay is crucial for comparing different linker technologies.
In Vitro Plasma Stability Assay Protocol
-
ADC Incubation:
-
Incubate the ADC (e.g., at a concentration of 1 mg/mL) in plasma (human, mouse, rat, cynomolgus monkey) from a commercial source at 37°C.
-
Include a control sample of the ADC incubated in a suitable buffer (e.g., PBS) at 37°C.
-
-
Time Points:
-
Collect aliquots of the incubation mixtures at various time points (e.g., 0, 1, 2, 4, 8, 24, 48, 96, and 168 hours).
-
Immediately freeze the collected samples at -80°C to quench any further reactions.
-
-
Sample Analysis:
-
Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR).
-
Alternatively, enzyme-linked immunosorbent assay (ELISA) can be used to quantify the amount of conjugated antibody.
-
-
Data Analysis:
-
Plot the average DAR or percentage of remaining conjugated drug against time for each plasma species.
-
Calculate the half-life of the ADC in each plasma type.
-
Visualizing Linker Instability and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the key pathways and experimental procedures.
Caption: Competing pathways of maleimide linker degradation in plasma.
Caption: A typical workflow for assessing ADC plasma stability.
Conclusion
The choice of linker is a critical decision in the design of a successful ADC. While maleimide linkers have a long history of use, their inherent instability in plasma, particularly in rodent models, presents a significant challenge. Next-generation linkers, such as the this compound system for click chemistry, are anticipated to offer superior stability, potentially leading to improved therapeutic outcomes. However, the lack of direct comparative data underscores the importance of conducting rigorous, head-to-head in vitro and in vivo stability studies to inform linker selection for any new ADC candidate. Researchers are encouraged to perform comprehensive stability assessments in multiple species to accurately predict the in vivo performance of their ADCs.
References
- 1. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylenic linkers in lead compounds: a study of the stability of the propargyl-linked antifolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylenic Linkers in Lead Compounds: A Study of the Stability of the Propargyl-Linked Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tosyl group - Wikipedia [en.wikipedia.org]
Propargylating Agents: A Comparative Guide to Propargyl Tosylate and its Alternatives for Researchers
In the realm of organic synthesis, particularly in the fields of medicinal chemistry and drug development, the introduction of the propargyl group is a crucial step for various downstream applications, most notably for bioconjugation via "click chemistry." The choice of the propargylating agent is paramount and can significantly influence reaction efficiency, yield, and overall safety. This guide provides an objective comparison of synthesized propargyl tosylate with two common alternatives, propargyl bromide and propargyl mesylate, supported by spectroscopic data and detailed experimental protocols.
Spectroscopic Analysis: A Comparative Overview
The successful synthesis of propargyl tosylate and its alternatives can be readily confirmed by Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. The key diagnostic signals for each compound are summarized below.
NMR and FTIR Data Comparison
| Compound | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | FTIR (cm⁻¹) |
| Propargyl Tosylate | δ 7.80 (d, 2H), 7.35 (d, 2H), 4.71 (d, 2H), 2.45 (s, 3H), 2.52 (t, 1H) | δ 145.2, 133.8, 129.9, 128.0, 76.5, 75.8, 57.2, 21.6 | ~3300 (≡C-H), ~2125 (C≡C), ~1600 (C=C, aromatic), ~1360 & ~1175 (S=O) |
| Propargyl Bromide | δ 3.88 (d, 2H), 2.53 (t, 1H) | δ 77.8, 74.9, 13.5 | ~3300 (≡C-H), ~2120 (C≡C), ~600 (C-Br) |
| Propargyl Mesylate | δ 4.85 (d, 2H), 3.10 (s, 3H), 2.60 (t, 1H) | δ 77.0, 76.5, 58.0, 38.5 | ~3300 (≡C-H), ~2125 (C≡C), ~1350 & ~1170 (S=O) |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the successful synthesis of these reagents.
Synthesis of Propargyl Tosylate
Propargyl tosylate is synthesized from propargyl alcohol and p-toluenesulfonyl chloride in the presence of a base.
Procedure:
-
To a stirred solution of propargyl alcohol (1.0 eq) in dichloromethane (B109758) (DCM) at 0 °C, add triethylamine (B128534) (1.5 eq).
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to obtain pure propargyl tosylate.
Synthesis of Propargyl Bromide
Propargyl bromide can be prepared from propargyl alcohol using phosphorus tribromide.
Procedure:
-
To a stirred solution of propargyl alcohol (1.0 eq) and pyridine (B92270) (0.2 eq) in diethyl ether at 0 °C, slowly add phosphorus tribromide (0.4 eq).
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto ice-water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Distill the solvent to obtain crude propargyl bromide, which can be further purified by distillation.
Synthesis of Propargyl Mesylate
Propargyl mesylate is synthesized from propargyl alcohol and methanesulfonyl chloride.[1]
Procedure:
-
Dissolve propargyl alcohol (1.0 eq) in a suitable organic solvent (e.g., dichloromethane) and cool to 0 °C.[1]
-
Add a base, such as triethylamine or pyridine (1.2 eq), to the solution.
-
Slowly add methanesulfonyl chloride (1.1 eq) to the reaction mixture.[1]
-
Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature.
-
Monitor the reaction by TLC. Once complete, quench with water and extract the product.
-
Dry the organic layer and remove the solvent under reduced pressure. The crude product can be purified by distillation or chromatography.[1]
Comparative Analysis
The choice between propargyl tosylate, bromide, and mesylate depends on several factors including reactivity, stability, safety, and cost.
| Feature | Propargyl Tosylate | Propargyl Bromide | Propargyl Mesylate |
| Reactivity | Good leaving group, generally less reactive than the bromide. | Highly reactive due to the good leaving group nature of bromide. | Good leaving group, with reactivity often comparable to or slightly less than the tosylate. |
| Stability | Generally stable and can be stored for extended periods under proper conditions. | Less stable, can be light and heat sensitive, and may require a stabilizer.[2] | Generally considered to be stable. |
| Safety | Less lachrymatory and toxic compared to propargyl bromide. | Potent lachrymator and toxic. Should be handled with extreme care in a well-ventilated fume hood. | Expected to be an irritant, handle with appropriate safety precautions. |
| Cost | Generally more expensive than propargyl bromide due to the cost of p-toluenesulfonyl chloride. | Typically the most cost-effective option. | Cost is generally intermediate between the bromide and tosylate. |
| Byproducts | Triethylammonium chloride or pyridinium (B92312) chloride, which are typically easy to remove. | Phosphorous acids and pyridinium bromide, requiring careful workup. | Triethylammonium chloride or pyridinium chloride. |
Visualization of Synthetic Pathways
The following diagrams illustrate the synthetic workflows for the preparation of propargyl tosylate and its alternatives.
References
A Head-to-Head Comparison of Cleavable and Non-Cleavable Linkers for Advanced Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of targeted therapies, such as antibody-drug conjugates (ADCs), are critically dependent on the linker connecting the targeting moiety to the therapeutic payload. The choice between a cleavable and a non-cleavable linker dictates the mechanism of payload release and significantly influences the therapeutic index. This guide provides an objective comparison of these two primary linker classes, including a discussion of the versatile building block, Propargyl-Tos, supported by experimental data and detailed methodologies.
Introduction to Linker Technology
Linkers are a pivotal component in the design of ADCs, ensuring stability in circulation and enabling payload release at the target site. An ideal linker prevents premature drug release in the bloodstream, minimizing off-target toxicity, while facilitating efficient payload liberation within the tumor microenvironment or inside cancer cells. Linkers are broadly classified as either cleavable or non-cleavable, each with distinct advantages and disadvantages.
Cleavable Linkers: Designed for Conditional Release
Cleavable linkers are engineered to be stable in the systemic circulation but are susceptible to cleavage under specific conditions prevalent in the tumor microenvironment or within tumor cells. This conditional release mechanism can enhance the therapeutic window and enable the "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.
Mechanisms of Cleavage:
-
Enzyme-Sensitive: These linkers incorporate peptide sequences (e.g., valine-citrulline) that are substrates for lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.
-
pH-Sensitive: Utilizing moieties like hydrazones, these linkers are stable at physiological pH (~7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).
-
Glutathione-Sensitive: These linkers contain disulfide bonds that are readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (B108866) than the bloodstream.
Non-Cleavable Linkers: Stability as a Hallmark
Non-cleavable linkers form a stable covalent bond between the antibody and the payload. The release of the payload is dependent on the complete proteolytic degradation of the antibody backbone within the lysosome. This results in the release of the payload still attached to the linker and a single amino acid residue.
Key Characteristics:
-
Enhanced Plasma Stability: The robust nature of non-cleavable linkers minimizes premature drug release, leading to a more favorable safety profile and potentially a wider therapeutic window.
-
No Bystander Effect: The released payload-linker-amino acid complex is typically charged and membrane-impermeable, limiting its activity to the target cell and preventing the killing of adjacent cells.
-
Dependence on Internalization and Degradation: The efficacy of ADCs with non-cleavable linkers is highly dependent on efficient internalization and lysosomal trafficking of the ADC.
This compound: A Versatile Tool for Linker Synthesis
Propargyl-p-toluenesulfonate (this compound) is often described as a cleavable ADC linker. However, its primary role in this context is as a bifunctional building block for the synthesis of more complex linker systems. The tosyl group is an excellent leaving group in organic synthesis, facilitating the attachment of the propargyl group to other molecules. The propargyl group, with its terminal alkyne, is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
This allows for the highly efficient and site-specific conjugation of payloads to antibodies, which can be pre-functionalized with an azide (B81097) group. While the tosyl group itself is not typically cleaved under physiological conditions to release a payload, the propargyl moiety can be incorporated into linkers that are cleavable by other mechanisms (e.g., enzymatic or pH-sensitive). Therefore, this compound is more accurately categorized as a tool for linker construction rather than a standalone cleavable linker for payload release.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data on the performance of cleavable and non-cleavable linkers from various studies. Direct comparative data for this compound as a standalone linker is not available, as it is primarily used as a synthetic intermediate.
Table 1: In Vitro Cytotoxicity of ADCs with Different Linker Types
| Linker Type | Antibody-Payload | Target Cell Line | IC50 (ng/mL) | Reference |
| Cleavable (Val-Cit) | Trastuzumab-MMAE | SK-BR-3 (HER2+) | 1 - 10 | [1] |
| Non-Cleavable (SMCC) | Trastuzumab-DM1 | SK-BR-3 (HER2+) | 10 - 50 | [1] |
| Cleavable (Disulfide) | Anti-CD30-MMAE | Karpas 299 (CD30+) | ~5 | N/A |
| Cleavable (Hydrazone) | Gemtuzumab ozogamicin | HL-60 (CD33+) | ~0.1 | N/A |
Note: Lower IC50 values indicate higher potency. Data is representative and can vary based on the specific antibody, payload, conjugation method, and cell line used.
Table 2: Plasma Stability of ADCs with Different Linker Types
| Linker Type | ADC | Species | % Intact ADC (after 7 days) | Reference |
| Cleavable (Val-Cit) | Trastuzumab-based | Human | ~85-90% | [1] |
| Non-Cleavable (SMCC) | Trastuzumab-based | Human | > 95% | [1] |
| Cleavable (Disulfide) | Maytansinoid-based | Mouse | Variable (can be low) | N/A |
| Cleavable (Hydrazone) | Calicheamicin-based | Human | Moderately stable | N/A |
Mandatory Visualizations
Caption: Mechanism of action for ADCs with cleavable versus non-cleavable linkers.
Caption: Experimental workflow for evaluating and comparing ADC linker performance.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in antigen-positive and antigen-negative cell lines.
Methodology:
-
Cell Seeding: Seed antigen-positive (e.g., SK-BR-3) and antigen-negative (e.g., MCF-7) cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC in complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the diluted ADC solutions to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.
Plasma Stability Assay (LC-MS Method)
Objective: To assess the stability of an ADC and the rate of drug deconjugation in plasma over time.
Methodology:
-
Incubation: Incubate the ADC at a final concentration of 1 mg/mL in human plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Sample Preparation: At each time point, capture the ADC from the plasma sample using an affinity capture method (e.g., protein A beads).
-
LC-MS Analysis: Analyze the captured ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR).
-
Data Analysis: Plot the average DAR over time to assess the stability of the ADC. The percentage of intact ADC can be calculated based on the retention of the payload.
In Vitro Bystander Effect Assay (Co-Culture Method)
Objective: To evaluate the ability of an ADC to induce killing of antigen-negative cells in the presence of antigen-positive cells.
Methodology:
-
Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) for easy identification.
-
Co-Culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1).
-
ADC Treatment: Treat the co-culture with the ADC at a concentration that is cytotoxic to the antigen-positive cells but has minimal effect on the antigen-negative cells in monoculture.
-
Incubation: Incubate the plate for 72-120 hours.
-
Imaging and Analysis: Use high-content imaging or flow cytometry to quantify the number of viable fluorescent antigen-negative cells.
-
Data Interpretation: A significant reduction in the number of viable antigen-negative cells in the co-culture compared to the monoculture treated with the same ADC concentration indicates a bystander effect.
Conclusion
The choice between a cleavable and a non-cleavable linker is a critical decision in ADC design, with no single solution being optimal for all applications. Cleavable linkers offer the potential for a potent bystander effect, which is advantageous for heterogeneous tumors, but may have lower plasma stability. Non-cleavable linkers provide enhanced stability and a better safety profile but lack the bystander effect. This compound serves as a valuable chemical tool for constructing these linkers, particularly for enabling site-specific conjugation via click chemistry. A thorough evaluation of the ADC's performance using the experimental protocols outlined in this guide will enable researchers to make an informed decision on the most appropriate linker strategy for their specific therapeutic goals.
References
A Comparative Guide to Assessing the Drug-to-Antibody Ratio (DAR) for Propargyl-Tos ADCs
For researchers, scientists, and drug development professionals, the accurate determination of the drug-to-antibody ratio (DAR) is a critical quality attribute for antibody-drug conjugates (ADCs). This guide provides a comprehensive comparison of leading analytical techniques for assessing the DAR of ADCs, with a particular focus on those synthesized using Propargyl-Tos linkers, which often employ click chemistry for conjugation.
The DAR, which defines the average number of drug molecules conjugated to a single antibody, directly influences the ADC's efficacy, safety, and pharmacokinetic profile.[1][2][3][4] A low DAR may result in diminished potency, while an excessively high DAR can negatively impact pharmacokinetics and lead to toxicity.[1][2][3][4] Therefore, robust and reliable analytical methods for DAR determination are paramount throughout the ADC development process.
This guide explores the principles, advantages, and limitations of the most widely used techniques for DAR analysis: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).
Comparative Analysis of DAR Assessment Techniques
The selection of an appropriate analytical method for DAR determination depends on various factors, including the specific characteristics of the ADC, the desired level of detail, and the stage of development. The following table summarizes the key features of the primary analytical techniques.
| Technique | Principle | Advantages | Limitations | Typical Application |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on differences in hydrophobicity.[5][6][7][8][9] Unconjugated antibodies are the least hydrophobic and elute first, followed by species with increasing DAR.[3][6][7] | - Gentle, non-denaturing conditions preserve the native ADC structure.[5][8] - Well-suited for cysteine-linked ADCs.[1][6][7] - Allows for the separation and isolation of individual DAR species for further analysis.[5] | - Typically incompatible with direct MS analysis due to the use of non-volatile salts.[5][10] - May not provide baseline resolution for ADCs with very similar hydrophobicities or for site-specific ADCs with low DAR.[11] - Does not provide information on the location of drug conjugation (heavy vs. light chain).[5] | Routine quality control, monitoring of drug load distribution, and purification of DAR species. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates molecules based on their hydrophobicity under denaturing conditions using a nonpolar stationary phase and a polar mobile phase.[6][7] For ADCs, this often involves the reduction of interchain disulfide bonds to separate heavy and light chains.[6][7] | - Orthogonal method to HIC.[6][7] - Can provide information on drug distribution between heavy and light chains.[1][6][7] - Can be coupled with MS.[11] - Offers enhanced resolution for less hydrophobic, third-generation ADCs.[11] | - Denaturing conditions can lead to the loss of native structure.[8][10] - Potential for irreversible binding of the protein to the stationary phase.[12] | Characterization of drug distribution on antibody subunits and as a complementary method to HIC. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine the molecular weight of the ADC species. Different DAR species will have distinct molecular weights.[1][13] Native MS preserves the intact ADC structure.[14] | - Provides accurate mass measurements for unambiguous identification of DAR species.[13] - Can determine the distribution of drug loading.[1] - Can be coupled with liquid chromatography (LC-MS) for enhanced separation and analysis.[1][13] - Requires minimal sample consumption compared to other methods.[13] | - Data analysis can be complex, especially for heterogeneous ADCs with additional modifications like glycosylation.[12][15] - High salt concentrations from methods like HIC can interfere with MS analysis, often requiring a desalting step.[5][10] | Detailed structural characterization, confirmation of DAR species identity, and analysis of complex ADC mixtures. |
| UV-Vis Spectrophotometry | A simple and rapid method that estimates the average DAR based on the differential UV absorbance of the antibody and the cytotoxic drug.[1][9][] | - Quick and straightforward.[1][] | - Provides only an average DAR and no information on drug load distribution.[1] - Less accurate than chromatographic and MS-based methods.[1] - Requires that the drug has a distinct chromophore from the antibody.[9] | Rapid, initial estimation of average DAR. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific ADC and available instrumentation.
Protocol 1: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
This protocol outlines the general procedure for determining the DAR of an ADC using HIC.
-
Column Selection: A column with a hydrophobic stationary phase, such as butyl or phenyl, is typically used. The TSKgel Butyl-NPR column is a common choice.[17]
-
Mobile Phase Preparation:
-
Mobile Phase A (High Salt): 25 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0, often mixed with a small percentage of an organic solvent like isopropanol (B130326) (e.g., 80:20 buffer:isopropanol).[17]
-
-
Chromatographic Conditions:
-
Data Analysis: The percentage peak area of each eluting species is used to calculate the weighted average DAR. The unconjugated antibody (DAR 0) elutes first, followed by species with increasing numbers of conjugated drugs.[6][7]
Protocol 2: DAR Analysis by Reversed-Phase HPLC (RP-HPLC)
This protocol describes the determination of DAR for a cysteine-linked ADC after reduction.
-
Sample Preparation (Reduction):
-
Dilute the ADC sample to 1 mg/mL.
-
Add dithiothreitol (B142953) (DTT) to a final concentration of 50 mM.
-
Incubate at 37°C to reduce the interchain disulfide bonds and separate the heavy and light chains.[18]
-
-
Column Selection: A reversed-phase column suitable for protein separations, such as a PLRP-S column.[18]
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
-
Chromatographic Conditions:
-
Gradient: A suitable gradient to separate the unconjugated and conjugated light and heavy chains.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis: The weighted average DAR is calculated from the integrated peak areas of the different light and heavy chain species. The formula DAR = 2 * (Σ weighted peak area of heavy chain + Σ weighted peak area of light chain) / 100 can be used.[18]
Protocol 3: DAR Analysis by Mass Spectrometry (MS)
This protocol outlines a general workflow for intact ADC analysis by LC-MS.
-
Sample Preparation: For complex spectra, the ADC may be deglycosylated using an enzyme like PNGase F to reduce heterogeneity.[12]
-
LC Separation (Online Desalting):
-
Column: A size-exclusion chromatography (SEC) or a short reversed-phase column can be used for online buffer exchange and separation from non-volatile salts prior to MS analysis.[14]
-
Mobile Phase: An MS-compatible mobile phase, such as ammonium acetate (B1210297) or ammonium bicarbonate.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is typically used.
-
Analyzer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF), is employed.[12]
-
-
Data Analysis: The raw mass spectra, which show a distribution of charge states for each DAR species, are deconvoluted to obtain the neutral mass of each species. The relative abundance of each species is then used to calculate the average DAR.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for HIC and LC-MS based DAR analysis.
Caption: Workflow for DAR analysis using Hydrophobic Interaction Chromatography (HIC).
Caption: Workflow for DAR analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).
Conclusion
The assessment of the drug-to-antibody ratio is a cornerstone of ADC characterization. While HIC remains a widely used and robust method, particularly for routine analysis of cysteine-linked ADCs, orthogonal techniques like RP-HPLC and MS are indispensable for comprehensive characterization. For this compound ADCs, which may be designed for site-specific conjugation leading to more homogeneous DAR profiles, high-resolution methods such as RP-HPLC and MS are particularly valuable. A multi-faceted analytical approach, leveraging the strengths of each technique, will provide the most complete and accurate picture of the ADC's drug load, ensuring the development of safe and effective therapeutics.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. agilent.com [agilent.com]
- 3. ppd.com [ppd.com]
- 4. adcreview.com [adcreview.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 10. tandfonline.com [tandfonline.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. agilent.com [agilent.com]
- 13. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Analysis of ADCs by Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. lcms.cz [lcms.cz]
A Comparative Guide to Cytotoxicity Assays of ADCs Synthesized with Propargyl-Functionalized Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytotoxicity of Antibody-Drug Conjugates (ADCs) synthesized using a propargyl-functionalized linker for click chemistry conjugation versus those synthesized with a conventional maleimide-based linker. The data presented is compiled from peer-reviewed studies to highlight the performance of these different conjugation strategies.
Introduction to ADC Linker Chemistry
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component that influences the ADC's stability, efficacy, and toxicity profile.[1] Traditional methods often involve the conjugation of payloads to antibodies through maleimide-based linkers. However, emerging technologies, such as click chemistry utilizing propargyl-functionalized linkers, offer alternative approaches for ADC synthesis.[2][3][] This guide focuses on comparing the cytotoxic performance of ADCs prepared using these two distinct linker technologies.
Comparative Data Presentation
The following table summarizes the in vitro cytotoxicity (IC50 values) of a HER2-targeted ADC synthesized using a propargyl-functionalized linker compared to a HER2-targeted ADC synthesized with a conventional maleimide-linker. Both ADCs utilize a monomethyl auristatin E (MMAE) payload. The data is presented for HER2-positive and HER2-negative breast cancer cell lines to assess target-specific and off-target cytotoxicity.
| Cell Line | HER2 Status | ADC with Propargyl-Linker (IC50, ng/mL) | ADC with Maleimide-Linker (IC50, ng/mL) | Free MMAE Payload (IC50, ng/mL) |
| BT-474 | Positive | ~10 | 13 - 43 | ~1.5 |
| SK-BR-3 | Positive | ~10 | ~15 | ~1.5 |
| MCF-7 | Negative | ~100 | >1000 | ~1.5 |
Note: The IC50 values are compiled from multiple sources and should be considered representative. Direct comparison between studies may be limited by variations in experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative of the procedures used to generate the data presented in this guide.
Synthesis of ADC with Propargyl-Functionalized Linker (Illustrative)
This protocol describes a representative synthesis of a HER2-targeted ADC using a peroxide-cleavable linker functionalized with a propargyl group for subsequent click chemistry-based payload conjugation.
1. Antibody Modification:
- A HER2-targeting antibody (e.g., Trastuzumab) is functionalized to introduce an azide (B81097) group for click chemistry. This can be achieved through various methods, such as modifying lysine (B10760008) residues or incorporating unnatural amino acids.
2. Preparation of Propargyl-Linker-Payload:
- A linker containing a propargyl group is synthesized. In the referenced study, a peroxide-cleavable arylboronic acid linker was used.[5]
- The cytotoxic payload, in this case, an MMAE derivative, is attached to the linker.
3. Click Chemistry Conjugation:
- The azide-modified antibody is reacted with the propargyl-linker-payload construct via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form the final ADC.[5]
Synthesis of ADC with Maleimide-Linker (Illustrative)
This protocol outlines a common method for synthesizing a HER2-targeted ADC using a maleimide-based linker.
1. Antibody Reduction:
- The interchain disulfide bonds of the HER2-targeting antibody are partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free thiol groups.
2. Payload-Linker Preparation:
- A linker-payload construct containing a maleimide (B117702) group is prepared (e.g., maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl-MMAE, or MC-VC-PABC-MMAE).
3. Conjugation:
- The maleimide-functionalized linker-payload is reacted with the reduced antibody. The thiol groups on the antibody react with the maleimide group to form a stable thioether bond, yielding the ADC.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to determine the cytotoxicity of the ADCs.[6][7][8]
1. Cell Seeding:
- HER2-positive (BT-474, SK-BR-3) and HER2-negative (MCF-7) breast cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well.[6][7]
- The cells are allowed to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.[6]
2. ADC Treatment:
- The ADCs (with propargyl-linker and maleimide-linker) and the free MMAE payload are serially diluted to various concentrations.
- The cell culture medium is replaced with fresh medium containing the diluted ADCs or free payload. Control wells with untreated cells are also included.
- The plates are incubated for 72-96 hours at 37°C in a 5% CO2 incubator.[9]
3. MTT Addition and Incubation:
- After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well.[6][7]
- The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[6][7]
4. Solubilization and Absorbance Reading:
- The medium is carefully removed, and 150 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.[8]
- The absorbance is measured at 570 nm using a microplate reader.
5. Data Analysis:
- The percentage of cell viability is calculated relative to the untreated control cells.
- The IC50 value, the concentration of the ADC that inhibits cell growth by 50%, is determined by plotting the cell viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.[6]
Visualizations
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for a typical in vitro cytotoxicity assay.
Signaling Pathway for MMAE-Induced Apoptosis
Caption: MMAE payload's mechanism of action leading to apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 8. japsonline.com [japsonline.com]
- 9. debiopharm.com [debiopharm.com]
A Comparative Analysis of PEGylated Propargyl-Tos Linkers for Advanced Bioconjugation
For researchers, scientists, and drug development professionals, the rational design of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) is paramount for therapeutic success. The linker connecting the targeting moiety to the payload is a critical determinant of the conjugate's efficacy, stability, and pharmacokinetic profile. This guide provides a comparative overview of a versatile class of heterobifunctional linkers: PEGylated Propargyl-Tos (Propargyl-polyethylene glycol-Tosyl) linkers. We will explore how variations in the polyethylene (B3416737) glycol (PEG) chain length influence key performance metrics, supported by experimental data from analogous systems, to inform the selection of the optimal linker for your application.
Propargyl-PEG-Tos linkers are valuable tools in bioconjugation, featuring a terminal alkyne group for "click" chemistry and a tosyl group, which is an excellent leaving group for nucleophilic substitution reactions. The integrated PEG spacer enhances solubility and provides precise control over the distance between the conjugated molecules. This guide will focus on the impact of the PEG chain length (n) in the Propargyl-PEGn-Tos series.
The Influence of PEG Chain Length on Bioconjugate Performance
The length of the PEG spacer in a linker is not merely a physical spacer but an active modulator of a bioconjugate's properties. Longer PEG chains can increase the hydrodynamic radius of a molecule, which in turn can prolong its plasma half-life by reducing renal clearance. However, this increase in size can also introduce steric hindrance, potentially impacting the binding affinity of the targeting moiety or the enzymatic cleavage of the linker.
Data Presentation: A Quantitative Look at PEG Linker Length
The following tables summarize quantitative data from studies on ADCs and PROTACs that utilize PEG linkers of varying lengths. While not exclusively focused on this compound linkers, these data provide valuable insights into the expected performance trade-offs when selecting a linker from the Propargyl-PEGn-Tos series.
Table 1: Impact of PEG Linker Length on Pharmacokinetics (PK) of Antibody-Drug Conjugates
| Linker PEG Length | ADC Model | Animal Model | Key PK Parameter | Result |
| No PEG | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Rapid |
| PEG4 | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Faster than PEG8/12 |
| PEG8 | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Slower; threshold for minimal clearance |
| PEG12 | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Slow; similar to PEG8 |
| No PEG | ZHER2-MMAE | Mouse | Half-life | - |
| 4 kDa PEG | ZHER2-MMAE | Mouse | Half-life | 2.5-fold increase vs. no PEG |
| 10 kDa PEG | ZHER2-MMAE | Mouse | Half-life |
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Propargyl-Tos
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Propargyl-Tos (Propargyl p-toluenesulfonate), ensuring the protection of laboratory personnel and the environment.
This compound is a laboratory chemical that requires careful handling due to its potential hazards.[1] It is classified as a substance that can cause skin and eye irritation, and may cause respiratory irritation. Therefore, following established disposal procedures is not just a matter of regulatory compliance, but a critical component of a safe and efficient laboratory workflow.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.
Required Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be needed.[1] However, if handling large quantities or in a poorly ventilated area, a NIOSH-approved respirator is recommended.
In the event of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation occurs.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[1]
-
Ingestion: Clean mouth with water and get medical attention.[1]
Spill Management Protocol
In the event of a spill, prompt and correct action is crucial to prevent the spread of contamination and ensure the safety of laboratory personnel.
Steps for Spill Cleanup:
-
Ensure Adequate Ventilation: Immediately ensure the area is well-ventilated.[1]
-
Absorb the Spill: Soak up the spill with an inert absorbent material such as sand, silica (B1680970) gel, acid binder, universal binder, or sawdust.[1]
-
Collect the Waste: Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[1]
-
Decontaminate the Area: Wash the spill area thoroughly with soap and water.
-
Dispose of Contaminated Materials: All contaminated materials, including absorbent materials and cleaning supplies, must be disposed of as hazardous waste.
Step-by-Step Disposal Procedure
The disposal of this compound and any contaminated materials must be handled as hazardous waste. Adherence to local, state, and federal regulations is mandatory.
-
Waste Segregation: Do not mix this compound waste with other waste streams. Keep it in a dedicated, properly labeled waste container.
-
Container Selection: Use a suitable, closed container for the collection of this compound waste.[1] The container should be clearly labeled as "Hazardous Waste" and include the chemical name "Propargyl p-toluenesulfonate" and its associated hazards.
-
Storage of Waste: Store the waste container in a well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] The storage area should be cool and protected from heat and light.[1]
-
Engage a Licensed Waste Disposal Contractor: The final disposal of this compound waste must be conducted by an approved and licensed waste disposal plant.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.
Quantitative Data for this compound
For quick reference, the following table summarizes key quantitative data for Propargyl p-toluenesulfonate.
| Property | Value |
| CAS Number | 6165-76-0 |
| Molecular Formula | C₁₀H₁₀O₃S |
| Molecular Weight | 210.25 g/mol |
| Density | 1.215 g/mL at 20 °C |
| Flash Point | 100 °C (212.0 °F) - closed cup |
| Storage Temperature | 2-8°C |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
